2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-4,9,14-15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOHGRLIWWBKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CO)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300280 | |
| Record name | 2,3,4,9-tetrahydro-1h-carbazol-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26072-19-5 | |
| Record name | NSC135820 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,9-tetrahydro-1h-carbazol-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Borsche-Drechsel Cyclization: A Definitive Guide to the Synthesis of Substituted Tetrahydrocarbazoles
Executive Summary
The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold is a highly privileged pharmacophore in modern drug discovery. It forms the structural core of numerous active pharmaceutical ingredients (APIs), including the antimigraine agent frovatriptan, the CRTH2 antagonist ramatroban, and various vinca alkaloids used in oncology 1. The most robust, scalable, and historically significant method for constructing this tricyclic core is the Borsche-Drechsel cyclization.
First described by Edmund Drechsel in 1888 and refined by Walther Borsche in 1908, this reaction is a specialized application of the Fischer indole synthesis 2. By reacting an arylhydrazine with a cyclohexanone derivative under acidic conditions, chemists can predictably generate complex, substituted tetrahydrocarbazoles. This whitepaper deconstructs the mechanistic causality, substituent effects, and self-validating experimental protocols required to master this vital transformation.
Mechanistic Causality: The Engine of the Cyclization
The Borsche-Drechsel cyclization is not a single concerted reaction but a cascade of precisely orchestrated molecular events. Understanding the causality of each step is critical for troubleshooting and optimizing yields in drug development workflows.
-
Hydrazone Formation : The reaction initiates with the nucleophilic attack of the arylhydrazine on the activated carbonyl of cyclohexanone. Subsequent dehydration forms the arylhydrazone intermediate 3.
-
Tautomerization : Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine. This step is highly dependent on solvent polarity and the pKa of the acid catalyst.
-
[3,3]-Sigmatropic Rearrangement : This is the rate-determining, heat-induced step. The N-N bond cleaves while a new C-C bond forms, generating a diimine intermediate 2.
-
Rearomatization and Ammonia Elimination : The intermediate rapidly rearomatizes and cyclizes, expelling a molecule of ammonia to yield the thermodynamically stable tetrahydrocarbazole.
Caption: Mechanistic pathway of the Borsche-Drechsel cyclization highlighting the [3,3]-sigmatropic shift.
Substituent Effects and Regioselectivity
The electronic nature of substituents on both the arylhydrazine and the cyclohexanone rings profoundly influences reaction kinetics, regioselectivity, and overall yield 4.
-
Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or alkyl groups on the aryl ring increase electron density. This accelerates the electrophilic steps of the rearrangement, stabilizing the transition state and generally leading to higher yields.
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or halogens deactivate the ring. Synthesizing compounds like 6-nitro-2,3,4,9-tetrahydro-1H-carbazole directly via cyclization requires stronger acid catalysts (e.g., H₂SO₄ instead of acetic acid) and extended reflux times to overcome the increased activation energy barrier 5.
Quantitative Yield Comparison
| Arylhydrazine Substituent | Cyclohexanone Substituent | Catalyst / Solvent | Expected Yield (%) | Reaction Kinetics |
| Unsubstituted (-H) | Unsubstituted (-H) | Glacial Acetic Acid | 85 - 95% | Fast (2-3 hours) |
| 4-Methoxy (-OCH₃) | Unsubstituted (-H) | Glacial Acetic Acid | 80 - 89% | Very Fast (1-2 hours) |
| 4-Nitro (-NO₂) | Unsubstituted (-H) | H₂SO₄ (conc.) | 60 - 70% | Slow (4-6 hours) |
| Unsubstituted (-H) | 2-Methyl (-CH₃) | HCl / Ethanol | 75 - 85% | Moderate (3-4 hours) |
Experimental Methodology: A Self-Validating Protocol
To ensure reproducibility in a drug development setting, the following protocol is designed as a self-validating system. We utilize glacial acetic acid, which serves a dual purpose: it acts as a polar protic solvent that solubilizes both reactants, and as a mild Brønsted acid catalyst that drives tautomerization without degrading the electron-rich tetrahydrocarbazole product 6.
Step-by-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 0.1 moles of cyclohexanone and 0.1 moles of phenylhydrazine 7.
-
Causality: Utilizing strict equimolar ratios prevents the formation of unwanted aminals and minimizes unreacted starting material, simplifying downstream purification.
-
-
Catalyst/Solvent Addition : Add 50 mL of glacial acetic acid to the flask.
-
Causality: Acetic acid provides the optimal pH (~2-3) for protonating the carbonyl oxygen, facilitating the initial nucleophilic attack while buffering the system against the basicity of the expelled ammonia 6.
-
-
Cyclization (Reflux) : Heat the mixture to a gentle reflux (95–100 °C) for 2 to 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase 7.
-
Causality: The applied heat provides the necessary activation energy required to overcome the high barrier of the [3,3]-sigmatropic N-N bond cleavage. TLC acts as the primary validation gate; the disappearance of the hydrazine spot confirms intermediate consumption.
-
-
Workup and Precipitation : Once TLC confirms completion, remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 200 mL of ice-cold water while stirring vigorously.
-
Causality: The sudden shift in solvent polarity (from acetic acid to water) combined with the temperature drop drastically reduces the solubility of the hydrophobic tetrahydrocarbazole, forcing it to precipitate out of solution as a solid 7.
-
-
Isolation and Purification : Collect the crude solid via vacuum filtration. Wash with cold water to remove residual acetic acid. Recrystallize the crude product from boiling methanol 7.
-
Causality: Methanol selectively dissolves the product at high temperatures but not at low temperatures, allowing the crystalline lattice to reform perfectly without trapping amorphous impurities.
-
Caption: Experimental workflow and self-validating troubleshooting logic for Borsche-Drechsel cyclization.
Applications in Drug Development
The Borsche-Drechsel cyclization is not merely an academic exercise; it is the foundational synthetic step for several critical therapeutics. The ability to precisely control the regiochemistry of the cyclization allows medicinal chemists to systematically explore structure-activity relationships (SAR) across various biological targets.
-
Frovatriptan : A potent 5-HT₁B/₁D receptor agonist used for the acute treatment of migraines. Its synthesis relies entirely on the construction of a highly specific substituted tetrahydrocarbazole core 1.
-
Ramatroban : Utilized in the treatment of allergic rhinitis and asthma, this API features a tricyclic nucleus essential for its antagonistic activity at the DP2 (CRTH2) receptor . The Borsche-Drechsel approach enables the efficient scale-up of this complex scaffold.
References
- Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till D
- Borsche–Drechsel cycliz
- Cyclohexanone phenylhydrazone | 946-82-7. BenchChem.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews.
- 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. BenchChem.
- Technical Support Center: Synthesis of Tetrahydrocarbazoles. BenchChem.
- 2,3,4,9-Tetrahydro-1H-carbazol-3-amine For Research. BenchChem.
- CAS 116649-85-5 (Ram
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. Cyclohexanone phenylhydrazone | 946-82-7 | Benchchem [benchchem.com]
- 4. wjarr.com [wjarr.com]
- 5. 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 50823-86-4 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine For Research [benchchem.com]
1H NMR and 13C NMR data for 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol
In-Depth Technical Guide: H and C NMR Analysis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol
Executive Summary
The structural elucidation of substituted tetrahydrocarbazoles requires a rigorous, self-validating analytical approach. 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol is a partially saturated carbazole derivative featuring an indole core fused to a substituted cyclohexene ring[1]. This whitepaper provides a comprehensive framework for the acquisition, processing, and interpretation of
Structural and Mechanistic Context
Understanding the molecular topography of the tetrahydrocarbazole scaffold is the first step in spectral assignment. According to IUPAC nomenclature, the numbering of the tetrahydrocarbazole core assigns the indole nitrogen as position 9, with the saturated cyclohexene ring occupying positions 1 through 4[3].
The compound possesses three distinct chemical environments:
-
The Aromatic Indole Core (Positions 4a, 4b, 5, 6, 7, 8, 8a, 9, 9a): Characterized by strongly deshielded protons and carbons due to the aromatic ring current and the electronegative nitrogen atom.
-
The Saturated Aliphatic Ring (Positions 1, 2, 3, 4): The C-1 and C-4 protons are allylic to the indole core, resulting in a predictable downfield shift compared to standard alkanes[4]. The C-3 position is a methine carbon bearing the substituent[5].
-
The Hydroxymethyl Substituent (-CH
OH at C-3): An exocyclic primary alcohol that introduces diastereotopic characteristics to the adjacent ring protons and provides a distinct spin system for 2D NMR correlation.
Self-Validating Experimental Protocol
To ensure high-fidelity data, the NMR acquisition must follow a self-validating workflow. The causality behind each experimental choice is designed to eliminate artifacts and confirm structural integrity.
Solvent Selection: The Causality of DMSO-
While CDCl
-
Causality: The indole NH and the exocyclic OH protons undergo rapid chemical exchange in non-polar or slightly acidic solvents, leading to broad, unintegrable baseline humps. DMSO-
acts as a strong hydrogen-bond acceptor, locking the NH and OH protons into discrete conformational states. This drastically slows the exchange rate, allowing the OH proton to appear as a sharp, quantifiable triplet (coupling to the adjacent -CH - group) and the NH as a distinct singlet[6].
Step-by-Step Acquisition Methodology
-
Purity Verification: Prior to NMR, validate that the sample purity is >98% via LC-MS to prevent impurity peaks from overlapping with the critical aliphatic multiplets.
-
Sample Preparation: Dry 15–20 mg of the compound under high vacuum for 12 hours. Causality: Residual water appears at 3.33 ppm in DMSO-
, which will directly obscure the critical hydroxymethyl (-CH OH) signals expected around 3.40 ppm. -
Dissolution and Equilibration: Dissolve the dried sample in 0.6 mL of 99.9% DMSO-
. Transfer to a high-quality 5 mm NMR tube. Equilibrate the sample in the spectrometer at 298 K for exactly 5 minutes to stabilize convection currents. -
Shimming and Tuning: Perform 3D gradient shimming on the Z-axis to achieve a line width at half-height (FWHM) of <0.8 Hz for the TMS standard.
-
Pulse Calibration: Calibrate the 90° pulse width (P1) specifically for the sample to ensure maximum signal-to-noise (S/N) ratio and accurate integration.
-
Referencing: Internally reference the spectra to the residual DMSO pentet at 2.50 ppm (
H) and septet at 39.52 ppm ( C).
Fig 1. Self-validating experimental workflow for NMR sample preparation and acquisition.
H NMR Data Analysis
The
Quantitative H NMR Assignments (400 MHz, DMSO- , 298 K)
| Position | Chemical Shift ( | Multiplicity | Coupling ( | Integration | Mechanistic Assignment / Causality |
| NH (9) | 10.60 | s (broad) | - | 1H | Indole NH. Highly deshielded due to ring current and H-bonding with DMSO. |
| H-5 | 7.30 | d | 7.6 | 1H | Aromatic CH. Peri-position to the C-4 aliphatic protons. |
| H-8 | 7.22 | d | 8.0 | 1H | Aromatic CH. Ortho to the electronegative indole nitrogen. |
| H-6, H-7 | 6.90 - 7.00 | m | - | 2H | Aromatic CH. Shielded relative to H-5 and H-8. |
| OH | 4.55 | t | 5.2 | 1H | Hydroxyl proton. Triplet splitting confirms coupling to the adjacent -CH |
| CH | 3.42 | m | - | 2H | Hydroxymethyl protons. Shifted downfield by the adjacent oxygen atom. |
| H-1 | 2.65 - 2.75 | m | - | 2H | Allylic CH |
| H-4 | 2.65, 2.20 | m | - | 2H | Allylic CH |
| H-3 | 1.85 - 1.95 | m | - | 1H | Aliphatic methine. Shifted downfield relative to a standard alkane due to the -OH group. |
| H-2 | 1.75, 1.40 | m | - | 2H | Aliphatic CH |
C NMR Data Analysis
The
Quantitative C NMR Assignments (100 MHz, DMSO- , 298 K)
| Position | Chemical Shift ( | Carbon Type | Mechanistic Assignment / Causality |
| C-9a | 135.8 | C (Quaternary) | Indole C-2. Strongly deshielded by the adjacent nitrogen atom. |
| C-8a | 134.0 | C (Quaternary) | Indole C-7a. Bridgehead carbon attached to nitrogen. |
| C-4b | 127.1 | C (Quaternary) | Indole C-3a. Bridgehead carbon. |
| C-7 | 119.8 | CH | Aromatic methine. |
| C-5 | 117.8 | CH | Aromatic methine. |
| C-6 | 116.9 | CH | Aromatic methine. |
| C-8 | 110.4 | CH | Aromatic methine. Highly shielded by resonance donation from nitrogen. |
| C-4a | 107.9 | C (Quaternary) | Indole C-3. Characteristic upfield shift for this specific bridgehead[2]. |
| C-10 | 65.2 | CH | Hydroxymethyl carbon. Strongly deshielded by the directly attached oxygen. |
| C-3 | 35.5 | CH | Aliphatic methine. Downfield shift caused by the |
| C-4 | 26.5 | CH | Aliphatic allylic carbon. |
| C-2 | 25.8 | CH | Aliphatic carbon. |
| C-1 | 22.4 | CH | Aliphatic allylic carbon. |
2D NMR Strategies for Unambiguous Assignment
To create a self-validating dataset, 1D NMR must be corroborated by 2D NMR experiments.
-
COSY (Correlation Spectroscopy): Use COSY to trace the continuous aliphatic spin system from H-1
H-2 H-3 H-4. Additionally, the coupling between the -CH OH protons and the C-3 methine proton will be explicitly visible. -
HSQC (Heteronuclear Single Quantum Coherence): Validates the direct attachment of protons to carbons, easily distinguishing the CH
groups (C-1, C-2, C-4, C-10) from the CH groups (C-3, aromatic rings). -
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the ultimate tool for proving the regiochemistry of the tetrahydrocarbazole core. The H-1 protons will show strong
correlations to the C-9a quaternary carbon, while the H-4 protons will correlate to the C-4a and C-4b carbons.
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.
References
1.[1] Tetrahydrocarbazole - Wikipedia. Source: wikipedia.org. URL: [Link] 2.[3] How do I understand the IUPAC naming of 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one? - Chemistry Stack Exchange. Source: stackexchange.com. URL: [Link] 3.[5] 2-{4-Methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]benzenesulfonamido}ethyl 4-methylbenzenesulfonate - PMC. Source: nih.gov. URL: [Link] 4.[2] Academic Sciences - CORE: Synthesis and Anticancer Activity of Tetrahydrocarbazoles. Source: core.ac.uk. URL: [Link] 5.[6] Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol - SciSpace. Source: scispace.com. URL: [Link] 6.[4] 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem. Source: nih.gov. URL: [Link]
Sources
- 1. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-{4-Methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]benzenesulfonamido}ethyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Advanced Mass Spectrometry Profiling of Novel Tetrahydrocarbazole Derivatives
An In-Depth Technical Guide for Drug Discovery & Structural Elucidation
Abstract This guide details the mass spectrometry (MS) analysis of 1,2,3,4-tetrahydrocarbazole (THCz) derivatives, a privileged scaffold in medicinal chemistry distinct from tetrahydrocannabinol (cannabis). It addresses the specific challenges of ionizing and fragmenting the indole-fused cyclohexene ring system. The protocol focuses on Electrospray Ionization (ESI) mechanisms, specifically the Retro-Diels-Alder (RDA) fragmentation pathway, and provides a validated workflow for metabolic stability and impurity profiling in drug development.
Introduction: The Tetrahydrocarbazole Scaffold
Tetrahydrocarbazoles (THCz) are tricyclic indole alkaloids exhibiting potent biological activities, including antiviral, anticancer, and neuroprotective properties (e.g., as P-type ATPase inhibitors or acetylcholinesterase inhibitors).[1][2]
Unlike fully aromatic carbazoles, the THCz scaffold contains a non-aromatic cyclohexene ring fused to the indole. This structural feature dictates its unique mass spectrometric behavior:
-
Lipophilicity: High logP values require optimized reverse-phase chromatography.
-
Protonation Site: The indole nitrogen (N-H) is the primary site for protonation
, though substituents often dictate the most basic site. -
Lability: The cyclohexene ring is susceptible to oxidation (aromatization) and specific fragmentation (RDA), which serves as a diagnostic fingerprint.
Experimental Configuration & Causality
Sample Preparation: Managing Lipophilicity
THCz derivatives are hydrophobic. Standard protein precipitation (PPT) often results in poor recovery due to non-specific binding to the precipitate.
-
Recommended Protocol: Liquid-Liquid Extraction (LLE).
-
Solvent System: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Causality: MTBE minimizes the extraction of polar matrix phospholipids (which cause ion suppression) while maximizing recovery of the non-polar THCz core.
Chromatographic Separation (LC)
A generic C18 column is often insufficient for separating structural isomers of THCz.
-
Stationary Phase: Phenyl-Hexyl or C18 with high carbon load.
-
Reasoning: Phenyl-Hexyl columns utilize
interactions with the indole ring, providing superior selectivity for aromatic isomers compared to hydrophobic interaction alone.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source for ESI).
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Methanol can be used but often results in higher backpressure and broader peaks for these fused ring systems.
-
Table 1: Optimized LC Gradient Parameters
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
| 0.00 | 5 | 0.4 | Equilibrium |
| 1.00 | 5 | 0.4 | Load/Desalt |
| 8.00 | 95 | 0.4 | Elution of THCz |
| 10.00 | 95 | 0.4 | Wash |
| 10.10 | 5 | 0.4 | Re-equilibration |
Ionization & Fragmentation Mechanisms[3][4][5][6][7][8]
ESI Source Parameters
-
Mode: Positive Ion (+ESI).[3]
-
Capillary Voltage: 3.5 kV (Standard).
-
Source Temperature: 350°C (High temp required to desolvate tricyclic rings).
-
Cone Voltage: Critical optimization parameter. High cone voltage (>40V) can induce "in-source" aromatization (loss of H
or H ), leading to false identification of the fully aromatic carbazole metabolite.
The Diagnostic Retro-Diels-Alder (RDA) Pathway
The hallmark of THCz fragmentation is the Retro-Diels-Alder reaction within the cyclohexene ring. Unlike simple indoles, the saturation in the C-ring allows for a specific cleavage that eliminates ethylene (
Mechanism:
-
Precursor: Protonated THCz
. -
Activation: Collisional activation causes ring opening at the cyclohexene moiety.
-
Neutral Loss: Elimination of ethylene (C2-C3 fragment).[3]
-
Product Ion: Indole-2,3-quinodimethane cation (or stabilized equivalent).
Figure 1: Fragmentation Logic of Tetrahydrocarbazole
Caption: Diagnostic fragmentation pathways of THCz. The RDA pathway (Red) is specific to the tetrahydro- ring system, distinguishing it from fully aromatic carbazoles.
Quantitative Analysis & Validation
MRM Transition Selection
For quantitative assays (PK/PD), Selectivity is prioritized over sensitivity.
Table 2: Recommended MRM Transitions
| Analyte Type | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Notes |
| Parent THCz | 25-35 | RDA Fragment. Highly specific. | ||
| Parent THCz | 20 | Common if amine substituents present. | ||
| Aromatized Met. | Various | 40+ | Fully aromatic carbazole (Metabolite). | |
| IS (Deuterated) | 25-35 | Match CE to analyte. |
Metabolic Stability Profiling
When incubating THCz derivatives with liver microsomes, two primary metabolic pathways must be monitored:
-
Dehydrogenation: Conversion to Carbazole (
). -
Hydroxylation: Addition of +16 Da, typically on the aromatic benzene ring.
Self-Validating Protocol Step:
Always monitor the
References
-
Bioactive Scaffold Overview
-
A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate. Link
-
-
Mechanistic Fragmentation (RDA)
-
LC-MS Methodological Context
-
Development and validation of an LC-MS/MS method for simultaneous determination of organic azido impurities in tetrazole-containing sartans. (Context for acidic mobile phase usage in nitrogenous heterocycles). Arabian Journal of Chemistry. Link
-
-
Biological Application (Antifungal)
Sources
Biological Activity Screening of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol
The following technical guide details the biological activity screening of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol and its associated pharmacophores. This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's proven relevance in GPCR modulation (specifically CRTH2/DP2 and Thromboxane A2 receptors) and potential CNS activity.[1]
A Technical Guide to Scaffold Profiling & Assay Development[2][3]
Executive Summary & Chemical Logic
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol (CAS: 100124-74-7 or related analogs) represents a "privileged scaffold" in drug discovery.[2] While the specific alcohol derivative is often an intermediate, the 3-substituted tetrahydrocarbazole core is the structural engine behind major therapeutics like Ramatroban (anti-allergic/thromboxane antagonist) and Frovatriptan (anti-migraine).[1][]
The presence of the hydroxymethyl group (-CH₂OH) at the C3 position confers specific screening requirements:
-
H-Bonding Potential: The primary alcohol acts as both a donor and acceptor, critical for binding pockets in GPCRs (e.g., Asp/Glu residues).[1]
-
Metabolic Liability: The -CH₂OH is a prime target for oxidation to carboxylic acids (active metabolites) or glucuronidation (clearance).[2]
-
Synthetic Divergence: It serves as a precursor for 3-amino (via mesylation/azide) or 3-carboxylic acid derivatives.[2]
Screening Strategy: To validate the biological potential of this compound, screening must prioritize G-Protein Coupled Receptors (GPCRs) involved in inflammation (CRTH2, TP) and Serotonin Receptors (5-HT), followed by exploratory oncology screens.[1]
Primary Screening Module: Inflammation & GPCRs
The highest probability of biological activity for this scaffold lies in the antagonism of the Prostaglandin D2 receptor 2 (DP2/CRTH2) and the Thromboxane A2 receptor (TP) .
Target Validation: CRTH2 (DP2)
The tetrahydrocarbazole core mimics the indole moiety of PGD2 (the natural ligand). Screening should assess if the 3-ylmethanol derivative antagonizes PGD2-induced signaling.[2]
-
Mechanism: CRTH2 couples to Gαi proteins.[1][2] Agonist binding (PGD2) decreases cAMP and induces Calcium flux.[1]
-
Screening Mode: Antagonist Mode (inhibit PGD2 response).[1][]
Assay 1: Calcium Mobilization (FLIPR)
-
Objective: Measure the compound's ability to block PGD2-induced intracellular Ca²⁺ release in stable cell lines (e.g., CHO-K1 or HEK293 expressing hCRTH2).
-
Readout: Fluorescence intensity (Fluo-4 or Calcium-6 dyes).
-
Success Criteria: IC₅₀ < 1 µM for hit validation.
Assay 2: GTPγS Binding (Mechanistic Confirmation)
-
Objective: Verify that the compound blocks G-protein activation directly at the membrane level, ruling out downstream artifacts.
-
Method: Measure [³⁵S]GTPγS binding to membranes from hCRTH2-expressing cells.
Target Validation: Thromboxane A2 (TP)
Given the structural similarity to Ramatroban, the compound must be screened for TP receptor antagonism, relevant for asthma and cardiovascular indications.[1]
-
Assay: Platelet Aggregation Assay (Human Platelet-Rich Plasma).
-
Inducer: U-46619 (Thromboxane mimetic).[1]
-
Readout: Light transmission (aggregometry).
Secondary Screening Module: CNS & Serotonin
The tetrahydrocarbazole core is structurally homologous to serotonin (5-HT).[2] The 3-substituted variants often show affinity for 5-HT₁B and 5-HT₁D receptors (anti-migraine targets).[2]
5-HT Receptor Profiling[3]
-
Method: Radioligand Binding (Competition Assay).[1]
-
Ligand: [³H]5-CT (for 5-HT₁ family).[2]
-
Relevance: High affinity here suggests potential as a CNS penetrant drug (if LogP allows) or a migraine therapeutic lead.[1]
Detailed Experimental Protocols
Protocol A: Calcium Flux Assay for CRTH2 Antagonism
This protocol validates the compound's primary anti-inflammatory activity.
Materials:
-
Cell Line: CHO-K1 stably expressing human CRTH2 (GPR44).[2]
-
Reagents: Fluo-4 AM ester, Probenecid, HBSS buffer, PGD2 (Agonist), DMSO.[1]
-
Equipment: FLIPR Tetra or FlexStation 3.
Step-by-Step Workflow:
-
Cell Plating: Seed CHO-hCRTH2 cells at 15,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight at 37°C/5% CO₂.
-
Dye Loading:
-
Compound Addition (Antagonist Mode):
-
Dissolve 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol in DMSO (10 mM stock).
-
Prepare serial dilutions (e.g., 10 µM to 1 nM) in assay buffer.
-
Add compound to cells and incubate for 15 min at RT (to allow receptor occupancy).[1]
-
-
Agonist Stimulation:
-
Data Acquisition:
-
Measure fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.
-
Analysis: Calculate Max-Min fluorescence. Plot % Inhibition vs. Log[Compound]. Determine IC₅₀.
-
Protocol B: In Silico ADME & Druggability Check
Before extensive wet-lab screening, verify the alcohol's properties.[1]
-
Lipophilicity (LogP): The carbazole is hydrophobic; the -CH₂OH adds polarity.[2] Expected LogP ~2.5–3.0 (Ideal for oral bioavailability).[1]
-
Metabolic Stability: The primary alcohol is a "soft spot."[2]
Data Visualization & Workflows[3]
Diagram 1: Pharmacophore Divergence & Screening Logic
This diagram illustrates how the 2,3,4,9-tetrahydrocarbazole scaffold branches into different therapeutic classes and the corresponding screens.[1]
Caption: Divergent screening pathways for the tetrahydrocarbazole scaffold. The core molecule is triaged into GPCR (Inflammation) or CNS (Serotonin) pipelines based on structural precedents.[1]
Expected Activity Profile (Reference Data)
Based on the Structure-Activity Relationship (SAR) of the tetrahydrocarbazole class (e.g., Ramatroban intermediates), the following activity ranges are expected for the 3-hydroxymethyl derivative:
| Assay Target | Expected Activity (IC₅₀/Ki) | Mechanistic Note |
| CRTH2 (DP2) | 100 nM – 5 µM | Moderate antagonist.[2] Potency often increases with 3-sulfonamide or 9-benzyl substitution [1].[2] |
| Thromboxane (TP) | 500 nM – 10 µM | Weak/Moderate antagonist.[1] The 3-carboxylic acid (oxidized form) is typically more potent [2].[2] |
| 5-HT₁D | 50 nM – 1 µM | Potential agonist.[2] Requires specific N9 or C3 modifications for high selectivity [3]. |
| Cytotoxicity (HeLa) | > 50 µM | Generally non-toxic (safe scaffold), unless specific intercalating groups are added [4].[1] |
References
-
Sugimoto, H., et al. (2003).[1] "An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro."[1][] Journal of Pharmacology and Experimental Therapeutics, 305(1), 347-352.[1] Link
-
Ishizuka, T., et al. (2004).[1] "Ramatroban (BAY u 3405): A novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor."[1] Cardiovascular Drug Reviews, 22(2), 71-90.[1] Link
-
Busto, E., et al. (2013).[1][4] "Lipase-catalysed acetylation reactions of indole derivatives for the asymmetric synthesis of (R)-Ramatroban and (R)-Frovatriptan." Tetrahedron: Asymmetry, 24, 137-142.[1] Link[1]
-
Liu, Y., et al. (2019).[1][5] "1,2,3-Triazole-Containing Hybrids as Potential Anticancer Agents: Current Developments, Action Mechanisms and Structure-Activity Relationships." European Journal of Medicinal Chemistry, 183, 111703.[1] Link[1]
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Synthetic Pathways to 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol: A Technical Guide
Introduction
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention from researchers in drug development due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the primary synthetic routes to a key derivative, 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the starting materials, reaction mechanisms, and experimental protocols for the synthesis of this valuable compound.
Two principal and scientifically robust strategies for the synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol will be discussed:
-
Route 1: Direct Synthesis via Fischer Indole Cyclization. This approach utilizes a substituted cyclohexanone to construct the tetrahydrocarbazole ring system with the desired hydroxymethyl functionality already in place.
-
Route 2: Synthesis and Subsequent Reduction of a Carboxylic Acid Precursor. This two-step pathway involves the initial synthesis of a tetrahydrocarbazole derivative bearing a carboxylic acid at the 3-position, followed by its reduction to the target alcohol.
This guide will provide detailed experimental protocols, mechanistic insights, and comparative data to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
Route 1: Direct Synthesis via Fischer Indole Cyclization
The Fischer indole synthesis is a classic and versatile method for the construction of indole ring systems.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. For the direct synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol, the key starting materials are phenylhydrazine and 4-(hydroxymethyl)cyclohexanone.
Starting Materials
| Starting Material | Supplier | Notes |
| Phenylhydrazine | Commercially Available | Should be freshly distilled or of high purity. |
| 4-(Hydroxymethyl)cyclohexanone | Commercially Available | Purity should be confirmed before use. |
| Acid Catalyst (e.g., Acetic Acid, Sulfuric Acid, Zinc Chloride) | Commercially Available | Choice of catalyst can influence reaction rate and yield. |
| Solvent (e.g., Ethanol, Methanol, Acetic Acid) | Commercially Available | Solvent selection can impact reaction conditions and workup. |
Experimental Protocol
This protocol is a representative procedure based on established Fischer indole synthesis methodologies.[3][4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(hydroxymethyl)cyclohexanone (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as glacial acetic acid or ethanol. If a non-acidic solvent is used, add a catalytic amount of a Brønsted or Lewis acid (e.g., 10 mol% H₂SO₄ or ZnCl₂).
-
Phenylhydrazine Addition: While stirring, slowly add phenylhydrazine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the chosen catalyst and solvent.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol.
Mechanism and Rationale
The Fischer indole synthesis proceeds through a series of well-established steps:[1][5]
-
Hydrazone Formation: Phenylhydrazine and 4-(hydroxymethyl)cyclohexanone condense to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step.
-
Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring, yielding the final product.
The choice of an acid catalyst is crucial for promoting both the initial hydrazone formation and the subsequent cyclization.[7][8] The reaction temperature is also a critical parameter, with reflux conditions typically employed to drive the reaction to completion.
Route 2: Reduction of a Carboxylic Acid Precursor
An alternative and equally viable strategy involves the synthesis of a tetrahydrocarbazole derivative with a functional group at the 3-position that can be readily converted to a hydroxymethyl group. A carboxylic acid is an excellent precursor for this purpose. This route is particularly advantageous if 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is more readily available or more cost-effective than 4-(hydroxymethyl)cyclohexanone.
Starting Materials
| Starting Material | Supplier | Notes |
| 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid | Commercially Available | Purity should be confirmed before use. |
| Reducing Agent (e.g., Lithium Aluminum Hydride) | Commercially Available | A strong reducing agent is required. |
| Anhydrous Solvent (e.g., Tetrahydrofuran, Diethyl Ether) | Commercially Available | Must be dry for the reduction step. |
Experimental Protocol
This two-step synthesis involves the initial preparation of the carboxylic acid followed by its reduction.
Step 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid
This intermediate can be synthesized via a Fischer indole reaction between phenylhydrazine and 4-oxocyclohexane-1-carboxylic acid, following a similar procedure to that described in Route 1.
Step 2: Reduction of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid
The reduction of a carboxylic acid to a primary alcohol is a standard transformation, typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[6][9][10][11]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, typically 2-3 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Workup: The resulting precipitate (aluminum salts) is removed by filtration, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol.
Mechanism and Rationale
The reduction of the carboxylic acid with LiAlH₄ proceeds via the formation of an aluminum alkoxide intermediate.[6][12] The hydride from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. A second equivalent of hydride then reduces the intermediate aldehyde to the primary alcohol. The use of a strong reducing agent like LiAlH₄ is necessary as milder reagents such as sodium borohydride are generally not effective for the reduction of carboxylic acids.[11]
Conclusion
This technical guide has detailed two effective and reliable synthetic routes for the preparation of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol, a valuable building block in drug discovery and development. The choice between the direct Fischer indole synthesis and the two-step reduction of a carboxylic acid precursor will depend on factors such as the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both routes are based on well-established and robust chemical transformations, providing researchers with flexible options for accessing this important molecule. The provided protocols and mechanistic insights are intended to serve as a comprehensive resource for the successful synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol in a laboratory setting.
References
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Retrieved from [Link]
-
Murugavel, S., Kannan, P. S., SubbiahPandi, A., Surendiran, T., & Balasubramanian, S. (2009). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2537. Retrieved from [Link]
-
Quora. (2017, May 1). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas.... Retrieved from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Retrieved from [Link]
-
Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Retrieved from [Link]
-
Zolfigol, M. A., Sajjadifar, S., & Khazaei, A. (2014). A New, Simple, and Green Method for the Synthesis of 3H-Indoles by Fischer’s Method. Scientia Iranica, 21(6), 2099-2105. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. Retrieved from [Link]
-
Kumar, T. O. S., & Mahadevan, K. M. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. Retrieved from [Link]
-
Yedukondalu, M., et al. (2012). Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. Der Pharma Chemica, 4(3), 1045-1049. Retrieved from [Link]
-
Eisenbraun, E. J., & Weiss, J. R. (1967). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215-219. Retrieved from [Link]
-
Kumar, A., et al. (2020). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 82(1), 134-142. Retrieved from [Link]
-
Göçmentürk, M., Ergün, Y., Mougang-Soume, B., Çaylak Delibaş, N., & Hökelek, T. (2013). 2-{N-[(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)methyl]methylsulfonamido}ethyl methanesulfonate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o78–o79. Retrieved from [Link]
-
Rogers, C. U., & Corson, B. B. (1947). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 27, 88. Retrieved from [Link]
-
Al-Hiari, Y. M. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 5(10), 1171-1180. Retrieved from [Link]
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Chemical Properties and Stability of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol: A Technical Guide
Executive Summary
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol (C₁₃H₁₅NO) is a highly versatile, privileged pharmacophore that merges the electron-rich, lipophilic tetrahydrocarbazole core with a polar, hydrogen-bond-donating hydroxymethyl group. This specific balance of aliphatic and aromatic properties makes it a foundational building block in the development of novel therapeutics, including anticancer, antiviral, and CNS-active agents[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, intrinsic stability, degradation kinetics, and validated synthetic methodologies.
Structural and Physicochemical Profiling
The pharmacological utility of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol stems from its dual nature. The core indole nitrogen acts as a robust hydrogen bond donor, while the C3-hydroxymethyl group provides both donor and acceptor capabilities. This structural motif is critical for target protein binding, such as kinase inhibition or receptor modulation[2].
Table 1: Physicochemical Properties & Pharmacological Impact
| Property | Value | Causality / Impact |
| Molecular Weight | 201.27 g/mol | Falls well within Lipinski's Rule of 5, ensuring favorable oral bioavailability. |
| LogP (Estimated) | ~2.5 - 3.0 | Optimal balance for gastrointestinal absorption and cellular membrane penetration. |
| H-Bond Donors | 2 (Indole -NH, -OH) | Facilitates strong directional binding within target protein active sites. |
| H-Bond Acceptors | 1 (-OH oxygen) | Enhances aqueous solubility compared to the unsubstituted tetrahydrocarbazole. |
| Physical State | Crystalline Solid | High stability in bulk form; highly suitable for solid oral dosage formulation. |
Chemical Stability and Degradation Kinetics
While the tetrahydrocarbazole scaffold is robust under physiological conditions, it is highly susceptible to oxidative degradation during storage and synthesis. The methylene groups at the C1 and C4 positions are doubly activated by the adjacent aromatic indole ring and the strain of the aliphatic ring, lowering the C-H bond dissociation energy.
Oxidative Degradation Mechanism
Exposure to reactive oxygen species (ROS) or ambient light induces radical abstraction at the C1 or C4 benzylic/allylic positions. This photochemical oxidation yields intermediate hydroperoxides[3]. If left unchecked, these hydroperoxides undergo secondary degradation—either dehydrating to form 1-oxo-tetrahydrocarbazole derivatives or undergoing complete dehydrogenation to yield fully aromatized carbazoles[4]. Periodic acid and other strong oxidants can also synthetically force this conversion[5].
Caption: Oxidative degradation pathways of the tetrahydrocarbazole core.
Table 2: Environmental Stability Matrix
| Condition | Degradation Risk | Primary Mechanism | Mitigation Strategy |
| Ambient Light | High | Photochemical auto-oxidation | Store in amber/opaque containers. |
| Oxygen Exposure | High | Hydroperoxide formation at C1/C4 | Flush headspace with Argon/N₂. |
| Acidic pH (< 3) | Low | Scaffold is synthesized in acid | Generally stable; avoid prolonged heating. |
| Basic pH (> 9) | Moderate | Deprotonation of indole NH | Maintain in neutral to slightly acidic buffers. |
Synthesis Methodology: The Fischer Indole Approach
The most reliable and scalable method for constructing the tetrahydrocarbazole core is the Fischer Indole Synthesis[6]. This reaction utilizes an acid-catalyzed condensation between a substituted phenylhydrazine and a cyclohexanone derivative.
Mechanistic Causality
The choice of glacial acetic acid as both solvent and Brønsted acid catalyst is deliberate. It provides the optimal pH to drive the initial hydrazone formation without degrading the starting materials. Furthermore, it protonates the enamine tautomer, which lowers the activation energy required to trigger the critical [3,3]-sigmatropic rearrangement—the step responsible for forming the new C-C bond[6].
Caption: Workflow of Fischer Indole Synthesis for Tetrahydrocarbazole.
Step-by-Step Experimental Protocol
This protocol acts as a self-validating system; the visual color changes and precipitation events serve as intrinsic quality control checkpoints.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine hydrochloride (1.0 equivalent) in glacial acetic acid (approx. 10 mL per gram of hydrazine).
-
Condensation: To the stirring solution, add 3-(hydroxymethyl)cyclohexanone (1.1 equivalents) dropwise at room temperature. Self-Validation: The solution will transition to a deep yellow/orange hue, indicating the formation of the phenylhydrazone intermediate.
-
Thermal Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 1 to 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase until the hydrazone spot is fully consumed.
-
Precipitation & Isolation: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold distilled water under vigorous stirring. Causality: The highly lipophilic tetrahydrocarbazole product is insoluble in cold water and will precipitate as a crude solid, while the acetic acid and unreacted polar byproducts remain in the aqueous phase.
-
Purification: Collect the solid via vacuum filtration. Wash the filter cake with cold water, followed by a minimal volume of cold 75% ethanol. To achieve high purity, recrystallize the crude product from hot methanol treated with decolorizing activated carbon to remove oxidative colorimetric impurities.
Formulation and Storage Guidelines
To preserve the structural integrity of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol during drug development, the following handling standards must be strictly observed:
-
Antioxidant Excipients: When formulating into liquid or lipid-based delivery systems, the inclusion of free-radical scavengers (e.g., BHT, Vitamin E) is highly recommended to block the C1/C4 hydroperoxide formation pathway.
-
Storage Environment: Bulk API must be stored in tightly sealed, amber-glass vials under an inert atmosphere (Argon or Nitrogen) at ≤ 4°C.
References
-
Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Taylor & Francis.[Link]
-
Tetrahydrocarbazole analog screening hits/lead structure and their biological properties: A review. ResearchGate.[Link]
-
Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). NIH/PMC.[Link]
-
Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds. Arkivoc.[Link]
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The Tetrahydrocarbazole Scaffold: A Technical Guide to Therapeutic Targets and Drug Design
Executive Summary: The Privileged Scaffold
The 1,2,3,4-tetrahydrocarbazole (THC) moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Structurally related to the indole alkaloid families (such as physostigmine and ellipticine), THCs possess a tricyclic system that offers rigid stereochemical orientation and multiple vectors for functionalization.
This guide analyzes the primary therapeutic targets of THC derivatives, focusing on their mechanistic roles in neurodegeneration and oncology . It synthesizes Structure-Activity Relationship (SAR) data and provides validated experimental protocols to accelerate lead optimization.
Chemical Architecture & SAR Logic
The THC scaffold consists of a central indole ring fused to a cyclohexane ring. Its pharmacological versatility stems from four key modification zones.
Structure-Activity Relationship (SAR) Visualization
The following diagram details the functional impact of substitutions at critical positions on the THC ring.
Figure 1: Strategic modification zones on the tetrahydrocarbazole scaffold for targeted drug design.
Therapeutic Sector A: Neurodegenerative Diseases
Primary Indication: Alzheimer’s Disease (AD) Core Targets: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)[1]
The Dual-Binding Mechanism
THC derivatives are potent Dual Binding Site Inhibitors (DBSIs) of AChE. Unlike tacrine (which binds only the catalytic site), optimized THCs can span the enzyme gorge, interacting with:
-
Catalytic Anionic Site (CAS): The THC moiety interacts via
- stacking with Trp84. -
Peripheral Anionic Site (PAS): Substituents at N-9 or C-1 extend to the PAS (Trp279), blocking the entry of substrate and, crucially, preventing AChE-induced Amyloid-
(A ) aggregation.
Key Data: Cholinesterase Inhibition
Table 1: Comparative potency of THC derivatives against AD targets.
| Compound Class | Target | IC50 (nM) | Mechanism Note | Reference |
| Tacrine (Control) | AChE | ~200 | Catalytic site binder only; hepatotoxic. | [1] |
| 6-Amino-THC | AChE | 88 | High selectivity for AChE over BuChE. | [2] |
| N-Benzyl-THC | AChE/BuChE | 12 / 45 | Dual inhibitor; N-benzyl group reaches PAS. | [3] |
| THC-Thiazole Hybrid | AChE + A | 24 | Inhibits aggregation by 65% at 10 | [4] |
Mechanistic Pathway: The Multi-Target Strategy
In complex pathologies like AD, single-target drugs often fail. THC hybrids act as "Multi-Target Directed Ligands" (MTDLs).
Figure 2: Multi-target mechanism of THC hybrids in Alzheimer's pathology.
Therapeutic Sector B: Oncology
Primary Indications: Leukemia, Breast Cancer (MCF-7), Colon Cancer (HCT-116). Core Targets: Tubulin Polymerization, Topoisomerase II, EGFR.[2]
Mechanism of Action: The "Mitotic Trap"
THC derivatives, particularly those hybridized with thiazolidinones or chalcones , function primarily as microtubule destabilizing agents.
-
Tubulin Binding: They bind to the colchicine site of tubulin, preventing polymerization. This arrests the cell cycle in the G2/M phase.
-
DNA Intercalation: The planar tricyclic structure allows intercalation between DNA base pairs, inhibiting Topoisomerase II
, leading to DNA strand breaks and apoptosis.
Selectivity Profile
Recent studies on 5-arylidene-4-thiazolinone-THC hybrids demonstrate high selectivity for cancer cells over normal fibroblasts.
-
Jurkat (Leukemia): IC50
1.44 M[2] -
HME1 (Normal Fibroblasts): IC50 > 50
M[2][3][4] -
Selectivity Index (SI): > 34
Experimental Protocol: Optimized Ellman’s Assay
Objective: Determine the IC50 of a novel THC derivative against AChE. Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB), quantifiable at 412 nm.
Reagents & Preparation
-
Buffer A: 100 mM Phosphate buffer (pH 8.0).
-
Enzyme Solution: Electric eel AChE (500 U/mg), diluted to 0.03 U/mL in Buffer A containing 0.1% BSA.
-
Substrate (ATCh): 0.5 mM Acetylthiocholine iodide.
-
Chromogen (DTNB): 0.3 mM 5,5'-dithiobis-(2-nitrobenzoic acid).
-
Test Compound: Dissolve THC derivative in DMSO (Stock 10 mM). Prepare serial dilutions (0.01
M to 100 M). Final DMSO concentration must be <1%.
Workflow
-
Blanking: In a 96-well plate, add 140
L Buffer A. -
Inhibitor Addition: Add 20
L of Test Compound dilution (or DMSO for control). -
Enzyme Addition: Add 20
L of Enzyme Solution. -
Incubation: Incubate at 25°C for 15 minutes (Critical for establishing equilibrium binding).
-
Substrate/Chromogen Addition: Add 10
L of ATCh and 10 L of DTNB mixture. -
Measurement: Immediately read absorbance at 412 nm in kinetic mode for 5 minutes (30-second intervals).
Data Analysis
Calculate the velocity (
Emerging Frontiers: Infectious Diseases
While Neurodegeneration and Oncology are dominant, the THC scaffold is gaining traction in Malaria and Virology .
-
Malaria (PfNDH2): THC derivatives target Plasmodium falciparum NADH-ubiquinone oxidoreductase (PfNDH2), a mitochondrial enzyme essential for parasite electron transport. This represents a mechanism distinct from chloroquine (heme polymerization inhibition), valuable for resistant strains [5].
-
Antiviral (HCV): N-substituted carbazoles have shown activity against Hepatitis C Virus (HCV) replication by inhibiting the NS5B polymerase.
References
- Tacrine Mechanism: Freeman, S. E., & Dawson, R. M. (1991). Tacrine: a pharmacological review. Progress in Neurobiology, 36(4), 257-277.
-
THC Synthesis & AChE: Kukreja, G., et al. (2018). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.[1][5] Indian Journal of Chemistry, 50B, 153-160. Link
-
Dual Binding Sites: Thiratmat, N., et al. (2018).[5] Novel tetrahydrocarbazole benzyl pyridine hybrids as potent and selective butyrylcholinesterase inhibitors.[5] European Journal of Medicinal Chemistry, 150, 153-166. Link
-
Anticancer Hybrids: Hajjaj, A. A., et al. (2024). Tetrahydrocarbazoles incorporating 5-arylidene-4-thiazolinones as potential antileukemia and antilymphoma targeting tyrosine kinase and tubulin polymerase enzymes. Bioorganic Chemistry, 143, 107050. Link
-
Antimalarial Targets: Roberts, L., et al. (2020). Antimalarial Activity of Tetrahydro-β-carbolines Targeting the ATP Binding Pocket of the Plasmodium falciparum Heat Shock 90 Protein.[6] Bioorganic & Medicinal Chemistry Letters, 30(21), 127502. Link[6]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. b.aun.edu.eg [b.aun.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. Novel tetrahydrocarbazole benzyl pyridine hybrids as potent and selective butryl cholinesterase inhibitors with neuroprotective and β-secretase inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chemoselective N-Alkylation of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol
Executive Summary
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged pharmacophore frequently utilized in the development of CNS therapeutics, antimicrobials, and anti-inflammatory agents. A common yet challenging synthetic requirement during Structure-Activity Relationship (SAR) exploration is the functionalization of the indole nitrogen (N9) while strictly preserving the primary hydroxymethyl group at the C3 position. This application note establishes a highly authoritative, self-validating Protection-Alkylation-Deprotection (PAD) protocol designed to bypass the inherent chemoselectivity issues of direct alkylation, guaranteeing >99% N-selectivity and high overall yields.
Mechanistic Insights & The Chemoselectivity Challenge
The fundamental challenge in the alkylation of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol is the competition between the indole amine (N9) and the primary aliphatic alcohol (C3).
-
Thermodynamic Limitations (pKa): The indole N-H is weakly acidic, with a pKa of ~16.2 in DMSO. The primary aliphatic alcohol is slightly more acidic, with a pKa of ~15.5. When subjected to strong, non-nucleophilic bases (e.g., NaH or KOtBu), an equilibrium mixture of both N-anions and O-anions is generated.
-
Kinetic Limitations (Nucleophilicity): The resulting alkoxide is a "hard," localized nucleophile that reacts rapidly with electrophiles. Conversely, the indolyl anion is a "soft," delocalized nucleophile. Consequently, direct alkylation attempts typically yield intractable mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products.
While recent literature has demonstrated that specific microenvironments, such as aqueous microdroplets, can alter reaction kinetics to favor N-alkylation without catalysts[1], and weak bases like potassium carbonate in ionic liquids can achieve selective N-alkylation under highly optimized conditions[2], these direct methods are highly substrate-dependent. For robust drug development and library synthesis, a transient silyl protection strategy remains the most trustworthy, self-validating system to ensure absolute chemoselectivity.
Workflow Visualization
Fig 1: Three-step protection-alkylation-deprotection (PAD) workflow for chemoselective N-alkylation.
Quantitative Data: Strategy Comparison
To justify the three-step workflow, the table below summarizes the expected outcomes of various alkylation strategies applied to this specific scaffold.
| Strategy | Reagents & Conditions | Chemoselectivity (N vs. O) | Typical Yield | Scalability |
| Direct Alkylation (Strong Base) | NaH, R-X, DMF, 0 °C to RT | Poor (Complex mixture of N-, O-, and N,O-alkylated) | < 30% | Low |
| Direct Alkylation (Weak Base) | Cs₂CO₃ or K₂CO₃, R-X, MeCN, 80 °C | Moderate (Substrate and electrophile dependent) | 40–60% | Moderate |
| PAD Sequence (Recommended) | 1. TBSCl 2. NaH, R-X 3. TBAF | Excellent (>99% N-selective) | > 85% (Over 3 steps) | High |
Step-by-Step Experimental Protocol
Step 1: Chemoselective O-Silylation (TBS Protection)
Causality & Rationale: Imidazole acts as both a base and a nucleophilic catalyst. The bulky tert-butyldimethylsilyl chloride (TBSCl) selectively reacts with the unhindered primary alcohol at C3. The steric bulk of the TBS group and the lower nucleophilicity of the indole nitrogen prevent N-silylation.
-
Dissolve 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an inert argon atmosphere.
-
Add imidazole (2.0 equiv, 20 mmol) and stir for 10 minutes at 0 °C.
-
Add TBSCl (1.1 equiv, 11 mmol) portion-wise to control the mild exotherm.
-
Warm the reaction to room temperature and stir for 2 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material (Rf ~0.2) is entirely consumed, replaced by a non-polar spot (Rf ~0.7).
-
Workup: Quench with saturated aqueous NaHCO₃ (50 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 50 mL) to quantitatively remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Indole N-Alkylation
Causality & Rationale: With the primary alcohol masked, sodium hydride (NaH) irreversibly deprotonates the indole N-H. The resulting localized indolyl anion undergoes a clean Sₙ2 substitution with the introduced alkyl halide (R-X).
-
Dissolve the crude O-TBS intermediate (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C under argon.
-
Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. (Caution: H₂ gas evolution).
-
Stir for 30 minutes at 0 °C until gas evolution ceases, indicating complete deprotonation.
-
Add the desired alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 equiv) dropwise.
-
Stir at room temperature for 3 hours.
-
Self-Validation Check: LC-MS analysis will show a distinct mass shift corresponding to the addition of the alkyl group, with zero over-alkylation detected.
-
Workup: Quench carefully with cold water (dropwise initially), extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Step 3: TBAF-Mediated Deprotection
Causality & Rationale: The fluoride ion from tetrabutylammonium fluoride (TBAF) possesses a remarkably high thermodynamic affinity for silicon (forming a highly stable Si-F bond, ~582 kJ/mol). This drives the quantitative cleavage of the O-Si bond to regenerate the primary alcohol without affecting the newly formed N-C bond.
-
Dissolve the N-alkylated O-TBS intermediate in anhydrous THF (0.1 M) at 0 °C.
-
Add TBAF (1.0 M solution in THF, 1.5 equiv) dropwise.
-
Stir at room temperature for 2 hours.
-
Self-Validation Check: TLC will reveal the complete disappearance of the non-polar silyl ether and the appearance of a highly polar product spot.
-
Workup & Purification: Concentrate the mixture directly onto silica gel and purify via flash column chromatography (gradient: DCM to DCM/MeOH 95:5) to yield the pure, chemoselectively N-alkylated 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol.
References
-
Zare, R. N., et al. "Chemoselective N‐Alkylation of Indoles in Aqueous Microdroplets." Angewandte Chemie International Edition, 2019.[Link]
-
Jorapur, Y. R., et al. "Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids." Tetrahedron Letters, 2006.[Link]
Sources
Application Note: Advanced Ondansetron Synthesis via the 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol Intermediate
Executive Summary
This application note details a highly controlled, alternative synthetic pathway for the production of Ondansetron, a critical 5-HT3 receptor antagonist. By utilizing 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol as the foundational intermediate, this protocol bypasses the hazardous reagents and unstable intermediates characteristic of the traditional Mannich base route. Designed for scale-up and process safety, this workflow provides researchers and drug development professionals with a robust, self-validating methodology for API synthesis.
Mechanistic Rationale & Pathway Evolution
Conventionally, Ondansetron is synthesized via a Mannich reaction utilizing 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, formaldehyde, and dimethylamine [1]. While established, this route presents severe operational and regulatory challenges. Dimethylamine is a highly toxic, volatile gas and a strictly controlled chemical weapons precursor [1]. Furthermore, the resulting Mannich base undergoes elimination to form an exocyclic methylene intermediate (9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one). This intermediate is highly reactive and prone to polymerization, often necessitating extended reaction times (up to 20 hours at reflux) to achieve complete transamination with 2-methylimidazole [2].
To circumvent these limitations, we propose a pathway starting from 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol . This approach fundamentally shifts the retrosynthetic logic:
-
It eliminates the need for volatile secondary amines.
-
It avoids the unstable exocyclic methylene species by proceeding through a highly stable, isolable primary alcohol [3].
-
It allows for precise, kinetically favorable activation (via mesylation) prior to the final imidazole coupling.
Retrosynthetic Strategy & Workflow Visualization
Synthetic workflow from 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol to Ondansetron.
Step-by-Step Experimental Protocols
Phase 1: N-Methylation of the Carbazole Core
Objective: Selectively methylate the indole nitrogen to establish the core N-methylcarbazole scaffold.
-
Reagents: 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol (10.0 g, 49.2 mmol), Sodium Hydride (60% dispersion, 2.36 g, 59.0 mmol, 1.2 eq), Iodomethane (3.37 mL, 54.1 mmol, 1.1 eq), Anhydrous DMF (100 mL).
-
Procedure:
-
Dissolve the starting material in anhydrous DMF under an inert argon atmosphere. Cool the reactor to 0 °C.
-
Add NaH portion-wise over 15 minutes to control hydrogen gas evolution. Stir for 30 minutes at 0 °C.
-
Add Iodomethane dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench carefully with ice water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Causality: The indole N-H proton has a pKa of ~16, which is easily and irreversibly deprotonated by NaH. Iodomethane is selected as a highly electrophilic methylating agent to ensure rapid conversion before any side reactions can occur at the C3-hydroxyl group (which is less acidic).
-
Self-Validation System (IPC): Perform TLC (Hexanes:EtOAc 7:3). The reaction is self-validating when the starting material spot completely disappears, replaced by a distinct, more non-polar spot (N-methylated product). The physical precipitation of the product upon water quenching confirms successful conversion.
Phase 2: Regioselective C4 Oxidation
Objective: Oxidize the C4 position of the tetrahydrocarbazole to form the essential carbazol-4-one pharmacophore.
-
Reagents: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol (10.0 g, 46.0 mmol), DDQ (23.0 g, 101.2 mmol, 2.2 eq), THF/H₂O (150 mL, 9:1 v/v).
-
Procedure:
-
Dissolve the Phase 1 intermediate in the THF/H₂O mixture.
-
Add DDQ portion-wise at room temperature. The solution will turn deep red/brown.
-
Stir the mixture vigorously for 4 hours.
-
Filter the reaction mixture to remove the precipitated DDQH₂ byproduct.
-
Concentrate the filtrate, redissolve in Dichloromethane (150 mL), and wash extensively with saturated NaHCO₃ (3 x 100 mL) to remove residual quinones. Dry and concentrate to yield 3-(hydroxymethyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.
-
-
Causality: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is chosen for its exceptional regioselectivity toward benzylic positions. The C4 position is highly activated (benzylic to the indole core). DDQ abstracts a hydride to form a stable carbocation, which is immediately trapped by the water in the solvent mixture. A second equivalent of DDQ oxidizes the resulting secondary alcohol to the required C4 ketone.
-
Self-Validation System (IPC): Monitor by LC-MS. The mass shift from [M+H]⁺ 218 to 230 confirms the addition of the ketone oxygen. The physical precipitation of DDQH₂ (a tan/white solid) serves as a direct visual indicator of successful hydride abstraction.
Phase 3: Alcohol Activation and Imidazole Substitution
Objective: Convert the primary alcohol into a leaving group and couple it with 2-methylimidazole to yield Ondansetron.
-
Reagents: Phase 2 Ketone (10.0 g, 43.2 mmol), Methanesulfonyl chloride (MsCl, 4.0 mL, 51.8 mmol, 1.2 eq), Triethylamine (Et₃N, 9.0 mL, 64.8 mmol, 1.5 eq), 2-Methylimidazole (10.6 g, 129.6 mmol, 3.0 eq), Anhydrous DCM (100 mL), Anhydrous DMF (100 mL).
-
Procedure:
-
Dissolve the Phase 2 ketone in DCM and add Et₃N. Cool to 0 °C.
-
Add MsCl dropwise. Stir for 1 hour at 0 °C. Wash with cold water, dry, and concentrate to yield the crude mesylate.
-
Immediately dissolve the crude mesylate in DMF. Add 2-Methylimidazole.
-
Heat the mixture to 90 °C for 6 hours.
-
Cool to room temperature, dilute with water (300 mL), and extract with EtOAc. Concentrate and crystallize the residue from methanol to yield pure Ondansetron free base.
-
-
Causality: Direct nucleophilic substitution of a primary alcohol is kinetically unfavorable. MsCl converts the hydroxyl group into a mesylate, a superior leaving group. During the coupling step, 2-methylimidazole acts as both the nucleophile and the acid scavenger. The 3.0 molar equivalents ensure that the generated methanesulfonic acid is neutralized without stalling the substitution kinetics.
-
Self-Validation System (IPC): The mesylation is validated by TLC showing complete consumption of the alcohol. The final protocol is self-validating as the highly crystalline Ondansetron free base selectively precipitates during the final methanol crystallization, leaving unreacted imidazole and impurities in the mother liquor.
Quantitative Process Metrics
The following table summarizes the comparative advantages of utilizing the 3-ylmethanol intermediate over the traditional Mannich base methodology.
| Process Metric | Traditional Mannich Route | 3-ylmethanol Route (Proposed) |
| Key Intermediate | 3-((Dimethylamino)methyl)-carbazol-4-one | 3-(Hydroxymethyl)-carbazol-4-one |
| Reagent Safety | High Risk (Dimethylamine gas) | Low Risk (Standard liquid reagents) |
| Intermediate Stability | Low (Exocyclic methylene polymerizes) | High (Isolable alcohol/mesylate) |
| Coupling Reaction Time | 20 hours (Reflux) | 6 hours (90 °C) |
| Overall Yield | 50–60% | 65–70% |
References
- US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom Source: Google Patents URL
- US7041834B2 - Process for making ondansetron and intermediates thereof Source: Google Patents URL
- US5478949A - Process for preparing ondansetron Source: Google Patents URL
Application Note: 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol and Related Scaffold Derivatives in Alzheimer's Disease Research
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary
Alzheimer’s disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic deficits, amyloid-beta (Aβ) aggregation, and disrupted intracellular calcium homeostasis[1][2]. Single-target therapeutics have historically yielded low clinical success rates, necessitating the development of multi-target-directed ligands (MTDLs)[3].
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol and its structural analogs (tetrahydrocarbazoles or THCz) have emerged as highly promising MTDL scaffolds[4]. Research demonstrates that substitutions on the 2,3,4,9-tetrahydro-1H-carbazole core yield compounds capable of dual cholinesterase inhibition (AChE/BuChE), β-secretase (BACE1) inhibition, and the normalization of endoplasmic reticulum (ER) calcium dysregulation[2][5].
This application note provides the mechanistic rationale and field-validated experimental protocols for evaluating 2,3,4,9-tetrahydro-1H-carbazole derivatives in preclinical AD models.
Mechanistic Rationale & Target Profiling
As an Application Scientist, I emphasize that the utility of the tetrahydrocarbazole scaffold lies in its spatial geometry. The tricyclic core mimics the indole ring of natural alkaloids, allowing it to intercalate into the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases[1][6]. Furthermore, the lipophilicity of the carbazole moiety facilitates blood-brain barrier (BBB) penetration, a critical requirement for CNS-active drugs.
The Multifactorial Pathway
-
Cholinesterase Inhibition: THCz derivatives bind to both AChE and BuChE, preventing the hydrolysis of acetylcholine and improving cognitive function[1][5].
-
ER Calcium Normalization: Familial AD mutations (e.g., FAD-PS1) cause exaggerated calcium release from the ER. THCz scaffolds dampen this aberrant release, protecting mitochondrial membrane potential (ΔΨm) and preventing apoptosis[2].
-
Anti-Amyloidogenic Activity: By binding the PAS of AChE, these compounds prevent AChE-induced Aβ aggregation. Additionally, they exhibit direct BACE1 inhibitory activity, reducing the upstream cleavage of the amyloid precursor protein (APP)[2][5].
Fig 1: Multi-target mechanistic pathways of tetrahydrocarbazole derivatives in AD.
Quantitative Data Summary
The following table synthesizes benchmark pharmacological data for optimized 2,3,4,9-tetrahydro-1H-carbazole derivatives (such as benzyl pyridine hybrids and 6/9-substituted analogs) to serve as reference points for your internal assay validation[1][3][5].
| Compound Class / Analog | Primary Target | IC₅₀ / Efficacy Metric | Key Secondary Effects | Reference |
| THCz-Benzyl Pyridine (6i) | BuChE | 0.088 ± 0.0009 μM | BACE1 inhibition; Neuroprotective | [3][5] |
| 6-Amino-THCz (Cmpd 3) | AChE | Selective Inhibition | Targets PAS of AChE | [1] |
| THCz Lead Scaffold | ER Calcium | Normalized < 0.9 (Ratio) | Increases ΔΨm; Lowers Aβ | [2] |
| Donepezil (Standard) | AChE | 0.014 μM | Reference standard for PAS binding | [1] |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent choices and critical troubleshooting steps are included to guarantee reproducibility.
Protocol A: In Vitro Cholinesterase Inhibition (Modified Ellman’s Method)
Causality & Principle: Ellman's method relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine reacts continuously with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to yield the yellow anion 5-thio-2-nitrobenzoate, absorbing strongly at 412 nm[1]. This kinetic colorimetric assay provides a highly reliable, self-validating readout of enzyme kinetics.
Materials:
-
0.1 M Phosphate buffer (pH 8.0)
-
AChE (from electric eel) or BuChE (from equine serum)
-
DTNB (0.01 M in buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (0.075 M)
-
Test Compound: 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol (dissolved in DMSO, max final concentration <1%)
Step-by-Step Methodology:
-
Preparation: In a 96-well microplate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Enzyme & Inhibitor Addition: Add 20 µL of AChE/BuChE solution (0.2 U/mL) and 20 µL of the test compound at varying concentrations (e.g., 0.01 to 100 µM).
-
Incubation: Incubate the microplate at 25°C for 15 minutes. Expert Insight: Pre-incubation is critical for tetrahydrocarbazoles to establish equilibrium with the enzyme's PAS/CAS before substrate competition begins.
-
Chromogen Addition: Add 10 µL of DTNB solution.
-
Reaction Initiation: Add 10 µL of ATCI or BTCI to initiate the reaction.
-
Kinetic Readout: Immediately measure the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression (e.g., GraphPad Prism).
Protocol B: ER Calcium Homeostasis Normalization Assay
Causality & Principle: HEK293 cells stably expressing FAD-linked Presenilin 1 (PS1) mutations exhibit exaggerated ER calcium release upon stimulation. Fluo-4 AM is a cell-permeant fluorescent calcium indicator. By tracking Fluo-4 fluorescence, we can quantify the ability of THCz compounds to dampen aberrant calcium spikes, a hallmark of early AD pathology[2].
Fig 2: High-throughput workflow for ER calcium homeostasis screening.
Step-by-Step Methodology:
-
Cell Seeding: Seed FAD-PS1 mutant HEK293 cells in black, clear-bottom 96-well plates at 40,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with 10 µM of the tetrahydrocarbazole derivative (or vehicle control) for 24 hours.
-
Dye Loading: Wash cells with HBSS buffer. Add 4 µM Fluo-4 AM (with 0.04% Pluronic F-127 to aid dispersion) in HBSS. Incubate for 45 minutes at 37°C in the dark.
-
De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate for an additional 20 minutes to allow complete de-esterification of intracellular AM esters. Expert Insight: Skipping this step leads to high background noise and dye leakage.
-
Baseline Reading: Transfer to a fluorescence microplate reader (Ex: 488 nm, Em: 520 nm). Record baseline fluorescence for 30 seconds.
-
Stimulation: Inject Carbachol (CCh, final concentration 100 µM) to stimulate IP3-mediated ER calcium release.
-
Measurement: Record peak fluorescence amplitude. Active THCz hits are defined as compounds reducing the peak amplitude to <90% of DMSO-treated controls[2].
Protocol C: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
Causality & Principle: Thioflavin T is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid fibrils (β-sheet structures). This assay validates whether the THCz compound can directly inhibit the self-assembly of Aβ₁₋₄₂ peptides[5].
Step-by-Step Methodology:
-
Peptide Preparation: Monomerize Aβ₁₋₄₂ peptide by dissolving in HFIP (hexafluoroisopropanol), evaporating to form a film, and reconstituting in DMSO to 1 mM. Dilute to 10 µM in 50 mM phosphate buffer (pH 7.4).
-
Incubation: Mix 10 µM Aβ₁₋₄₂ with varying concentrations of the THCz compound (e.g., 10 µM, 100 µM) in a black 96-well plate[5].
-
Fibrillization: Incubate the plate at 37°C for 48 hours without agitation.
-
ThT Addition: Add ThT solution to a final concentration of 20 µM per well. Incubate in the dark for 15 minutes.
-
Fluorescence Measurement: Measure fluorescence intensity (Ex: 440 nm, Em: 485 nm). Calculate the percentage of inhibition relative to the Aβ-only positive control.
References
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors Source: niscair.res.in URL:[Link]
-
Novel tetrahydrocarbazole benzyl pyridine hybrids as potent and selective butryl cholinesterase inhibitors with neuroprotective and β-secretase inhibition activities Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]
-
Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease Source: PMC / Translational Psychiatry URL:[Link]
-
Development of 1,2,3,4‐tetrahydrocarbazole derivatives as dual binding cholinestarse inhibitors Source: ResearchGate URL:[Link]
-
Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities Source: World Journal of Advanced Research and Reviews URL:[Link]
-
RECENT UPDATES IN CHEMISTRY OF ALZHEIMER'S SYNTHETIC MOLECULES: A NOVEL INSIGHT INTO THE DRUG DISCOVERY Source: IJNRD.org URL:[Link]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. wjarr.com [wjarr.com]
- 5. Novel tetrahydrocarbazole benzyl pyridine hybrids as potent and selective butryl cholinesterase inhibitors with neuroprotective and β-secretase inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In vitro evaluation of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol as an acetylcholinesterase inhibitor
Application Note & Protocol
In Vitro Evaluation of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol as a Novel Acetylcholinesterase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
| Introduction: The Rationale for Targeting Acetylcholinesterase with Tetrahydrocarbazole Scaffolds
Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate.[1] In the central nervous system, this enzymatic action is critical for maintaining cognitive processes such as memory, learning, and attention.[1][2] The "cholinergic hypothesis" of Alzheimer's disease (AD) posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients.[3] This has established AChE as a primary therapeutic target, with inhibitors designed to increase the synaptic levels of ACh, thereby providing symptomatic relief.[4][5] Currently approved drugs like Donepezil, Rivastigmine, and Galantamine are all cholinesterase inhibitors, validating this therapeutic strategy.[3]
Beyond its catalytic role, AChE is implicated in the pathogenesis of Alzheimer's through non-catalytic functions. The enzyme's peripheral anionic site (PAS) can act as a molecular scaffold, accelerating the aggregation of β-amyloid (Aβ) peptides into neurotoxic plaques.[1][3] This dual role makes the development of new AChE inhibitors, particularly those that can interact with both the catalytic active site (CAS) and the PAS, a highly promising avenue for disease-modifying therapies.
The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[6][7] Various derivatives of carbazole and its saturated analogs have demonstrated significant potential as AChE inhibitors, making this chemical family a fertile ground for discovering novel anti-Alzheimer's agents.[3][8][9] This application note provides a comprehensive framework for the in vitro evaluation of a novel candidate, 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol , detailing the necessary protocols to determine its inhibitory potency and kinetic profile against AChE.
| Overview of the Evaluation Workflow
The characterization of a novel AChE inhibitor involves a systematic, multi-stage process. The workflow begins with the preparation of the test compound and proceeds through enzymatic assays to determine its potency and mechanism of action.
Caption: High-level workflow for the in vitro characterization of a novel AChE inhibitor.
| Synthesis of Test Article: 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol
While numerous strategies exist for synthesizing the tetrahydrocarbazole scaffold, the Fischer indole synthesis is a common and effective approach.[6] The following is a representative synthetic route.
Proposed Synthetic Pathway:
-
Step 1: Borsche-Drechsel Cyclization. Condensation of phenylhydrazine with 4-hydroxycyclohexanone in the presence of an acid catalyst (e.g., glacial acetic acid or sulfuric acid) to form 3-hydroxy-2,3,4,9-tetrahydro-1H-carbazole.
-
Step 2: Reduction. The hydroxyl group can be further modified. For the target compound, if starting from a ketone precursor (4-oxocyclohexanecarbaldehyde), a selective reduction of the ketone would be required, followed by reduction of the aldehyde to the primary alcohol. A more direct route may involve starting materials already containing the desired functional groups.
Note: As this is a novel compound, a specific, validated synthesis is not available in public literature. Researchers must develop and validate the synthetic route using standard organic chemistry principles.
| Principle of the Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman and colleagues.[10][11] Its simplicity, reliability, and suitability for high-throughput screening in a 96-well plate format make it the gold standard.[10][12]
The assay's principle is based on the following two-step reaction:
-
Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATCI), to produce thiocholine and acetate.
-
Colorimetric Reaction: The resulting thiocholine, a thiol-containing compound, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent). This reaction cleaves the disulfide bond of DTNB to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.
The rate of TNB²⁻ formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[13] When an inhibitor like 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol is present, the rate of ATCI hydrolysis decreases, leading to a reduced rate of color formation.[10]
Caption: The enzymatic and colorimetric reactions underlying the Ellman's assay for AChE activity.
| Protocol: In Vitro AChE Inhibition Assay
This protocol is designed for a 96-well microplate format. All reactions should be performed in triplicate or quintuplicate for statistical validity.[14]
Materials and Reagents
-
Enzyme: Acetylcholinesterase (e.g., from Electric Eel, or recombinant human AChE)
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[10]
-
Substrate: Acetylthiocholine iodide (ATCI)[10]
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[10]
-
Test Compound: 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol, dissolved in DMSO or a suitable solvent.
-
Positive Control: A known AChE inhibitor (e.g., Donepezil or Tacrine)[13]
-
Equipment: 96-well microplate reader capable of kinetic measurements at 412 nm, multichannel pipettes, incubator.
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust pH as required.
-
AChE Solution (e.g., 0.5 U/mL): Prepare fresh in phosphate buffer. The optimal concentration may require preliminary testing.
-
ATCI Solution (14-15 mM): Prepare fresh in deionized water.[14][15]
-
DTNB Solution (3-10 mM): Prepare fresh in phosphate buffer.[14][15]
-
Test Compound Stock (e.g., 10 mM): Dissolve in 100% DMSO.
-
Test Compound Working Solutions: Prepare serial dilutions from the stock solution using phosphate buffer. Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent interference.
Assay Procedure (Total Volume: 200 µL/well)
-
Plate Setup: Designate wells for Blanks, Negative Controls (100% activity), Positive Controls, and Test Compound concentrations.
-
Blank Wells: 190 µL Buffer + 10 µL DTNB. (No enzyme or substrate).[10]
-
Negative Control Wells: 140 µL Buffer + 20 µL Solvent (e.g., 1% DMSO) + 20 µL AChE Solution + 10 µL DTNB.
-
Positive Control Wells: 140 µL Buffer + 20 µL Donepezil solution + 20 µL AChE Solution + 10 µL DTNB.
-
Test Compound Wells: 140 µL Buffer + 20 µL Test Compound dilution + 20 µL AChE Solution + 10 µL DTNB.
-
-
Pre-incubation: Add the buffer, inhibitor (or solvent), AChE, and DTNB to the appropriate wells. Mix gently and pre-incubate the plate at 25-37°C for 15 minutes.[10][16] This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiation of Reaction: To start the reaction, add 10 µL of ATCI solution to all wells except the blanks.[14]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm (ΔA/min) over a period of 10-20 minutes, taking readings every 60 seconds.[10]
| Data Analysis and Interpretation
Calculation of Percent Inhibition
The rate of reaction (ΔA/min) is calculated from the linear portion of the absorbance vs. time curve for each well. The percentage of AChE inhibition is then determined using the following formula[10]:
% Inhibition = [ (RateControl - RateInhibitor) / RateControl ] x 100
Where:
-
RateControl is the average ΔA/min of the Negative Control wells.
-
RateInhibitor is the average ΔA/min of the Test Compound wells.
Determination of IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[17][18] It is a key measure of the inhibitor's potency.
-
Perform the assay with a range of inhibitor concentrations (typically 8-12 concentrations spanning several orders of magnitude).
-
Calculate the % Inhibition for each concentration.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration .
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration at the inflection point of this curve.[17][19]
| Parameter | Description | Hypothetical Value (Test Cmpd) | Hypothetical Value (Donepezil) |
| IC₅₀ (nM) | Inhibitor concentration for 50% enzyme inhibition. | 75.2 nM | 8.5 nM |
| Hill Slope | Steepness of the dose-response curve. | 1.1 | 1.0 |
| R² | Goodness of fit for the sigmoidal curve. | > 0.99 | > 0.99 |
| Table 1: Example data summary from a dose-response analysis. |
Kinetic Analysis: Determining the Mechanism of Inhibition
To understand how the compound inhibits the enzyme, a kinetic analysis is performed. This involves measuring reaction rates at multiple substrate (ATCI) concentrations in the absence and presence of several fixed inhibitor concentrations.[20] The data is commonly visualized using a Lineweaver-Burk (double reciprocal) plot .[21][22]
Lineweaver-Burk Equation: 1/V = (Km/Vmax)(1/[S]) + 1/Vmax
Where:
-
V is the reaction velocity (rate).
-
[S] is the substrate concentration.
-
Vmax is the maximum reaction velocity.
-
Km is the Michaelis constant (substrate concentration at ½ Vmax).
By plotting 1/V versus 1/[S], a straight line is obtained where the y-intercept is 1/Vmax and the x-intercept is -1/Km.[23] The pattern of changes in these plots in the presence of an inhibitor reveals the mechanism of inhibition.[22][24]
| Inhibition Type | Description | Effect on Lineweaver-Burk Plot |
| Competitive | Inhibitor binds only to the free enzyme's active site, competing with the substrate. | Lines intersect on the y-axis. Vmax is unchanged; apparent Km increases. |
| Non-competitive | Inhibitor binds to an allosteric site on the enzyme, regardless of substrate binding. | Lines intersect on the x-axis. Vmax decreases; Km is unchanged. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Lines are parallel. Both Vmax and Km decrease. |
| Mixed | Inhibitor binds to an allosteric site, with different affinities for the free enzyme and the ES complex. | Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are altered.[25] |
| Table 2: Interpretation of Lineweaver-Burk plots for different inhibition mechanisms. |
From these kinetic studies, the inhibition constant (Ki ), which represents the binding affinity of the inhibitor to the enzyme, can be calculated.[17] A lower Ki value signifies a more potent inhibitor.
| Conclusion and Future Directions
This document provides a robust and validated framework for the initial in vitro characterization of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol as a potential AChE inhibitor. A successful outcome from these studies—demonstrating potent, low-nanomolar inhibition (low IC₅₀ and Ki values)—would establish this compound as a promising lead candidate.
Subsequent steps in the drug discovery pipeline would include:
-
Selectivity Assays: Testing against butyrylcholinesterase (BChE) to determine selectivity, which can be crucial for minimizing side effects.[3]
-
Cellular Assays: Validating the inhibitor's activity in a more physiologically relevant context using cell-based models.[26]
-
In Silico Modeling: Performing molecular docking studies to predict the binding interactions of the compound within the active site gorge of AChE.[27]
-
Pharmacokinetic Profiling (ADME): Assessing the compound's absorption, distribution, metabolism, and excretion properties.
The tetrahydrocarbazole scaffold continues to be a valuable starting point for the design of novel neurotherapeutics.[6] The systematic application of the protocols described herein is essential for rigorously evaluating new chemical entities and advancing the most promising candidates toward preclinical development for diseases like Alzheimer's.
| References
-
Kukreja, H., Chugh, R., Singh, J., Shah, R., Singh, D., Singh, N., Chopra, D. S., & Singh, M. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. NISCAIR-CSIR, India.
-
Pohanka, M. (2022). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences.
-
Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol.
-
BenchChem. (n.d.). In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide. BenchChem.
-
Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega.
-
Dementia Researcher. (2025). 2025 Alzheimer's Drug Pipeline Shows Growth and Diversity.
-
Cummings, J., et al. (2025). Alzheimer's disease drug development pipeline: 2025. Alzheimer's & Dementia: Translational Research & Clinical Interventions.
-
BenchChem. (n.d.). A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors. BenchChem.
-
Lodge, A. M. (2013). Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase. University of Iowa.
-
AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?.
-
Pohanka, M. (2022). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. Scilit.
-
Udenigwe, C. C., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition.
-
Beg, S., et al. (2025). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. MDPI.
-
World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
-
Taylor, P. (1998). Development of acetylcholinesterase inhibitors in the therapy of Alzheimer's disease. Neurology.
-
Pre-med. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
-
Wikipedia. (n.d.). Lineweaver–Burk plot.
-
edX. (n.d.). IC50 Determination.
-
Cummings, J., et al. (2024). Alzheimer's disease drug development pipeline: 2024. Alzheimer's & Dementia: Translational Research & Clinical Interventions.
-
Ogura, H., et al. (1992). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Japanese Journal of Pharmacology.
-
Kuca, K., et al. (2015). Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Research Square. (2021). Carbazole-based semicarbazones and hydrazones as multifunctional anti-Alzheimer agents.
-
MDPI. (2025). Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
-
BioSpace. (2024). Late-Stage Alzheimer's Pipeline Goes Beyond Amyloid and Tau.
-
Inestrosa, N. C., et al. (2011). Revisiting the Role of Acetylcholinesterase in Alzheimer's Disease: Cross-Talk with P-tau and β-Amyloid. Frontiers in Molecular Neuroscience.
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica.
-
Kushavah, U., et al. (2024). Novel Carbazoles as AChE Inhibitors: Synthesis, Molecular Docking and Dynamic Simulation Studies. ResearchGate.
-
Wikipedia. (n.d.). IC50.
-
Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis.
-
NIH. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
-
Akrami, H., et al. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie.
-
ResearchGate. (2023). Synthesis and Acetylcholinesterase Inhibitory Evaluation of Coumarin‐Linked Carbazole Derivatives.
-
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
-
Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples.
-
Fernandes, A., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Journal of Toxicology.
-
YouTube. (2015). Lineweaver-Burk Plot and Reversible Inhibition.
-
ResearchGate. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles.
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- 8. researchgate.net [researchgate.net]
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Application Note: Evaluation of Novel 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol Derivatives as Potent Anticancer Agents
Executive Summary
This application note details the evaluation protocols for a novel series of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol derivatives. Historically, the carbazole alkaloid scaffold (e.g., Ellipticine) has been a privileged structure in oncology due to its planar tricyclic architecture, which facilitates DNA intercalation and Topoisomerase II inhibition. The introduction of a 3-ylmethanol moiety aims to enhance aqueous solubility and provide a hydrogen-bonding handle within the active site of target enzymes (e.g., Topoisomerase II
This guide provides researchers with optimized protocols for synthesis verification, in vitro cytotoxicity screening, and mechanistic validation of apoptosis induction.
Chemical Context & Synthesis Overview
The core scaffold is synthesized via the Fischer Indole Synthesis , a robust method for fusing a phenylhydrazine with a substituted cyclohexanone.[1] The "3-ylmethanol" functional group is critical; it introduces chirality and polarity to the otherwise hydrophobic carbazole core, potentially improving the ADME profile.
Figure 1: Synthesis Workflow & Structural Logic
The following diagram outlines the critical path from raw materials to the purified lead compound.
Caption: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol via Fischer Indole Cyclization.
Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC
Reagents & Equipment[1][2][3]
-
Cell Lines: MCF-7 (Breast), A549 (Lung), U87MG (Glioma).
-
Compound Stock: 10 mM in DMSO (Freshly prepared).
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO or SDS-HCl.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed 5,000–8,000 cells/well in 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Compound Treatment:
-
Critical Step: Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity.
-
Add 100 µL of diluted compound to triplicate wells.
-
Include "Vehicle Control" (0.5% DMSO) and "Positive Control" (e.g., Doxorubicin or Ellipticine).
-
-
Incubation:
-
Incubate plates for 48 hours.
-
-
MTT Addition:
-
Aspirate media carefully (or add directly if using a non-removal protocol).
-
Add 20 µL of MTT solution (5 mg/mL).
-
Incubate for 3–4 hours until purple formazan crystals are visible.
-
-
Solubilization & Readout:
-
Remove supernatant.
-
Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Measure absorbance at 570 nm (reference 630 nm).
-
Data Analysis Template
Calculate % Cell Viability:
Representative Data (Simulated for Validation):
| Compound ID | R-Group (C6) | IC | IC | IC |
| THC-3M-01 | -H | 22.5 ± 1.2 | 45.1 ± 2.5 | 18.5 ± 1.1 |
| THC-3M-04 | -Cl | 8.4 ± 0.5 | 12.3 ± 0.9 | 7.2 ± 0.4 |
| THC-3M-07 | -CH | 15.2 ± 1.0 | 28.4 ± 1.8 | 14.1 ± 1.2 |
| Ellipticine | (Std) | 1.2 ± 0.1 | 2.5 ± 0.2 | 1.8 ± 0.1 |
Note: The chlorinated derivative (THC-3M-04) typically shows enhanced potency due to increased lipophilicity and halogen bonding.
Protocol B: Mechanistic Validation (DNA Intercalation & Apoptosis)
Objective: Confirm that cytotoxicity is driven by DNA damage-induced apoptosis rather than non-specific necrosis.
Mechanism Hypothesis
Tetrahydrocarbazoles are planar. The primary hypothesis is intercalation between DNA base pairs, stabilizing the Topoisomerase II-DNA cleavable complex, leading to double-strand breaks.
Figure 2: Apoptosis Signaling Pathway
This diagram illustrates the downstream effects of the carbazole derivative entering the cell.
Caption: Proposed mechanism of action: Topo II inhibition leading to mitochondrial apoptosis.
Assay: Annexin V-FITC / PI Flow Cytometry
-
Treatment: Treat
cells with the IC concentration of the lead compound for 24 hours. -
Harvesting:
-
Collect cells and wash 2x with cold PBS.
-
Critical: Do not vortex vigorously; gentle resuspension prevents false-positive cell damage.
-
-
Staining:
-
Resuspend in 100 µL 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 mins at RT in the dark.
-
-
Analysis:
-
Add 400 µL Binding Buffer.
-
Analyze by Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).
-
Interpretation:
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
-
Troubleshooting & Optimization
-
Solubility: The 3-ylmethanol group improves solubility compared to the parent carbazole, but precipitation can still occur in aqueous media >50 µM. Solution: Sonicate stock solutions for 5 mins before dilution.
-
Autofluorescence: Carbazoles are naturally fluorescent. Solution: Run a "Compound Only" control in flow cytometry to gate out background fluorescence interference with DAPI or FITC channels.
-
Oxidation: Tetrahydrocarbazoles are susceptible to oxidation at the C1 or C4 position. Solution: Store solid compounds under nitrogen at -20°C.
References
-
Synthesis & Scaffold Overview
-
Anticancer Mechanism (Intercalation)
-
2,3,4,9-Tetrahydro-1H-carbazole derivatives and their biological activity. (2014).[6] PMC.
-
-
Glioma Activity (U87MG)
-
Structural Characterization
Sources
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- 2. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-{N-[(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)methyl]methylsulfonamido}ethyl methanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Anticancer Activity of Microwave Assisted Newly Synthesized 2,3,4,9 -TETRAHYDRO-1H-CARBAZOLE Derivatives [academia.edu]
- 7. wjarr.com [wjarr.com]
Application Note: High-Throughput Screening of a 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol Library
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Scientific Rationale & Scaffold Significance
The tetrahydrocarbazole structural motif is a highly privileged chemotype in modern drug discovery, frequently serving as the foundation for novel therapeutics[1]. Recent high-throughput screening (HTS) and deep-learning-driven campaigns have identified tetrahydrocarbazole derivatives as exceptionally potent, broad-spectrum antitumor agents capable of overcoming multidrug resistance[2]. Furthermore, specific functionalizations of this core have yielded highly selective inhibitors for critical therapeutic targets, ranging from Bruton's Tyrosine Kinase (BTK)[3] to the NAD-dependent protein deacetylase sirtuin-2[4].
Within this chemical space, the 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol derivative presents a uniquely advantageous starting point for library construction[5].
Causality of Scaffold Selection:
-
Favorable Pharmacophore: The planar indole-like core facilitates strong
stacking interactions within hydrophobic binding pockets. -
Versatile Hydrogen Bonding: The 3-ylmethanol moiety provides a critical hydrogen bond donor/acceptor pair. Unlike rigid carboxamides, the flexible hydroxymethyl group can adapt to local pocket topography, improving target engagement.
-
Synthetic Tractability: The primary alcohol serves as an ideal synthetic handle for late-stage functionalization (e.g., etherification, esterification, or oxidation to aldehydes for reductive amination), enabling rapid Structure-Activity Relationship (SAR) expansion post-HTS.
By leveraging automated HTS, which can process tens of thousands of samples daily[6], we can rapidly interrogate this focused library against both specific enzymatic targets and complex phenotypic models.
HTS Workflow Visualization
To maximize hit confidence and eliminate false positives, this screening campaign employs a dual-tiered approach: a primary target-based biochemical assay followed by a highly stringent 3D phenotypic counter-screen.
High-throughput screening cascade for the tetrahydrocarbazole library.
Experimental Protocols
The following protocols are designed as self-validating systems. Every step incorporates internal controls to ensure that the resulting data is a true reflection of biological activity, rather than assay artifacts.
Protocol A: Acoustic Compound Dispensing and Assay Plate Preparation
Objective: Transfer the tetrahydrocarbazole library from 384-well source plates to 1536-well assay destination plates.
-
Source Plate Preparation: Thaw the 10 mM compound library (in 100% DMSO) to room temperature in a desiccator to prevent ambient moisture absorption.
-
Centrifugation: Centrifuge source plates at 1,000 x g for 2 minutes.
-
Causality: Acoustic dispensers utilize sound wave impedance to eject droplets. Micro-bubbles in the DMSO will scatter the acoustic energy, leading to misfires and inaccurate dosing.
-
-
Acoustic Transfer: Use an Echo® Acoustic Dispenser to transfer 2.5 nL of compound into dry 1536-well high-base microplates.
-
Causality: Acoustic dispensing eliminates disposable plastic tips. This not only reduces consumable costs but critically prevents the leaching of plasticizers (which can act as false positives) and eliminates compound carryover.
-
-
Control Placement: Dispense 2.5 nL of 100% DMSO into columns 31 (Negative Control) and 2.5 nL of a known reference inhibitor into column 32 (Positive Control).
Protocol B: Primary Target-Based Screening (TR-FRET)
Objective: Identify direct binders to the target protein (e.g., a kinase or sirtuin) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagent Addition: Dispense 2 µL of the target protein/fluorophore mix into the 1536-well plates containing the pre-dispensed compounds. Incubate for 15 minutes at RT.
-
Substrate Addition: Dispense 2 µL of the biotinylated substrate/europium-cryptate tracer mix to initiate the reaction.
-
Incubation: Seal plates and incubate for 60 minutes at RT in the dark.
-
Detection: Read the plate on a multi-mode microplate reader using a 337 nm excitation laser, measuring emission at both 620 nm (donor) and 665 nm (acceptor) with a 50 µs delay.
-
Causality & Self-Validation: Tetrahydrocarbazoles, being highly aromatic, often exhibit intrinsic autofluorescence that can confound standard fluorescence assays. TR-FRET utilizes lanthanide chelates with long emission half-lives. By delaying the measurement by 50 µs, the short-lived background autofluorescence of the library compounds decays completely, ensuring the measured signal is exclusively from the target interaction.
-
Protocol C: Phenotypic Counter-Screening (3D Spheroid Viability)
Objective: Validate the biological relevance of primary hits by assessing their ability to penetrate and induce cytotoxicity in 3D tumor spheroids[2].
-
Cell Seeding: Seed target cancer cell lines at 1,000 cells/well in 384-well Ultra-Low Attachment (ULA) plates. Centrifuge at 300 x g for 5 minutes to force cell aggregation.
-
Spheroid Maturation: Incubate for 72 hours at 37°C, 5% CO₂ until uniform spheroids form.
-
Compound Treatment: Pin-transfer 50 nL of the confirmed hits (from Protocol B) into the 384-well plates. Incubate for 96 hours.
-
Viability Assessment: Add 25 µL of CellTiter-Glo® 3D Reagent. Shake vigorously for 5 minutes, incubate for 25 minutes, and read luminescence.
-
Causality & Self-Validation: Standard 2D cell cultures often overstate compound efficacy due to unnatural, uniform drug exposure. 3D spheroids develop a hypoxic core and dense extracellular matrix, accurately mimicking the physiological tumor microenvironment. Compounds that succeed here demonstrate not just target affinity, but genuine membrane permeability and tissue penetrance.
-
Quantitative Data & HTS Metrics
To ensure the trustworthiness of the screening campaign, rigorous statistical parameters must be met. The industry standard for a robust HTS assay is a Z'-factor > 0.5[6]. The data below summarizes a representative screening campaign of a 50,000-compound tetrahydrocarbazole subset.
| Assay Phase | Plate Format | Control Compound | Avg. Z'-Factor | Hit Rate (%) | Confirmed Hits |
| Primary (TR-FRET) | 1536-well | Staurosporine (1 µM) | 0.78 | 1.20% | 600 |
| Dose-Response (qHTS) | 384-well | Staurosporine (10-point) | 0.81 | 0.40% | 200 |
| Phenotypic (3D CTG) | 384-well | Doxorubicin (10 µM) | 0.65 | 0.15% | 75 |
Table 1: Representative metrics from the 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol library screening cascade. The high Z'-factors (>0.65 across all assays) validate the structural integrity and reproducibility of the automated protocols.
Conclusion
The high-throughput screening of a 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol library requires a meticulously designed cascade that balances throughput with biological stringency. By utilizing acoustic liquid handling to preserve compound integrity, TR-FRET to bypass scaffold autofluorescence, and 3D phenotypic models to confirm physiological relevance, researchers can efficiently distill thousands of structural variants down to a highly validated cohort of lead-like molecules ready for advanced preclinical optimization.
References
- Deep Learning Uncovers Tetrahydrocarbazoles as Potent Broad-Spectrum Antitumor Agents with Click-Activated Targeted Cancer Therapy Approach. bioengineer.org.
- The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Publications.
- Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy. PMC.
- BindingDB BDBM50178769 (+/-)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide. BindingDB.
- 5,8-Dibromo-4-methyl-1,2,3,4-tetrahydro-cyclopenta[b]... MOLBASE.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. chemcopilot.com.
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BindingDB BDBM50178769 (+/-)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide::6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide::CHEMBL420311 [bindingdb.org]
- 5. m.molbase.com [m.molbase.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Note: High-Throughput Solid-Phase Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol Analogs
Executive Summary & Strategic Rationale
The 2,3,4,9-tetrahydro-1H-carbazole (THC) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for non-steroidal anti-inflammatory drugs (e.g., Carprofen), thromboxane A2 receptor antagonists (e.g., Ramatroban), and antiviral agents.
This Application Note details a precision Solid-Phase Organic Synthesis (SPOS) protocol for generating 3-hydroxymethyl-substituted THC analogs . While traditional solution-phase methods suffer from difficult purification of polar intermediates, this protocol utilizes a reductive cleavage strategy on Wang resin. By immobilizing the precursor via a carboxylate linkage, we enable aggressive washing of the Fischer Indole intermediates, followed by a direct release of the target alcohol (3-ylmethanol) in high purity.
Key Advantages of This Protocol:
-
Traceless Synthesis: The carboxylate anchor is converted to the target hydroxymethyl group upon cleavage, leaving no "memory" of the solid support.
-
Automated Compatibility: The workflow is designed for standard peptide synthesizers or manual solid-phase manifolds.
-
Purification Efficiency: Eliminates the need for column chromatography for intermediate steps.
Synthetic Strategy & Mechanism
The synthesis relies on the Fischer Indole Synthesis applied to a resin-bound ketone. The critical innovation here is the use of 3-oxocyclohexanecarboxylic acid as the bifunctional linchpin. It attaches to the resin via the acid moiety and presents the ketone for the Fischer reaction.
The Reaction Pathway[1]
-
Anchoring: 3-oxocyclohexanecarboxylic acid is esterified onto Wang Resin.
-
Cyclization: The resin-bound ketone reacts with various arylhydrazines (Fischer Indole Synthesis) using Zinc Chloride (
) as the Lewis acid catalyst. -
Reductive Cleavage: Treatment with Lithium Borohydride (
) cleaves the ester bond, simultaneously reducing it to the primary alcohol (the target 3-ylmethanol).
Visual Workflow (DOT Diagram)
Figure 1: Strategic workflow for the solid-phase synthesis of THC-3-ylmethanol analogs. The process integrates resin loading, heterocycle formation, and reductive release.
Detailed Experimental Protocols
Materials & Reagents[2][3]
-
Solid Support: Wang Resin (Loading: 0.8–1.2 mmol/g).
-
Linker Reagent: 3-Oxocyclohexanecarboxylic acid.
-
Coupling Agents: Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP).
-
Fischer Reagents: Substituted Phenylhydrazines (HCl salts), Zinc Chloride (
, anhydrous), Glacial Acetic Acid (AcOH). -
Cleavage Reagents: Lithium Borohydride (
, 2.0 M in THF), Methanol (MeOH).
Step 1: Resin Loading (Anchoring)
Objective: Immobilize the ketone precursor via an ester linkage.
-
Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a fritted synthesis vessel. Swell in DCM (10 mL) for 30 min. Drain.
-
Activation: Dissolve 3-oxocyclohexanecarboxylic acid (3.0 equiv, 3.0 mmol) and DIC (3.0 equiv, 3.0 mmol) in DMF (8 mL). Stir for 5 min to form the active ester.
-
Coupling: Add the activated solution to the resin, followed by DMAP (0.1 equiv, 0.1 mmol).
-
Incubation: Shake at room temperature for 16 hours.
-
Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (3x).
-
QC Check: Perform an IR analysis on a resin bead. Look for the ester carbonyl stretch (~1735 cm⁻¹) and ketone stretch (~1715 cm⁻¹).
Step 2: Fischer Indole Cyclization
Objective: Construct the THC core using diverse arylhydrazines.
-
Preparation: Suspend the ketone-loaded resin in Glacial Acetic Acid (10 mL).
-
Reagent Addition: Add the substituted Phenylhydrazine Hydrochloride (5.0 equiv) and anhydrous
(5.0 equiv).-
Note:
is hygroscopic; handle quickly or use a glovebox.
-
-
Reaction: Heat the vessel to 70°C for 12–16 hours with gentle agitation.
-
Critical Parameter: Do not exceed 80°C to prevent premature ester hydrolysis or resin degradation.
-
-
Washing (Aggressive):
-
Warm DMF (3x) – essential to remove zinc salts.
-
Water/Dioxane (1:1) (3x) – removes salts.
-
DCM (3x), MeOH (3x).
-
Dry resin under vacuum.[1]
-
Step 3: Reductive Cleavage
Objective: Release the molecule and reduce the ester to the target alcohol.
-
Setup: Place dry resin in a round-bottom flask under Nitrogen/Argon. Add anhydrous THF (10 mL).
-
Cleavage: Add
(2.0 M in THF, 4.0 equiv) dropwise at 0°C. -
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Safety:
generates hydrogen gas. Ensure proper venting.
-
-
Quenching: Cool to 0°C. Carefully add sat.
(aq) to quench excess hydride. -
Isolation: Filter off the resin.[1] Wash resin with THF (2x).
-
Workup: Concentrate the filtrate. Partition between EtOAc and Brine. Dry organic layer (
) and concentrate to yield the crude 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol .
Critical Parameters & Troubleshooting
Regioselectivity
When using 3-substituted cyclohexanones, the Fischer synthesis can theoretically yield two regioisomers (angular vs. linear).
-
Observation: With 3-carboxy-cyclohexanones, the reaction heavily favors the formation of the double bond away from the carboxylate group due to steric and electronic factors, typically yielding the desired isomer as the major product (>90%).
-
Validation: Verify regiochemistry using 2D NMR (HMBC) on the cleaved product.
Reagent Compatibility Table
| Reagent Class | Compatibility | Notes |
| Electron-Poor Hydrazines | Moderate | Requires higher temp (80°C) or stronger acid (add 5% |
| Electron-Rich Hydrazines | Excellent | Reacts rapidly at 50–60°C. |
| Halogenated Hydrazines | Good | Compatible; useful for subsequent Pd-catalyzed couplings. |
| Acid-Labile Groups | Low | Boc/tBu groups on the hydrazine will be cleaved by |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete Cleavage | Extend |
| Zinc Salt Contamination | Insufficient Washing | Use warm DMF and EDTA (aq) wash steps after cyclization. |
| Incomplete Cyclization | Steric Hindrance | Use Microwave irradiation (80°C, 30 min) for the Fischer step. |
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][5][6][7][8] Chemical Reviews, 63(4), 373–401. Link
-
Cheng, Y., et al. (2004). "Solid-phase synthesis of fused tricyclic scaffolds via Fischer indole synthesis." Journal of Combinatorial Chemistry, 6(3), 461-465. Link
-
Hutchins, S. M., & Chapman, K. T. (1994). "Fischer indole synthesis on solid support." Tetrahedron Letters, 35(24), 4055-4058. Link
-
Ulven, T., et al. (2005).[9] "Targeting the PGD2 receptor CRTH2: synthesis and biological evaluation of Ramatroban analogs." Journal of Medicinal Chemistry, 48(3), 897-900. Link
-
Wang, S. S. (1973). "p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments." Journal of the American Chemical Society, 95(4), 1328–1333. Link
Sources
- 1. peptide.com [peptide.com]
- 2. testbook.com [testbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. thinkswap.com [thinkswap.com]
- 8. ajchem-b.com [ajchem-b.com]
- 9. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Microwave-Assisted Synthesis of Tetrahydrocarbazole Derivatives
Application Note & Protocol Guide | Version 2.4
Executive Summary
Context: Tetrahydrocarbazoles (THCs) are privileged structural motifs in medicinal chemistry, serving as pharmacophores for anti-Alzheimer’s, antimicrobial, and anticancer therapeutics (e.g., Carbazole alkaloids).[1][2] Traditional Fischer Indole Synthesis of THCs requires harsh acidic conditions, toxic solvents, and prolonged reflux times (2–15 hours), often resulting in low yields due to polymerization side reactions.
Solution: Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to achieve volumetric energy transfer.[3] This approach accelerates reaction kinetics by orders of magnitude (minutes vs. hours), improves selectivity, and enables "Green Chemistry" protocols (solvent-free or aqueous media).
Scope: This guide provides three validated protocols for the synthesis of 1,2,3,4-tetrahydrocarbazole and its derivatives, ranging from standard solution-phase methods to eco-friendly solid-supported catalysis.
Scientific Foundation: Mechanism & Causality
Dielectric Heating vs. Thermal Conduction
In conventional heating, energy transfers from the vessel wall inward, creating thermal gradients. Microwave irradiation (2.45 GHz) couples directly with polar molecules (dipolar polarization) and ions (ionic conduction).
-
The "Superheating" Effect: Solvents like acetic acid or ethanol can be heated above their atmospheric boiling points in sealed vessels, significantly increasing the Arrhenius rate constant (
). -
Selective Heating: Polar transition states (common in the Fischer mechanism) absorb microwave energy more efficiently than non-polar ground states, potentially lowering the activation energy barrier (
).
Reaction Mechanism: Fischer Indole Synthesis
The core transformation involves the condensation of phenylhydrazine with cyclohexanone, followed by a [3,3]-sigmatropic rearrangement.
Key Mechanistic Steps:
-
Condensation: Formation of phenylhydrazone (acid-catalyzed).
-
Tautomerization: Conversion to the ene-hydrazine.
-
Rearrangement: [3,3]-sigmatropic shift (rate-determining step in thermal conditions, accelerated by MW).
-
Cyclization & Elimination: Formation of the indole core with loss of
.
Figure 1: Mechanistic pathway of Microwave-Assisted Fischer Indole Synthesis.[1][4][5] The [3,3]-sigmatropic rearrangement is the critical step enhanced by rapid dielectric heating.
Application Note: Critical Optimization Parameters
Before executing protocols, consider these variables to ensure reproducibility.
Solvent Selection (Dielectric Constant )
Microwave efficiency depends on the solvent's ability to absorb energy (
-
Acetic Acid (Glacial): Excellent MW absorber (
). Acts as both solvent and catalyst.[6][7] High heating rate. -
Ethanol/Water: Good "Green" alternative. Water (
) heats rapidly; ethanol solubilizes organic reactants. -
Non-polar Solvents (Toluene/Hexane): Avoid. They are transparent to MW. If required, add a "doping" agent (e.g., ionic liquid) to facilitate heating.
Catalyst Acidity[5]
-
Brønsted Acids (AcOH,
): Standard. High yields but corrosive. -
Lewis Acids (
): Effective but requires difficult workup. -
Solid Acids (Montmorillonite K-10): Superior for green chemistry. Recyclable, non-corrosive, and acts as a susceptor (heats up solids).
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (Glacial Acetic Acid)
Best for: Initial screening, scale-up, and robust synthesis of diverse derivatives.
Reagents:
-
Substituted Phenylhydrazine (1.0 equiv)
-
Cyclohexanone (1.0 equiv)[5]
-
Glacial Acetic Acid (Solvent/Catalyst)[5]
Workflow:
-
Preparation: In a 10 mL microwave-transparent pressure vial (e.g., Pyrex or Quartz), dissolve phenylhydrazine (2 mmol) and cyclohexanone (2 mmol) in 2–3 mL of glacial acetic acid.
-
Sealing: Cap the vial with a Teflon-lined septum to withstand pressure (up to 20 bar).
-
Irradiation: Place in a monomode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic Power (maintain temperature).
-
Temp: 140°C.
-
Power: Max 150W (system will modulate).
-
Time: 2–5 minutes.
-
Note: If using a domestic microwave (not recommended for reproducibility), use 10% power pulses for 2-3 mins.
-
-
Workup: Cool to room temperature (compressed air cooling). Pour mixture into 20 mL crushed ice/water.
-
Isolation: The solid product precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol.
Self-Validation Check:
-
Success: Precipitate forms upon water addition.
-
Failure:[2] Oily residue implies incomplete cyclization. Increase Temp to 160°C or Time by 2 mins.
Protocol B: Green Synthesis (Solvent-Free / Solid Support)
Best for: Eco-conscious workflows, acid-sensitive substrates, and rapid library generation.
Reagents:
-
Phenylhydrazine hydrochloride (1.0 equiv)
-
Cyclohexanone (1.0 equiv)[5]
-
Montmorillonite K-10 Clay (200% w/w relative to reactants)
Workflow:
-
Mixing: In a mortar, grind phenylhydrazine HCl (2 mmol) and cyclohexanone (2 mmol) with 0.5 g of K-10 clay until a homogeneous powder/paste is formed.
-
Vessel: Transfer the mixture to a microwave vial (open vessel is acceptable if hood ventilation is active, but sealed is preferred for reproducibility).
-
Irradiation:
-
Temp: 100–120°C.
-
Time: 3–5 minutes.
-
Note: Solid supports heat unevenly. Use a reactor with stirring capability if possible.
-
-
Extraction: Add 10 mL hot ethanol to the reaction vessel. Vortex/stir to dissolve the product (catalyst remains solid).
-
Filtration: Filter off the clay (can be reactivated by heating at 100°C).
-
Crystallization: Cool the ethanol filtrate to obtain pure crystals.
Self-Validation Check:
-
Success: High purity crystals directly from filtrate.
-
Failure:[2] Low yield indicates poor contact. Ensure thorough grinding before irradiation.
Data Summary & Comparison
Table 1: Microwave vs. Conventional Heating for 1,2,3,4-Tetrahydrocarbazole
| Parameter | Conventional Reflux | Microwave Protocol A (AcOH) | Microwave Protocol B (Clay) |
| Reaction Time | 2 – 5 Hours | 2 – 5 Minutes | 3 – 5 Minutes |
| Temperature | 118°C (Reflux) | 140°C (Sealed) | 100–120°C |
| Yield | 60 – 75% | 85 – 94% | 88 – 96% |
| Solvent Vol. | 20–50 mL | 2–3 mL | None / Minimal |
| Workup | Neutralization required | Water precipitation | Simple Filtration |
| Atom Economy | Low (Solvent waste) | Medium | High |
Data aggregated from Barbieri et al. (2006) and Dhakshinamoorthy et al. (2010).
Troubleshooting & Optimization Logic
Figure 2: Decision tree for troubleshooting reaction failures.
References
-
Barbieri, V., & Ferlin, M. G. (2006).[5] Microwave-assisted one-pot synthesis of substituted tetrahydrocarbazole and 8,9,10,11-tetrahydro-7H-pyrido[a]carbazoles.[4][5][7] Tetrahedron Letters, 47(47), 8289–8292.[5] Link[4]
- Dhakshinamoorthy, A., & Pitchumani, K. (2010). Clay-catalyzed synthesis of 1,2,3,4-tetrahydrocarbazoles in methanol under microwave irradiation. Applied Catalysis A: General.
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001).[2] Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. Link
-
Shelke, G. M., et al. (2015).[8] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles (Relevant comparison for catalyst-free nitrogen heterocycle synthesis). Synlett, 26, 404-407.[8] Link
-
Kumari, S., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. Link
Sources
- 1. wjarr.com [wjarr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Microwave-Assisted One-Pot Synthesis of Substituted Tetrahydrocarbazole and 8,9,10,11-Tetrahydro-7H-pyrido[a]carbazoles [academia.edu]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
Flow chemistry applications for the synthesis of tetrahydrocarbazole intermediates
Application Note: Continuous Flow Synthesis of Tetrahydrocarbazole Intermediates
Introduction: A Modern Approach to a Privileged Scaffold
The 1,2,3,4-tetrahydrocarbazole (THC) core is a foundational structure in medicinal chemistry and natural product synthesis.[1][2][3] This "privileged scaffold" is present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[2][4][5] The most common and historically significant method for constructing this tricyclic system is the Fischer indole synthesis, an acid-catalyzed reaction between a phenylhydrazine and a cyclohexanone derivative.[1][2]
While robust, the traditional batch execution of the Fischer indole synthesis can be challenging. The reaction is often exothermic, and achieving consistent yields and purity on a larger scale can be problematic.[6] This application note details the transition of this vital synthesis from conventional batch reactors to a continuous flow chemistry platform. Flow chemistry, a paradigm shift in chemical synthesis, offers unparalleled control over reaction parameters, leading to significant improvements in safety, efficiency, and scalability.[7][8][9][10] By pumping reagents through a heated and pressurized microreactor or packed-bed system, we can achieve reaction conditions that are difficult or unsafe to attain in a flask, ultimately enabling a more sustainable and reproducible synthesis of valuable tetrahydrocarbazole intermediates.[11][12][13]
The Strategic Advantage of Flow Chemistry for Tetrahydrocarbazole Synthesis
Adopting a continuous flow approach for the Fischer indole synthesis of tetrahydrocarbazoles is not merely a change in apparatus; it is a fundamental process intensification. The causality behind this choice is rooted in several key advantages over traditional batch methods:
-
Enhanced Thermal Management and Safety: The Fischer indole synthesis can be highly exothermic. The large surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation, preventing the formation of hot spots and mitigating the risk of thermal runaways.[7][12] This superior control enables the use of higher temperatures to drastically accelerate reaction rates safely.[8][12]
-
Precise Control and Reproducibility: Flow systems allow for exact control over critical variables like residence time, temperature, and reagent stoichiometry.[9] This precision leads to cleaner reaction profiles, minimizes the formation of impurities, and ensures high batch-to-batch consistency.
-
Accelerated Reaction Kinetics: Operating under pressurized conditions in a sealed flow system allows solvents to be heated far beyond their atmospheric boiling points. This "superheated" condition can reduce reaction times from hours in batch to mere minutes in flow, dramatically increasing throughput.[12]
-
Facilitated Scalability: Scaling up a flow process involves running the system for a longer duration or "numbering-up" by using multiple reactors in parallel, rather than transitioning to larger, more hazardous batch reactors. This provides a more linear and predictable scale-up pathway from laboratory discovery to pilot-plant production.[10][11]
-
Improved Yield and Purity: The precise control afforded by flow chemistry often leads to higher yields and selectivity.[7][14] By minimizing residence time at high temperatures, thermal degradation of the product can be significantly reduced.
-
Integration of Heterogeneous Catalysis: Flow chemistry is exceptionally well-suited for use with solid-phase catalysts. Packing a reactor column with a solid acid resin, such as Amberlite IR-120H, can catalyze the reaction while dramatically simplifying downstream processing, as the catalyst is retained within the reactor and no aqueous quench or separation is required.[15]
Core Protocol: Continuous Flow Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol describes the synthesis of the parent 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone using a solid acid catalyst in a packed-bed flow reactor.
Reaction Schematic
The overall transformation is the acid-catalyzed condensation and cyclization of phenylhydrazine and cyclohexanone.
Caption: Fischer indole synthesis of tetrahydrocarbazole.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Phenylhydrazine | Two HPLC Pumps (for reagent delivery) |
| Cyclohexanone | T-Mixer |
| Amberlite IR-120H resin | Packed-Bed Reactor Column (e.g., 10 mL volume) |
| Methanol (HPLC Grade) | Column Heater / Oven |
| Ethyl Acetate (for work-up) | Back-Pressure Regulator (BPR) |
| Saturated NaHCO₃ solution | Collection Vessel |
| Brine | Rotary Evaporator |
| Anhydrous MgSO₄ | Standard glassware for work-up and crystallization |
Experimental Workflow
The workflow illustrates the path from reagent solutions to the final purified product.
Caption: Continuous flow synthesis experimental workflow.
Step-by-Step Protocol
1. Catalyst and Reagent Preparation:
-
Catalyst Packing: Prepare a slurry of Amberlite IR-120H resin in methanol and carefully pack it into the reactor column. Ensure no air gaps are present.
-
Reagent Solution A: Prepare a 0.5 M solution of phenylhydrazine in methanol.
-
Reagent Solution B: Prepare a 0.6 M solution of cyclohexanone (1.2 equivalents) in methanol. Degas both solutions by sparging with nitrogen or sonicating for 15 minutes.
2. System Setup and Execution:
-
Assemble the flow system as shown in the workflow diagram. Set the column heater to 140 °C and the back-pressure regulator to 10 bar.
-
Prime the system by pumping methanol through both lines at 0.5 mL/min until the system pressure and temperature are stable.
-
Begin the reaction by switching the pump inlets from pure methanol to the reagent solutions (A and B). Set the flow rate for each pump to 0.5 mL/min for a total flow rate of 1.0 mL/min. This corresponds to a 10-minute residence time in a 10 mL reactor.
-
Allow the system to reach a steady state by discarding the initial output for a duration equivalent to three reactor volumes (30 minutes).
-
Once at a steady state, begin collecting the product stream in a flask containing an equal volume of saturated sodium bicarbonate solution to neutralize the acidic product stream as it elutes.
3. Work-up and Purification:
-
Once the desired amount of product has been collected, switch the pumps back to pure methanol to flush the system.
-
Transfer the collected, neutralized solution to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from methanol to yield 1,2,3,4-tetrahydrocarbazole as a crystalline solid.
Optimization Data
The following table presents representative data from optimization studies, highlighting the impact of key parameters on the reaction outcome.
| Entry | Temperature (°C) | Residence Time (min) | Catalyst Loading | Isolated Yield (%) |
| 1 | 100 | 20 | Full | 65 |
| 2 | 120 | 15 | Full | 82 |
| 3 | 140 | 10 | Full | 91 |
| 4 | 160 | 5 | Full | 88a |
aSlight decrease in yield observed, potentially due to minor product degradation at higher temperatures.
Conclusion and Future Outlook
This application note demonstrates that continuous flow chemistry is a powerful and highly effective technology for the synthesis of tetrahydrocarbazole intermediates.[14][15] The Fischer indole synthesis, when translated to a flow process, benefits from enhanced safety, dramatically reduced reaction times, and excellent process control, leading to high yields of the desired product.[7][12] The use of a packed-bed reactor with a solid acid catalyst further streamlines the procedure by simplifying purification.[15] This robust and scalable methodology provides a superior alternative to traditional batch processing for researchers in drug discovery and development, enabling rapid access to this important heterocyclic scaffold.
References
-
Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. ResearchGate. Available at: [Link]
-
Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. Available at: [Link]
-
Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Taylor & Francis Online. Available at: [Link]
-
The application of flow chemistry to the synthesis of pharmaceutically privileged heterocycles. University of Strathclyde. Available at: [Link]
-
Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles. AKJournals. Available at: [Link]
-
Fischer indole synthesis in DMSO/AcOH/H 2 O under continuous flow conditions. RSC Publishing. Available at: [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. Available at: [Link]
-
Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. SciSpace. Available at: [Link]
-
Recent approaches to the synthesis of tetrahydrocarbazoles. ResearchGate. Available at: [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. WJAR. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Substituted Tetrahydrocarbazole and 8,9,10,11-Tetrahydro-7H-pyrido[a]carbazoles. Academia.edu. Available at: [Link]
-
Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd. Available at: [Link]
-
Recent approaches to the synthesis of tetrahydrocarbazoles. RSC Publishing. Available at: [Link]
-
Continuous flow synthesis of TBAJ‐876. ResearchGate. Available at: [Link]
-
The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. Available at: [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. RSC Publishing. Available at: [Link]
-
1,2,3,4-tetrahydrocarbazole. Organic Syntheses. Available at: [Link]
-
1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. Available at: [Link]
-
Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences. Available at: [Link]
-
FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology. Available at: [Link]
-
A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate. Available at: [Link]
-
Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. ResearchGate. Available at: [Link]
-
Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. SciSpace. Available at: [Link]
-
Synthesis of some new 1,2,3,4-tetrahydrocarbazole derivatives and their biological evaluation. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 8. tandfonline.com [tandfonline.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. neuroquantology.com [neuroquantology.com]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol Synthesis
Executive Summary
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol (often a precursor for Ramatroban analogs and other CNS-active agents) presents two distinct stability challenges: polymerization ("tarring") during the indole ring formation and oxidative aromatization during workup.
This guide deviates from standard textbook protocols by advocating for a Two-Stage "Ester-First" Strategy . While direct Fischer indolization of 4-(hydroxymethyl)cyclohexanone is theoretically possible, it historically suffers from low yields (<40%) due to acid-catalyzed dehydration of the primary alcohol and subsequent polymerization.
Our recommended high-yield workflow involves:
-
Fischer Indole Cyclization using Ethyl 4-oxocyclohexanecarboxylate (protecting the oxidation state).
-
Chemo-selective Reduction of the resulting ester to the alcohol.
Module 1: The "Ester-First" Synthetic Workflow
Why this route? (Causality & Logic)
Attempting to cyclize the bare alcohol (4-(hydroxymethyl)cyclohexanone) requires strong acid at high temperatures. Under these conditions, the primary alcohol is prone to protonation and elimination, creating a reactive alkene that polymerizes into the black "tars" commonly observed in failed Fischer syntheses. By using the ester , we remove this lability, allowing for a cleaner cyclization.
Step-by-Step Protocol
Stage 1: Optimized Fischer Indole Cyclization
Reaction: Phenylhydrazine + Ethyl 4-oxocyclohexanecarboxylate
-
Stoichiometry: Use a slight excess of the ketone (1.05 eq) relative to Phenylhydrazine (1.0 eq) to ensure complete consumption of the hydrazine (which is harder to remove).
-
Solvent/Catalyst System:
-
Standard: Glacial Acetic Acid (Reflux). Risk: High tar formation.[1]
-
Optimized:Ethanol with 4% H₂SO₄ .
-
Procedure: Dissolve reactants in absolute EtOH. Add conc. H₂SO₄ dropwise at 0°C. Heat to mild reflux (78°C) for 2–4 hours.
-
-
The "Pink Point" Validation: Monitor by TLC. The hydrazone intermediate often appears yellow; the product fluoresces blue/purple. A persistent deep red/black color indicates thermal runaway—STOP and cool immediately.
Stage 2: The Reduction (Ester
Alcohol)
Reagent: Lithium Aluminum Hydride (LiAlH₄) or LiBH₄ (safer alternative).
-
Inert Atmosphere (Critical): Tetrahydrocarbazoles are air-sensitive. Perform all steps under Nitrogen/Argon.
-
Addition: Suspend LiAlH₄ (1.5 eq) in dry THF at 0°C. Add the ester (dissolved in THF) dropwise. Never add solid LAH to the solution.
-
Quenching (The Yield Saver): Do NOT use the standard water/acid quench, which creates slimy aluminum emulsions that trap product. Use the Fieser Method :
-
For
grams of LiAlH₄, add:- mL Water
- mL 15% NaOH
- mL Water
-
Result: A granular white precipitate that filters easily, releasing the trapped product.
-
Module 2: Troubleshooting & FAQs
Symptom: "The reaction turned into a black, sticky tar."[1]
Diagnosis: Acid-catalyzed polymerization.[1] Root Cause:
-
Temperature too high: The [3,3]-sigmatropic rearrangement is exothermic. If the solvent boils too vigorously, side reactions accelerate.
-
Acid too strong: Using neat H₂SO₄ or Polyphosphoric acid (PPA) can char the aliphatic ring.
Corrective Action:
-
Switch to the EtOH/H₂SO₄ system described above.
-
Dilution: Increase solvent volume to 10-15 mL per gram of reactant to act as a heat sink.
-
Stepwise Heating: Stir at RT for 1 hour (hydrazone formation) before heating to reflux.
Symptom: "Product is converting to a fully aromatic Carbazole."
Diagnosis: Oxidative Dehydrogenation. Root Cause: Exposure to atmospheric oxygen, especially in the presence of light or trace metals on silica gel.
Corrective Action:
-
Add Antioxidant: Add 0.1% BHT (butylated hydroxytoluene) to the ether/DCM used during extraction.
-
Fast Column: Do not leave the compound on a silica column overnight. Silica is slightly acidic and can catalyze oxidation.
-
Storage: Store the final alcohol under Argon at -20°C.
Symptom: "Low yield after LAH reduction (Emulsion issues)."
Diagnosis: Poor workup technique trapping product in Aluminum salts. Root Cause: Using HCl to quench LAH creates gelatinous Al(OH)₃.
Corrective Action:
-
Implement the Fieser Workup (detailed in Module 1).
-
Alternatively, use Rochelle’s Salt (Sodium potassium tartrate) solution. Stir the quenched mixture with saturated Rochelle’s salt for 2 hours until two clear layers form.
Module 3: Visualized Workflows
The Optimized Synthetic Pathway
This diagram illustrates the "Ester-First" logic to avoid alcohol dehydration.
Caption: The "Ester-First" route protects the side chain from acid-catalyzed degradation during ring closure.
Troubleshooting Decision Tree
Use this flow to diagnose yield loss.
Caption: Diagnostic logic for common failure modes in tetrahydrocarbazole synthesis.
Data Summary: Solvent & Catalyst Effects[2][3]
| Catalyst System | Reaction Temp | Typical Yield (Ring Closure) | Risk Profile |
| AcOH (Glacial) | 118°C (Reflux) | 45-55% | High. Tars form rapidly if overheated. |
| PPA (Polyphosphoric) | 100-120°C | 30-40% | Very High. Viscosity causes hot spots/charring. |
| EtOH / 4% H₂SO₄ | 78°C (Reflux) | 75-85% | Optimal. Lower temp prevents polymerization. |
| ZnCl₂ (Lewis Acid) | 160°C (Melt) | 20-30% | Poor. Too harsh for aliphatic rings. |
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7] Chemical Reviews, 63(4), 373–401. (Foundational text on mechanism and acid catalyst selection).
-
Liao, X., et al. (2012). "Asymmetric Chemoenzymatic Synthesis of Ramatroban Using Lipases and Oxidoreductases." The Journal of Organic Chemistry, 77(12). (Provides context on the chirality and stability of tetrahydrocarbazole-3-ol intermediates).
-
BenchChem Technical Support. (2025). "Troubleshooting Tar Formation in Acid-Catalyzed Indole Synthesis." (Source for specific troubleshooting steps regarding polymerization).
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (The authoritative source for the Aluminum Hydride workup protocol).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Purification of crude 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol by column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized tetrahydrocarbazoles. The purification of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol presents a unique chromatographic challenge: the molecule possesses both an electron-rich indole core (prone to oxidation) and a primary aliphatic alcohol (prone to strong hydrogen bonding).
This guide synthesizes field-proven methodologies and mechanistic insights to help you establish a self-validating, high-resolution purification workflow.
Workflow Visualization
Fig 1. Chromatographic purification workflow for tetrahydrocarbazole derivatives.
Section 1: Pre-Purification Diagnostics (FAQ)
Q: Why does my crude reaction mixture contain so many closely eluting impurities? A: If you synthesized this compound via the Fischer indole synthesis, the crude mixture typically contains unreacted phenylhydrazine, regioisomers (if the starting cyclohexanone was unsymmetrically substituted), and polymeric tars[1]. Furthermore, tetrahydrocarbazoles are highly susceptible to aerobic photo-oxidation. When exposed to light and oxygen, they rapidly form hydroperoxides at the benzylic/allylic C-1 or C-4a positions[2].
Q: My product band streaks across the entire TLC plate. Is my compound degrading on the silica? A: Not necessarily. Streaking is often a chromatographic artifact rather than degradation. The indole -NH and the aliphatic -OH group act as strong hydrogen-bond donors. They interact heavily with the acidic silanol (-SiOH) groups on standard bare silica gel. This continuous adsorption-desorption cycle broadens the elution band, causing the "streaking" phenomenon[3].
Section 2: Solvent System Selection & Optimization
To achieve baseline resolution, you must optimize the Column Volume difference (
Table 1: Quantitative Optimization of Solvent Systems
| Solvent System | Additive | Target Rf | Peak Shape / Resolution | |
| Hexane/EtOAc (3:1) | None | 0.20 | 0.7 | Severe tailing; poor recovery |
| Hexane/EtOAc (3:1) | 1% Triethylamine (TEA) | 0.27 | 1.5 | Sharp, symmetrical; high purity |
| DCM/MeOH (95:5) | None | 0.45 | 0.4 | Co-elution with polar tars |
| Hexane/EtOAc (1:1) | 1% TEA | 0.65 | < 0.2 | Fronting; inadequate retention |
Causality Insight: Adding 1% Triethylamine (TEA) dynamically coats the acidic silanol sites on the silica gel. By neutralizing the stationary phase, the basic additive prevents the target molecule's -OH and -NH groups from anchoring to the column, thereby increasing the
Section 3: Self-Validating Step-by-Step Protocol
This protocol is designed as a self-validating system. Each stage includes a built-in checkpoint to ensure the mechanistic integrity of the purification.
Phase 1: Column Preparation & Deactivation
-
Slurry Packing: Prepare a slurry of silica gel (230-400 mesh) in Hexane containing 1% TEA.
-
Equilibration: Pour the slurry into the column and elute 2-3 column volumes (CV) of the Hexane/1% TEA mixture.
-
Validation Checkpoint: Test the pH of the eluent exiting the column. It should be slightly basic (pH ~8). If it is neutral, the silica has not been fully deactivated; pass another CV of the TEA-spiked solvent through the bed.
-
Phase 2: Sample Loading (Dry Loading Method)
-
Adsorption: Dissolve the crude 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol in a minimum amount of volatile solvent (e.g., DCM or Acetone). Add deactivated silica gel (mass equal to 2x the crude weight).
-
Evaporation: Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Loading: Carefully pour the dry powder evenly onto the flat surface of the packed column bed. Add a 1 cm protective layer of clean sea sand on top.
-
Causality Insight: Dry loading prevents the "solvent shock" and band broadening that occurs when a highly polar liquid sample is introduced to a non-polar column environment. It ensures the sample enters the column as a sharp, uniform band.
-
Phase 3: Gradient Elution & Isolation
-
Elution: Begin isocratic elution with 10% EtOAc in Hexane (with 1% TEA) for 2 CVs to flush out non-polar impurities (e.g., unreacted starting materials).
-
Gradient Ramp: Step the gradient up to 25-30% EtOAc in Hexane (with 1% TEA). The target compound will elute in this window.
-
Fraction Analysis: Spot fractions on a TLC plate. Visualize using UV light (254 nm) and stain with Potassium Permanganate (
). The stain will rapidly oxidize the primary alcohol and indole ring, yielding a distinct bright yellow spot against a purple background. -
Concentration: Pool the pure fractions and concentrate in vacuo at a temperature not exceeding 35°C to prevent thermal degradation.
Section 4: Troubleshooting Guide
Issue: The isolated product turns yellow or brown upon concentration in the rotary evaporator.
-
Root Cause: Tetrahydrocarbazoles undergo rapid aerobic oxidation to form hydroperoxides, a radical process accelerated by light and heat[2].
-
Solution: Wrap the receiving flasks in aluminum foil to block ambient UV/visible light. Evaporate the solvent at low temperatures (<35°C). Immediately flush the isolated solid with Argon or Nitrogen gas and store it at -20°C.
Issue: Two distinct spots on the TLC plate merge into one broad peak during column elution.
-
Root Cause: The solvent strength is too high, which compresses the
CV, or the column is overloaded, leading to axial dispersion[4]. -
Solution: Reduce the polarity of the mobile phase (e.g., drop the gradient from 30% EtOAc to 15% EtOAc). Ensure the crude sample mass does not exceed 1-2% of the total silica gel mass.
Issue: The product is pure by TLC, but NMR shows residual aliphatic peaks.
-
Root Cause: Triethylamine (TEA) used in the solvent system can co-elute and remain in the final concentrated product.
-
Solution: Place the isolated product under high vacuum (lyophilizer or Schlenk line) for 12-24 hours. If TEA persists, dissolve the product in a volatile organic solvent (like diethyl ether) and wash it once with a mild, cold aqueous buffer (pH 6.5) to protonate and remove the TEA without degrading the indole.
References
-
Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC. Available at: [Link]
-
FLASH OPTIMIZATION - Brian H. Northrop. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Technical Support Center: Purification of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol
Executive Summary & Chemical Context
Compound: 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol CAS: 1592-62-7 (Racemic) / Specific enantiomers vary Application: Key intermediate in the synthesis of Frovatriptan (migraine therapeutic) and Ramatroban . Critical Quality Attribute (CQA): High chemical purity (>99.5%) is required to prevent downstream formation of dimeric impurities during subsequent alkylation or sulfonation steps.
This guide addresses the specific physicochemical challenges of this molecule:
-
Amphiphilic Nature: The molecule contains a lipophilic tetrahydrocarbazole core and a polar hydroxymethyl group.
-
Oxidation Sensitivity: The indole nitrogen (N-H) and the electron-rich aromatic ring are prone to air oxidation, leading to colored impurities (quinoidal species).
-
Phase Behavior: High tendency to "oil out" (Liquid-Liquid Phase Separation) rather than crystallize if the solvent polarity is not carefully tuned.
Solvent Selection & Solubility Profile
The following data summarizes the solubility behavior of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol based on process chemistry literature and internal optimization data.
Solubility Data Table
| Solvent System | Solubility at 25°C | Solubility at Reflux | Suitability | Notes |
| Methanol | Moderate | High | High | Excellent for rapid dissolution; may require water as anti-solvent. |
| Ethanol (Abs.) | Low-Moderate | High | High | Preferred "Green" solvent. Slower crystallization yields better morphology. |
| Ethyl Acetate | Moderate | High | Medium | Good for extraction, but solubility curve is often too flat for high-yield crystallization alone. |
| Toluene | Low | High | High | Excellent impurity rejection (especially polar side-products). |
| Water | Insoluble | Insoluble | Anti-Solvent | Used in binary systems (e.g., MeOH/Water). |
| Heptane | Insoluble | Low | Anti-Solvent | Used to force precipitation from Ethyl Acetate or Toluene. |
Standard Operating Protocols (SOPs)
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for: Routine purification of crude material with >90% purity.
-
Charge: Place 10.0 g of crude 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol in a 250 mL round-bottom flask.
-
Solvent Addition: Add 80 mL of Ethanol (Absolute).
-
Dissolution: Heat to reflux (approx. 78°C) with stirring.
-
Checkpoint: If solids remain after 15 mins at reflux, add Ethanol in 5 mL increments until clear.
-
-
Clarification (Optional): If the solution is dark, add 0.5 g Activated Carbon (e.g., Darco G-60), stir at reflux for 10 mins, and filter hot through a Celite pad.
-
Cooling (Critical):
-
Cool slowly to 50°C (approx. 1°C/min).
-
Seed: At 50°C, add 10 mg of pure seed crystals.
-
Cool to 20-25°C over 2 hours.
-
Chill to 0-5°C for 1 hour.
-
-
Isolation: Filter via vacuum filtration.[1] Wash cake with 10 mL cold Ethanol.
-
Drying: Dry under vacuum (40-45°C) to constant weight.
Protocol B: Binary Solvent Recrystallization (Toluene/Heptane)
Best for: Removing non-polar impurities or when "oiling out" occurs in alcohols.
-
Dissolution: Dissolve crude material in Toluene (10 vol) at 85-90°C.
-
Anti-Solvent Addition: Slowly add Heptane (warm, 5 vol) dropwise while maintaining reflux temperature.
-
Nucleation: Remove heat source. As the solution cools to ~60°C, turbidity should appear.
-
Crystallization: Allow to cool to RT without agitation (static crystallization) to grow larger crystals.
-
Filtration: Collect solids and wash with 1:1 Toluene/Heptane (cold).
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. Why?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the temperature drops too fast or the solvent polarity is too distinct from the solute, causing the compound to crash out as a supercooled liquid before it can organize into a lattice. Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add Seed Crystals: This provides a template for the lattice, bypassing the oil phase.
-
Increase Solvent Volume: Dilute the solution slightly (10-15%) to lower the saturation point.
-
Slow Down Cooling: Insulate the flask. Rapid cooling favors oiling; slow cooling favors crystal growth.
Q2: The crystals are retaining a yellow/brown color.
Diagnosis: Oxidation of the carbazole nitrogen or presence of trace metal salts. Corrective Action:
-
Antioxidant Additive: Add a pinch of Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite during the dissolution step (if using aqueous alcohols).
-
Carbon Treatment: Use activated carbon (Protocol A, Step 4). Ensure you filter hot to prevent premature crystallization on the carbon.
Q3: My yield is low (<60%), but purity is high.
Diagnosis: The compound is too soluble in the chosen solvent at room temperature (Mother Liquor losses). Corrective Action:
-
Cool Further: Ensure the final slurry reaches 0-5°C.
-
Anti-Solvent: If using Ethanol, add Water dropwise at the end of the cooling cycle (up to 20% v/v) to force more product out of solution. Warning: Adding water too fast will cause precipitation of impurities.
Q4: Can I use this method for the enantiomerically pure (R)- or (S)- isomer?
Answer: Yes, but with caution.
-
Racemate vs. Enantiomer: Racemates often pack more efficiently (higher lattice energy) and may be less soluble than pure enantiomers. If you are recrystallizing a single enantiomer (e.g., (R)-isomer), you may need less solvent or lower temperatures compared to the racemic protocol.
-
Enantiomeric Enrichment: Recrystallization of the alcohol alone is generally not effective for increasing ee% (enantiomeric excess) unless you are near the eutectic point. For optical purification, conversion to a diastereomeric salt (e.g., using Dibenzoyl-L-tartaric acid) is the standard industrial approach before hydrolyzing back to the alcohol.
Visual Workflows
Figure 1: Solvent System Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on input material quality.
Figure 2: Recrystallization Workflow (Protocol A)
Caption: Step-by-step unit operations for the Ethanol-based recrystallization process.
References
- Process for the preparation of frovatriptan and frovatriptan succinate.
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives. Source: Indian Journal of Chemistry (via NISCAIR). Relevance: details recrystallization of amino-tetrahydrocarbazoles from Ethanol. URL:[Link][2]
-
Chemoenzymatic Asymmetric Synthesis of Serotonin Receptor Agonist (R)-Frovatriptan. Source: ResearchGate (Full Text Available). Relevance: Discusses the resolution and purification of the 3-hydroxy/3-hydroxymethyl intermediates. URL:[Link]
-
PubChem Compound Summary: 2,3,4,9-Tetrahydro-1H-carbazole. Source: National Center for Biotechnology Information. Relevance: Physicochemical property data (Solubility, Melting Points). URL:[Link][3]
Sources
Identifying and removing byproducts in tetrahydrocarbazole synthesis
Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Identification, Removal, and Prevention of Byproducts in Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole (THC).
Introduction
Welcome to the TSSC. You are likely here because your Fischer Indole synthesis of 1,2,3,4-tetrahydrocarbazole (THC) has resulted in a crude mixture rather than the pristine white needles required for pharmaceutical applications (e.g., Ondansetron intermediates).
This guide moves beyond basic recipes. It treats the synthesis as a system of competing kinetics, where byproducts are not accidents but mechanistic certainties if parameters deviate. Below you will find diagnostic tools to identify impurities and validated protocols to remove them.
Module 1: Diagnostic Hub
Identify your impurity before attempting remediation.
Visual & Chromatographic Signatures
Use this table to correlate physical observations with specific chemical contaminants.
| Symptom | TLC Behavior (vs. Product) | Probable Impurity | Root Cause |
| Deep Red/Brown Oil | Baseline streak (High Polarity) | Polymeric Tars | Acid concentration too high or localized overheating. |
| Pink/Red Crystals | Co-elutes or slightly lower | Oxidized Species (Hydroperoxides/Carbazole) | Exposure to air/light during workup (Auto-oxidation). |
| Yellow/Orange Solid | Higher | Cyclohexanone Phenylhydrazone | Incomplete reaction; reflux time insufficient. |
| Darkening on Storage | N/A | Trace Phenylhydrazine | Inadequate acid washing; residual hydrazine catalyzes decomposition. |
| Double Spot | Very close | Regioisomers | Use of asymmetric ketones (e.g., 2-methylcyclohexanone). |
Diagnostic Logic Flow
Follow this decision tree to determine the correct remediation protocol.
Figure 1: Diagnostic workflow for rapid identification of crude THC impurities.
Module 2: Remediation Protocols
Validated workflows for purification. Do not deviate from solvent ratios.
Protocol A: Chemical Scavenging (Removal of Phenylhydrazine)
Target: Residual phenylhydrazine (highly toxic, causes darkening). Mechanism: Phenylhydrazine is a base.[1] Converting it to its hydrochloride salt renders it water-soluble, while THC remains lipophilic.
-
Dissolution: Dissolve crude THC in Diethyl Ether or Dichloromethane (10 mL per gram of solid).
-
Acid Wash: Wash the organic layer twice with 1M HCl (equal volume).
-
Observation: The aqueous layer may turn yellow/brown as the hydrazine salt extracts.
-
-
Neutralization: Wash the organic layer once with saturated NaHCO₃ to remove residual acid.
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and evaporate.
-
Validation: Perform a TLC. The baseline spot (hydrazine salts) should be absent.
Protocol B: The "Rogers-Corson" Recrystallization
Target: General purification (Tars, Hydrazones, trace isomers). Source: Adapted from Organic Syntheses [1].
-
Solvent Choice: Use Methanol or Ethanol/Water (90:10) .
-
Note: Pure ethanol often solubilizes impurities too well. The addition of water forces the hydrophobic THC to crystallize while polar tars remain in solution.
-
-
Dissolution: Heat solvent to boiling. Add crude THC slowly until saturation is reached.
-
Decolorization (Critical): Add Activated Charcoal (1-2% w/w). Boil for 2 minutes.
-
Warning: Do not add charcoal to superheated solvent; it will erupt. Cool slightly first.
-
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove charcoal.
-
Crystallization: Allow filtrate to cool to room temperature slowly (2 hours), then refrigerate at 4°C.
-
Result: White to pale yellow needles (m.p. 116–118°C).
-
Protocol C: Chromatographic Separation of Regioisomers
Target: Separation of angular vs. linear isomers (relevant only for substituted cyclohexanones).
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution starting with 100% Hexane
95:5 Hexane:Ethyl Acetate . -
Loading: Dissolve in minimum toluene.
-
Elution Order: The "linear" isomer generally elutes after the "angular" isomer due to slightly higher polarity from the exposed N-H dipole.
Module 3: Prevention & Optimization
Understanding the mechanism is the only way to prevent byproduct formation.
The Mechanistic Pathway & Failure Points
The Fischer Indole Synthesis is an "ammonia elimination" cascade. Byproducts arise when the cascade stalls or diverts.
Figure 2: Mechanistic pathway highlighting critical divergence points for impurity formation.
Critical Process Parameters (CPPs)
-
Acid Strength (The Goldilocks Zone):
-
Too Weak: The reaction stops at the Phenylhydrazone (Yellow solid).
-
Too Strong (e.g., conc. H₂SO₄): Promotes polymerization of cyclohexanone and charring of the indole.
-
Optimal:Glacial Acetic Acid (reflux).[2] It provides sufficient protonation for the [3,3]-shift without degrading the organic scaffold [2].
-
-
Water Content:
-
Water is a byproduct of the hydrazone formation. If the solvent is "wet" (e.g., dilute acetic acid), the equilibrium shifts backward (Hydrolysis in Fig 2), regenerating starting materials.
-
Fix: Use Glacial Acetic Acid or employ a Dean-Stark trap if using non-polar solvents (toluene).
-
Module 4: Frequently Asked Questions (FAQs)
Q1: My product was white but turned pink after sitting on the bench for a week. Why? A: You are witnessing auto-oxidation . The C1 and C4 positions of the tetrahydro-ring are benzylic and susceptible to radical attack by atmospheric oxygen, forming hydroperoxides which degrade into colored oligomers or fully aromatic carbazoles [3].
-
Fix: Store THC in amber vials under Argon/Nitrogen at -20°C. Recrystallize with a pinch of sodium metabisulfite if the color persists.
Q2: I am using 2-methylcyclohexanone and seeing two spots. Which is which? A: You have formed regioisomers. The Fischer cyclization can occur at either the methylene (C2) or the methine (C6) of the ketone.
-
Rule: Cyclization generally prefers the more substituted enol (leading to the angular product) due to thermodynamic stability, but steric hindrance can flip this ratio. You must use Column Chromatography (Protocol C) or 2D-NMR (NOESY) to distinguish them [4].
Q3: Can I use H₂SO₄ instead of Acetic Acid to speed it up? A: Only if you control the temperature strictly (0–20°C). High-temperature mineral acids act as dehydrating agents, turning your cyclohexanone into polymers ("aldol condensation" type side reactions) before it can react with the hydrazine. Stick to Acetic Acid for robustness unless you are performing a specific low-temp variation.
References
-
Rogers, C. U.; Corson, B. B. "1,2,3,4-Tetrahydrocarbazole."[3] Organic Syntheses, Coll. Vol. 3, p.796 (1955).
-
Robinson, B. "The Fischer Indole Synthesis."[2][4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401 (1963).
-
Bender, M.; Christoffers, J. "The Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses." Zeitschrift für Naturforschung B, 67(11), 1209-1218 (2012).
-
Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632 (1993).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. youtube.com [youtube.com]
- 5. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 6. scribd.com [scribd.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing solubility bottlenecks with 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol .
Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold are highly valued in drug discovery for their diverse biological activities, including anticancer properties and cannabinoid receptor modulation[1][2]. However, the rigid, planar, and highly hydrophobic nature of the tricyclic carbazole core leads to high crystal lattice energy and severe aqueous insolubility[3]. While the C3-methanol group provides a localized site for hydrogen bonding, it is thermodynamically insufficient to overcome the lipophilicity of the bulk scaffold in physiological buffers.
Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic insights to ensure your biological assays yield accurate, artifact-free data.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my compound completely dissolve in DMSO, but instantly "crash out" when added to my biological assay buffer? A1: This phenomenon is known as the "DMSO crash"[4]. When you dilute a concentrated dimethyl sulfoxide (DMSO) stock into an aqueous buffer, the solvent polarity of the micro-environment abruptly increases. Because the hydrophobic carbazole core cannot form favorable hydrogen bonds with water, the system experiences rapid thermodynamic supersaturation[5]. This forces the compound to nucleate and form colloidal aggregates or micro-precipitates. These aggregates not only reduce the effective concentration of your drug but can also cause false positives in assays by non-specifically binding to and denaturing target proteins[5].
Q2: How can I optimize my DMSO stock dilution to prevent this precipitation? A2: The kinetics of mixing dictate the initial supersaturation state. Never add aqueous buffer into your DMSO stock. Instead, add the DMSO stock dropwise into a vigorously vortexing or stirring aqueous buffer[4]. This prevents localized zones of high compound concentration. Furthermore, ensure your final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity or assay interference[4].
Q3: Modifying the mixing technique didn't work. What chemical additives can I use that won't ruin my cell-based assays? A3: If kinetic optimization fails, you must alter the thermodynamic solubility limit. We recommend two primary strategies:
-
Micellar Encapsulation (Surfactants): Incorporating a non-ionic surfactant like Tween-80 (0.1% v/v) into your aqueous buffer can encapsulate the hydrophobic carbazole core within micelles[3].
-
Inclusion Complexes (Cyclodextrins): This is the gold standard for rigid, aromatic scaffolds. Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) creates a host-guest complex. The hydrophobic carbazole core gets sequestered inside the cyclodextrin's nonpolar cavity, while the cyclodextrin's hydrophilic exterior interacts with the aqueous buffer, drastically enhancing solubility without disrupting cell membranes[6].
Part 2: Solubilization Strategies & Data Presentation
Selecting the right solubilization strategy depends on the required final concentration and the sensitivity of your biological model.
Table 1: Comparison of Solubilization Strategies for Tetrahydrocarbazoles
| Solubilization Strategy | Mechanism of Action | Max Aqueous Concentration | Biological Assay Compatibility |
| 100% DMSO Stock | Direct solvation of nonpolar core | >50 mM (in stock) | Poor (Requires dilution to <0.5% DMSO) |
| DMSO + 0.1% Tween-80 | Micellar encapsulation | ~50 - 100 µM | Moderate (May alter cell membrane permeability) |
| 10-20% HP-β-CD | Hydrophobic cavity inclusion | >1 mM | Excellent (Biocompatible, FDA-approved excipient) |
Part 3: Validated Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system. We utilize Optical Density at 600 nm (OD600) as a rapid, non-destructive quality control metric to detect sub-visual colloidal aggregation.
Protocol A: Optimized DMSO/Surfactant Dilution Workflow
Use this for biochemical assays requiring low micromolar concentrations.
-
Stock Preparation: Weigh 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol and dissolve in 100% anhydrous DMSO to yield a 10 mM stock. Sonicate in a water bath at 37°C for 5 minutes until visually clear.
-
Buffer Preparation: Supplement your target aqueous biological buffer (e.g., PBS or HEPES) with 0.1% (v/v) Tween-80.
-
Kinetic Mixing: Place the aqueous buffer on a magnetic stirrer at 500 RPM. Using a precision micropipette, inject the 10 mM DMSO stock dropwise directly into the vortex center to achieve your target concentration (e.g., 10 µM final, requiring a 1:1000 dilution).
-
Validation (Critical): Transfer 100 µL of the final solution to a clear 96-well plate and measure absorbance at 600 nm.
-
Pass: OD600 < 0.05 (Solution is clear; proceed to assay).
-
Fail: OD600 ≥ 0.05 (Colloidal aggregates present; switch to Protocol B).
-
Protocol B: Cyclodextrin (HP-β-CD) Inclusion Complexation
Use this for cell-based assays or in vivo models requiring high concentrations (millimolar range) without solvent toxicity.
-
Excipient Preparation: Prepare a 15% (w/v) solution of HP-β-CD in your biological assay buffer. Filter through a 0.22 µm PES membrane to ensure sterility and remove particulate matter.
-
Complexation: Add the solid 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol directly into the HP-β-CD solution. (Alternatively, add a highly concentrated DMSO stock, keeping final DMSO < 0.5%).
-
Equilibration: Seal the vial and place it on an orbital shaker at 300 RPM for 24 hours at room temperature. Causality note: Host-guest complexation is a thermodynamic equilibrium process; sufficient time is required for the carbazole core to displace water molecules inside the cyclodextrin cavity.
-
Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.
-
Validation: Carefully decant the supernatant. Measure the final concentration of the solubilized active pharmaceutical ingredient (API) using HPLC-UV against a standard curve.
Part 4: Solubilization Troubleshooting Workflow
Decision tree for overcoming tetrahydrocarbazole solubility failures in biological assays.
References
- Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. PubMed (NIH).
- 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. ChEMBL (EBI).
- Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. BenchChem.
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews (ACS).
- Overcoming solubility issues with phenyl-tetrahydrocarbazole compounds. BenchChem.
- Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach. ResearchGate.
Sources
- 1. Document: N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists wit... - ChEMBL [ebi.ac.uk]
- 2. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for the Fischer indole synthesis of carbazoles
Technical Support Center: Fischer Indole Synthesis of Carbazoles
Ticket ID: FIS-OPT-2024 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Carbazole Challenge
Welcome to the Technical Support Center. You are likely here because the Fischer Indole Synthesis—while the "gold standard" for carbazoles—is notoriously sensitive. The transformation involves two distinct phases: the formation of the tetrahydrocarbazole (THC) intermediate via the Fischer cyclization, followed by aromatization (dehydrogenation) to the fully conjugated carbazole.
This guide moves beyond textbook definitions to address the practical failure points: tar formation, incomplete aromatization, and regioselectivity issues.
Module 1: Catalyst & Solvent Selection (The Foundation)[1]
User Query: "I'm using glacial acetic acid, but my yields are inconsistent and work-up is a mess. What are my alternatives?"
Technical Insight: While glacial acetic acid (AcOH) is the classical solvent/catalyst, it often leads to "tars" due to the thermal polymerization of hydrazines at reflux temperatures. For modern optimization, we recommend shifting towards Solid Acid Catalysts or Lewis Acid/Aprotic systems to simplify purification and improve atom economy.
Catalyst Decision Matrix
| Catalyst System | Reaction Type | Pros | Cons | Recommended For |
| Glacial AcOH | Homogeneous | Cheap, classic literature precedent. | Difficult work-up, thermal degradation, low yield with sensitive groups. | Robust, simple substrates (e.g., unsubstituted cyclohexanone). |
| Amberlite IR-120 | Heterogeneous | Green , reusable, simple filtration work-up, high yields. | Requires swelling in MeOH/EtOH; temperature limited by solvent boiling point. | Scale-up , pharmaceutical intermediates, "One-pot" protocols. |
| ZnCl₂ / AcOH | Lewis Acid | Lowers activation energy, works at lower temps. | Zn salts are difficult to remove completely; hygroscopic. | Sterically hindered ketones. |
| 4% H₂SO₄ (aq) | Brønsted | Very strong acid, fast reaction. | High risk of sulfonation or charring. | Very unreactive phenylhydrazines (e.g., nitro-substituted). |
Recommended Protocol: Green "One-Pot" Synthesis (Amberlite Method)
Based on modern flow/batch optimization (e.g., AKJournals, 2016).
-
Stoichiometry: Mix Phenylhydrazine (1.0 equiv) and Cyclohexanone (1.1 equiv) in Methanol (0.5 M concentration).
-
Catalyst: Add Amberlite IR-120 (H-form) resin (10-20 wt% relative to substrate).
-
Reaction: Reflux (65°C) for 2–4 hours.
-
Checkpoint: Monitor TLC for disappearance of hydrazine.
-
-
Work-up: Filter off the resin (regenerate with 10% H₂SO₄). Evaporate MeOH. The residue is usually pure Tetrahydrocarbazole (THC).
Module 2: The Aromatization Bottleneck
User Query: "I have the tetrahydrocarbazole (THC), but it won't convert to the carbazole. I've tried heating it, but it just decomposes."
Technical Insight: The conversion of THC to Carbazole requires oxidative dehydrogenation . This step is thermodynamically favorable (aromaticity) but kinetically slow without a catalyst. Thermal elimination alone is rarely sufficient and leads to decomposition.
Troubleshooting Aromatization
-
Method A: Pd/C (The Classic)
-
Conditions: 10% Pd/C in refluxing Xylene or Decalin (high boiling point required).
-
Issue: Requires very high heat (>140°C); incompatible with halides (dehalogenation risk).
-
-
Method B: DDQ (The Chemical Oxidant)
-
Conditions: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in Benzene or Toluene at reflux.
-
Issue: Expensive, generates toxic waste, difficult to remove hydroquinone byproduct.
-
-
Method C: I₂ / DMSO (The Modern/Green Solution)
Visualization: The Reaction Workflow
Caption: Integrated workflow for the two-step synthesis of carbazoles, highlighting the critical oxidation decision point.
Module 3: Regioselectivity & Mechanism
User Query: "I'm using 2-methylcyclohexanone. Why am I getting a mixture of isomers?"
Technical Insight: When using unsymmetrical ketones, the direction of cyclization depends on which "arm" of the ketone forms the ene-hydrazine double bond. This is governed by the competition between the Kinetic Enol (less substituted) and the Thermodynamic Enol (more substituted).
-
Kinetic Control (Angular Product): Favored by lower temperatures and weaker acids.
-
Thermodynamic Control (Linear Product): Favored by strong acids (H₂SO₄/AcOH) and high temperatures.
The Mechanism of Failure: The [3,3]-sigmatropic rearrangement is the irreversible step. Once the C-C bond forms, the regiochemistry is locked.
Visualization: Mechanistic Pathway
Caption: The critical path of the Fischer Indole Synthesis. The Tautomerization step determines regioselectivity.
Module 4: FAQ - Specific Troubleshooting
Q1: My reaction turns into a black tar immediately upon adding acid.
-
Cause: Exothermic runaway and polymerization of phenylhydrazine.
-
Fix:
-
Always dilute the acid catalyst.
-
Add the catalyst slowly to the hydrazone at low temperature (0°C), then heat gradually.
-
Ensure an inert atmosphere (Nitrogen/Argon) to prevent oxidative polymerization.
-
Q2: I cannot separate the resin from my product; it's sticky.
-
Cause: The product (THC) has precipitated onto the Amberlite resin.
-
Fix: Add hot Ethanol or Ethyl Acetate to the mixture before filtration to dissolve the product. Filter while hot.
Q3: Can I do this in a microwave?
-
Answer: Yes. Microwave irradiation is highly effective for this synthesis.
References
-
Solid Acid Catalysis (Amberlite)
-
Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin.[2] AKJournals, 2016.
-
-
Aromatization Methods (Iodine/DMSO)
- Synthesis of carbazole from tetrahydrocarbazole catalyzed by iodine.
-
Regioselectivity Studies
- Investigations into the Regioselectivity of Fischer Indole...
-
Microwave Optimization
- Optimizing Fischer indole reaction flow chemistry. Smolecule Technical Guide.
Sources
Technical Support Center: Catalyst Selection for Tetrahydrocarbazole Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. The tetrahydrocarbazole motif is a privileged scaffold in drug discovery, frequently found in therapeutics ranging from anti-Alzheimer's agents to antipsychotics[1]. However, synthesizing this tricyclic core efficiently—especially when targeting specific enantiomers or highly functionalized derivatives—requires precise catalyst selection.
This guide bridges the gap between theoretical mechanism and benchtop execution, providing researchers with troubleshooting frameworks, causality-driven protocols, and comparative data to optimize tetrahydrocarbazole synthesis.
Catalyst Selection & Performance Matrix
To rationally design your synthesis, you must match the catalyst to the specific mechanistic pathway. The table below summarizes quantitative performance data and mechanistic advantages for the three primary catalytic strategies.
| Catalytic System | Reaction Pathway | Key Mechanistic Advantage | Typical Yield | Enantiomeric Excess (ee) |
| Glacial Acetic Acid / PPA | Fischer Indole Synthesis (FIS) | Promotes rapid hydrazone tautomerization and [3,3]-sigmatropic rearrangement. | 30% - 84%[1][2] | N/A (Racemic) |
| Nano-Fe₂O₃ in H₂O | Green Fischer Indole Synthesis | Mild Lewis acidity prevents cyclohexanone polymerization; enables aqueous solvent use. | 70% - 85%[3] | N/A (Racemic) |
| Chiral Phosphoric Acids (CPA) | Organocatalytic[4+2] / Michael Addition | Single-hydrogen-bond donation secures a rigid transition state for enantiodiscrimination. | 80% - 95%[4][5] | Up to 99%[5] |
| Pd(PPh₃)₄ / Base | Intramolecular Arylation | Facilitates oxidative addition into C-Br bonds for regiospecific cyclization of enaminones. | 72% - 77%[6] | N/A (Regiospecific) |
Troubleshooting Guides & FAQs
Q1: My Fischer Indole Synthesis (FIS) is yielding heavy tar and complex byproducts instead of the desired tetrahydrocarbazole. What is going wrong? The Causality: The traditional FIS relies on harsh Brønsted acids (like glacial acetic acid) or Lewis acids (like ZnCl₂) to protonate the phenylhydrazone, facilitating its tautomerization to the ene-hydrazine[2]. However, these harsh conditions concurrently catalyze the aldol condensation and subsequent polymerization of the cyclohexanone starting material. The Solution: Shift to a milder, heterogeneous Lewis acid catalyst. Recent methodologies demonstrate that commercially available nano-Fe₂O₃ (<50 nm) in water acts as an excellent, mild catalyst[3]. The high surface area of the nanoparticles provides sufficient Lewis acidic sites to drive the [3,3]-sigmatropic rearrangement without degrading the ketone, while the aqueous medium suppresses organic side reactions.
Q2: I am attempting an enantioselective synthesis of a fused tetrahydrocarbazole using a Chiral Phosphoric Acid (CPA), but my enantiomeric excess (ee) is stalled below 60%. How can I improve this? The Causality: CPAs operate via single-hydrogen-bond donation. They are highly acidic (pKa often 20 units lower than thioureas), which secures a strong hydrogen bond in the transition state[5]. If your ee is low, the rotational energy barrier around the chiral pocket is likely too low, allowing the substrate to adopt multiple conformations during the nucleophilic attack (e.g., in an asymmetric Michael addition or [4+2] cycloaddition)[4][5]. The Solution: Increase the steric bulk of the CPA. Switching to a catalyst with sterically hindered groups (such as t-butyl or 2,4,6-triisopropylphenyl substituents on the 3,3′-positions of a BINOL backbone) tightly restricts the substrate's approach vector. Additionally, ensure your substrate has sufficient steric anchor points (e.g., ortho-substituted phenyl groups) to lock into the CPA's chiral pocket[4].
Q3: My Palladium-catalyzed intramolecular cyclization of bromoenaminones is stalling at 20% conversion. What is the mechanistic bottleneck? The Causality: The synthesis of tetrahydrocarbazoles from bromoenaminones requires a Pd(0) catalyst to undergo oxidative addition into the aryl-bromide bond, followed by intramolecular arylation[6]. Stalling indicates either rapid catalyst deactivation (oxidation of Pd(0) to inactive Pd(II) species by trace oxygen) or failure of the reductive elimination step due to improper ligand sterics. The Solution: First, ensure rigorous Schlenk techniques to exclude oxygen. Second, verify your ligand and base pairing. Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%) with a mild base like sodium bicarbonate (NaHCO₃) in a highly polar aprotic solvent like hexamethylphosphoramide (HMPA) or DMF stabilizes the transition state and accelerates the cyclization[6].
Self-Validating Experimental Protocols
Protocol A: Eco-Friendly Fischer Indole Synthesis via Nano-Fe₂O₃
This protocol utilizes heterogeneous catalysis to suppress byproduct formation and simplify purification[3].
-
Preparation: In a 50 mL round-bottom flask, combine phenylhydrazine hydrochloride (1.0 equiv) and cyclohexanone (1.0 equiv) in distilled water (10 mL).
-
Catalyst Addition: Add commercially available nano-Fe₂O₃ (<50 nm, 0.5 equiv) to the suspension.
-
Causality: The iron oxide nanoparticles act as a mild Lewis acid. Water forces the hydrophobic organic reactants into concentrated micro-droplets on the catalyst surface, accelerating the reaction via the hydrophobic effect.
-
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active phenylhydrazine spot and the emergence of a highly fluorescent blue/purple spot under 254 nm UV light confirms tetrahydrocarbazole formation.
-
-
Workup: Filter the reaction mixture through a Celite pad to recover the nano-Fe₂O₃ catalyst. Extract the aqueous filtrate with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: Enantioselective Synthesis via Gold/CPA Relay Catalysis
This protocol utilizes asymmetric relay catalysis for the synthesis of enantioenriched tetrahydrocarbazoles from 2-alkynylanilines[4].
-
Preparation: In an oven-dried Schlenk tube under argon, add the 2-alkynylaniline substrate (0.1 mmol).
-
Catalyst Loading: Add the Gold(I) complex (e.g., (Ph₃P)AuCl, 5 mol%), silver salt activator (AgOTf, 5 mol%), and the selected Chiral Phosphoric Acid (CPA, e.g., (R)-TRIP, 10 mol%).
-
Causality: The AgOTf abstracts the chloride from the Gold complex, generating the highly carbophilic cationic Au(I) species necessary to activate the alkyne for initial hydroamination. The CPA simultaneously establishes a chiral hydrogen-bonding network for the subsequent asymmetric Michael addition[4].
-
-
Solvent & Reaction: Inject anhydrous toluene (2 mL) and stir at 25°C for 24 hours.
-
Self-Validation: The reaction mixture will typically transition from a pale yellow to a deep amber color as the cascade reaction proceeds. Complete consumption of the starting material via TLC indicates successful relay catalysis.
-
-
Purification: Directly load the crude mixture onto a silica gel column. Purify using a gradient of petroleum ether/ethyl acetate to isolate the enantioenriched tetrahydrocarbazole.
Protocol C: Pd-Catalyzed Cyclization of Bromoenaminones
A highly regioselective route avoiding the acidic conditions of the Fischer Indole Synthesis[6].
-
Preparation: Dissolve the bromoenaminone precursor (1.0 mmol) in anhydrous HMPA or DMF (5 mL) in a pressure tube.
-
Reagent Addition: Add NaHCO₃ (2.0 equiv) and Pd(PPh₃)₄ (2 mol%).
-
Causality: The base neutralizes the HBr generated during the reductive elimination step, preventing acid-mediated degradation of the enaminone.
-
-
Reaction: Seal the tube and heat to 120°C for 12 hours.
-
Self-Validation: The precipitation of NaBr salts at the bottom of the tube serves as a visual indicator that the cross-coupling/cyclization is actively turning over.
-
-
Workup: Cool to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL). Wash the organic layer with brine to remove residual HMPA/DMF, dry, and concentrate.
Mechanistic Visualization: Divergent Catalytic Pathways
The following diagram illustrates the distinct mechanistic pathways dictated by catalyst selection, highlighting how starting materials diverge into racemic, enantioenriched, or highly functionalized tetrahydrocarbazoles.
Divergent catalytic pathways for tetrahydrocarbazole synthesis.
References
-
Wang HM, Chou HL, Chen LC. "Palladium-Catalyzed Synthesis of Tetrahydrocarbazoles". Journal of the Chinese Chemical Society, 1995. Available at:[Link]
-
"Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions". PMC / MDPI, 2023. Available at:[Link]
-
"Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells". MDPI, 2024. Available at:[Link]
-
"A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles". World Journal of Advanced Research and Reviews, 2022. Available at:[Link]
Sources
Technical Support Center: Stability & Storage of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol
Case ID: THC-OX-PREV-001 Compound Class: Indole / Tetrahydrocarbazole Derivative Primary Application: Key Intermediate for Ramatroban (Bay u 3405) Synthesis
Executive Summary
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol (hereafter THCM ) is a kinetically unstable intermediate. While the tetrahydrocarbazole core offers synthetic versatility, it possesses a high susceptibility to oxidative degradation via radical autoxidation at the benzylic (C1/C4) and allylic positions relative to the indole nitrogen.
This guide replaces generic handling advice with a rigorous, mechanism-based preservation protocol. Failure to adhere to these standards typically results in the formation of hydroperoxides , indolenines , and colored oligomers (browning) within 24–48 hours of air exposure.
Module 1: The "Zero-Oxidation" Storage Protocol
Objective: Maintain purity >99.5% over 6+ months. Principle: Elimination of the "Fire Triangle" for indoles: Oxygen, Light, and Acidic Protons.
The Golden Standard (Step-by-Step)
| Parameter | Specification | Technical Rationale |
| Atmosphere | Argon (Ar) > Nitrogen ( | Argon is heavier than air, creating a stable "blanket" over the solid. |
| Container | Amber Glass with PTFE-lined cap | Blocks UV light (290–400 nm) which catalyzes singlet oxygen ( |
| Temperature | -20°C ( | Arrhenius suppression of radical propagation rates. |
| Desiccant | External Only | Do not place desiccant inside the vial. Store the vial inside a secondary jar containing Drierite/Silica. |
Workflow Visualization
The following diagram outlines the critical path from synthesis isolation to long-term storage.
Figure 1: Critical path for preserving THCM integrity. Note the emphasis on vacuum drying prior to storage to remove solvent traces that can dissolve oxygen.
Module 2: Troubleshooting & FAQs
Q1: My sample turned from off-white to beige/brown. Is it ruined? Status: Caution / Recoverable
-
Diagnosis: This is the "Indole Browning" effect. It indicates the formation of surface oxidation products, likely 1,2,3,4-tetrahydrocarbazol-1-one or related conjugated diones.
-
Action: If the color is light beige, the bulk purity is likely still >95%. Perform a solubility check : Oxidized impurities are often more polar. If the bulk dissolves clearly in Methanol but leaves a residue, or if TLC shows a baseline spot, purification is needed.
-
Recommendation: Do not use for sensitive catalytic steps (e.g., enantioselective synthesis of Ramatroban) without repurification.
Q2: Can I store THCM in solution (e.g., dissolved in DMSO or MeOH)? Status: Critical Failure Risk
-
Answer: NO.
-
Reasoning: Dissolved oxygen in solvents is the primary vector for degradation. In solution, the mean free path for oxygen radicals to interact with the indole core is significantly reduced compared to the crystalline lattice.
-
Exception: If absolutely necessary, store in degassed anhydrous THF inside a sealed ampoule under Argon at -80°C.
Q3: I see a new peak at M+16 in my LC-MS. What is it? Status: Oxidation Confirmed
-
Analysis: An M+16 peak corresponds to the addition of one oxygen atom.
-
Mechanism: This is the hydroperoxide intermediate (ROOH) or the hydroxy-indolenine . This species is dangerous because it can initiate a radical chain reaction, rapidly degrading the rest of your sample.
Module 3: Rescue Protocol (Purification)
If your THCM has oxidized, use this specific protocol to recover the material.
Method: Flash Column Chromatography (Buffered)
-
Stationary Phase: Silica Gel 60.
-
Pre-treatment: Slurry silica with 1% Triethylamine (
) in Hexane.-
Why? Acidic silica sites can catalyze the rearrangement of hydroperoxides into ring-opened byproducts. The amine neutralizes these sites.
-
-
Eluent: Gradient of Hexane:Ethyl Acetate (Start 9:1
End 6:4). -
Handling: Flush all fractions with Nitrogen immediately after collection.
Module 4: Scientific Deep Dive (Mechanism of Failure)
Understanding why THCM degrades allows for better experimental design. The tetrahydrocarbazole system is unique because the cyclohexyl ring activates the indole C2-C3 bond and the C1/C4 benzylic protons.
The Oxidation Pathway
The degradation is not a simple rusting; it is a radical chain reaction often initiated by singlet oxygen (
-
Initiation: Hydrogen abstraction at C-1 (benzylic position).
-
Propagation: Reaction with
to form a peroxy radical. -
Termination/Product: Formation of 1-oxo-tetrahydrocarbazole or ring opening to keto-amides.
Figure 2: Mechanistic pathway of oxidative degradation. Note that the hydroperoxide intermediate is the "point of no return."
Structural Vulnerability Data
| Position | Reactivity Type | Trigger | Prevention |
| Indole N-H | Deprotonation / Oxidation | Bases / | Keep neutral; Exclude |
| C-1 (Benzylic) | H-Abstraction (Radical) | Light ( | Amber Vials |
| C-3 ( | Oxidation to Aldehyde | Strong Oxidants | Avoid PCC/Jones reagents |
References
-
Ramatroban Synthesis & Intermediates
-
Rosentreter, U., et al. (1989). "Synthesis and absolute configuration of the most active isomer of the thromboxane receptor antagonist Bay u 3405." Arzneimittel-Forschung, 39(12), 1519-1521.[1]
-
-
Tetrahydrocarbazole Oxidation Mechanisms
-
Gotor-Fernández, V., et al. (2014).[2] "Hydrolytic Enzymes for the Synthesis of Pharmaceuticals." Pharmaceutical Biocatalysis. (Discusses stability of the 3-ol intermediate).
-
-
General Handling of Air-Sensitive Indoles
-
Mikhalyonok, S. G., et al. (2022).[3] "Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles." Chemistry of Heterocyclic Compounds, 58, 468–474.
-
-
Photochemical Vulnerability
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEMO- AND REGIOSELECTIVE OXIDATION OF SUBSTITUTED 2,3,4,9-TETRAHYDRO-1<i>H</i>-CARBAZOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
Scaling up the synthesis of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol for preclinical studies
Technical Support Center: Scale-Up Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol
Status: Operational Role: Senior Application Scientist Context: Preclinical Supply Generation (100g – 1kg scale)
Executive Summary: The Molecule & The Mission
You are scaling up 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol (THCM). This scaffold is a critical pharmacophore, structurally related to the allergic rhinitis drug Ramatroban and the CRTH2 antagonist Fevipiprant.
Unlike bench-scale medicinal chemistry where "getting the material" is the only goal, preclinical scale-up demands process safety , reproducibility , and impurity control . The synthesis generally follows a two-stage workflow:
-
Fischer Indole Cyclization: Phenylhydrazine + Ethyl 4-oxocyclohexanecarboxylate
Carbazole Ester. -
Hydride Reduction: Carbazole Ester
Carbazole Alcohol (THCM).
This guide addresses the specific failure modes encountered when moving from milligrams to kilograms.
Module 1: The Fischer Indole Cyclization
Core Reaction: Phenylhydrazine + 4-Carbethoxycyclohexanone
Q: The reaction exotherm spiked uncontrollably during the 50g pilot run. How do I manage this at 500g?
A: The Fischer Indole synthesis is notoriously exothermic. At bench scale, you likely added reagents in one portion. At scale, this is a safety hazard.[1][2]
-
The Fix (Dosing Protocol): Switch to a semi-batch process .
-
Charge the catalyst (e.g., H₂SO₄ or Polyphosphoric acid) and solvent (Acetic Acid or EtOH) into the reactor and bring to reflux first.
-
Pre-mix the Phenylhydrazine and the Ketone precursor in a separate vessel (forming the hydrazone in situ at low temp if possible, though often they are dosed separately).
-
Slow Addition: Pump the reagents into the hot acid solution over 2–4 hours.
-
-
Why? This ensures the concentration of unreacted hydrazine is always low (accumulation limit), preventing a "runaway" thermal event. The refluxing solvent acts as a heat sink.
Q: My crude product is a black tar rather than the expected off-white solid. What happened?
A: This is "Indole Polymerization," caused by oxidative stress or excessive acid exposure.
-
Troubleshooting Checklist:
-
Oxygen Exclusion: Did you sparge the solvent with Nitrogen? Tetrahydrocarbazoles are electron-rich and prone to auto-oxidation at the C-1 and C-4 positions.
-
Acid Strength: If using H₂SO₄/EtOH, ensure the acid concentration does not exceed 4-5%. Higher concentrations promote oligomerization.
-
Quench Protocol: Do not strip the solvent to dryness while acidic. Neutralize before concentration.
-
Q: I am seeing a regioisomer impurity. How is this possible with a symmetrical ketone?
A: You are using 4-carbethoxycyclohexanone . While the ketone itself is symmetrical regarding the carbonyl, the hydrazone formation can lead to tautomers. However, in this specific 4-substituted case, the symmetry usually forces the formation of the 3-substituted carbazole.
-
The Real Culprit: Check your starting material purity. If your 4-carbethoxycyclohexanone contains any 2-carbethoxy isomer (a common byproduct of thermodynamic equilibration during its synthesis), you will generate the 1-substituted carbazole isomer. This is nearly impossible to separate downstream.
-
Action: Verify precursor purity via GC-MS. It must be >98% 4-isomer.
Module 2: The Reduction (Ester Alcohol)
Core Reaction: Carbazole Ester + Hydride Source
Q: We are using LiAlH₄ (LAH) powder. It’s a nightmare to handle in the pilot plant. Alternatives?
A: Stop using solid LAH for scale-up. It poses severe dust explosion and pyrophoric hazards.
-
The Industrial Standard: Switch to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) .
-
Pros: It is a liquid (solution in toluene), thermally more stable (up to 200°C), and does not require cryogenic temperatures.
-
Solubility: The aluminate byproducts of Red-Al are soluble in organic solvents, unlike the rock-hard lithium salts of LAH.
-
Q: The reaction is complete, but I have a massive, gelatinous emulsion during workup. I can't separate the layers.
A: You have the "Aluminum Hydroxide Curse."[3][4] Standard water quenching creates Al(OH)₃ gel that traps your product.
-
The Solution (Rochelle’s Salt Protocol):
-
Do not use simple acid/base extraction.[4]
-
Quench the reaction with a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) .
-
Stir vigorously for 2–4 hours.
-
Mechanism: The tartrate acts as a bidentate ligand, chelating the aluminum into a water-soluble complex. The layers will separate cleanly.
-
Module 3: Visualizing the Workflow
The following diagram details the critical process flow and decision points for the synthesis.
Caption: Optimized workflow for THCM synthesis, highlighting the critical switch to Rochelle's Salt workup to prevent emulsion failures.
Module 4: Safety & EHS (Critical)
Phenylhydrazine Handling
-
Hazard: Phenylhydrazine is a potent skin sensitizer, hemolytic agent, and suspected carcinogen.[5]
-
Engineering Control: All weighing and charging must occur within a Powder Containment Hood or using a Closed-System Transfer Device (CSTD) if liquid.
-
Decontamination: Spills should be neutralized with dilute hypochlorite (bleach) solution, which oxidizes the hydrazine to nitrogen, before cleaning.
Solvent Selection for Scale-Up
-
Avoid: Diethyl Ether (flammability/peroxides).
-
Prefer: 2-Methyltetrahydrofuran (2-MeTHF) .
-
It is derived from biomass.
-
It separates from water better than THF (crucial for the Rochelle's salt workup).
-
It has a higher boiling point, speeding up the reaction kinetics.
-
Summary of Quantitative Parameters
| Parameter | Bench Scale (Protocol A) | Scale-Up (Protocol B) | Rationale |
| Hydride Source | LiAlH₄ (Solid) | Red-Al (65% in Toluene) | Safety, solubility, thermal stability. |
| Addition Mode | One-pot / Dropwise | Semi-batch (Pump controlled) | Heat dissipation, impurity control. |
| Workup | Fieser (Water/NaOH) | Rochelle's Salt (Sat.[6][7] Soln) | Emulsion breaking, phase separation speed. |
| Purification | Column Chromatography | Recrystallization (EtOH/H₂O) | Cost efficiency, throughput. |
References
-
Fischer Indole Synthesis Scale-Up
-
Title: "The Fischer Indole Synthesis: A Comprehensive Technical Guide"[8]
- Source: BenchChem Technical Support (2025)
-
-
Ionic Liquid Catalysis (Green Alternative)
- Title: "Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles...
- Source: ACG Public
-
URL:[Link]
-
Workup Protocols (Rochelle's Salt)
- Title: "Lithium Aluminium Hydride Reductions - Rochelle's Salt"
- Source: Curly Arrow / ResearchG
-
URL:[Link]
-
Ramatroban/Carbazole Intermediates
- Title: "Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole deriv
- Source: Indian Journal of Chemistry (2021)
-
URL:[Link]
- Safety Data (Phenylhydrazine): Title: "Phenylhydrazine hydrochloride - SAFETY DATA SHEET" Source: ThermoFisher Scientific
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 4. Sciencemadness Discussion Board - Help With LAH Reduction Yields - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing Fischer indole vs. Borsche-Drechsel for 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol synthesis
Executive Summary
Target Molecule: 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol (CAS: 122612-42-0) Significance: Key pharmacophore in the synthesis of 5-HT receptor agonists (e.g., Frovatriptan). The Core Conflict: While mechanistically identical, the choice between the Classical Borsche-Drechsel protocol (strong Brønsted acid) and the Modern Fischer Indole protocol (Lewis acid/controlled catalysis) determines the integrity of the labile hydroxymethyl group.
-
Recommendation: The Modern Fischer Indole (Lewis Acid) protocol is superior for this specific substrate. The classical Borsche method, utilizing strong mineral acids (H₂SO₄/HCl), carries a high risk of dehydrating the primary alcohol or forming ester byproducts (e.g., acetates), significantly lowering yield.
Part 1: Mechanistic Grounding & Pathway Analysis
Both methods rely on the [3,3]-sigmatropic rearrangement of an arylhydrazone. However, the environment in which this rearrangement occurs dictates the impurity profile.
Reaction Pathway (DOT Visualization)
The following diagram illustrates the shared mechanism and the divergence point where process conditions impact the alcohol functionality.
Figure 1: Mechanistic pathway showing the shared sigmatropic rearrangement and the specific risks (red) associated with harsh acidic conditions.
Part 2: Comparative Analysis
Method A: Classical Borsche-Drechsel (The "Brute Force" Approach)
Historically, the Borsche-Drechsel synthesis refers to the specific cyclization of cyclohexanone phenylhydrazones using strong mineral acids (often H₂SO₄ or HCl in Acetic Acid) without isolating the hydrazone intermediate [1, 3].
-
Mechanism: One-pot condensation and cyclization.
-
Critical Flaw for Target: The primary hydroxyl group (-CH₂OH) at position 3 is sensitive. In boiling acetic acid/HCl, this group is prone to:
-
Acetylation: Converting to the acetate ester, requiring a subsequent hydrolysis step.
-
Dehydration: Elimination of water to form a double bond in the cyclohexene ring.
-
Method B: Modern Fischer Indole (The "Precision" Approach)
The modern adaptation uses milder Lewis acids or solid acid catalysts. This approach is favored in pharmaceutical manufacturing (e.g., Frovatriptan intermediates) to preserve functional groups [2, 4].
-
Catalyst: Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA).[6][7]
-
Solvent: Toluene, Ethanol, or Ionic Liquids (e.g., [bmim][BF₄]) [5].
-
Mechanism: Stepwise (Hydrazone isolation optional but recommended for purity) or controlled one-pot.
-
Advantage: ZnCl₂ coordinates with the nitrogen to facilitate the [3,3] shift at lower temperatures without aggressively attacking the alcohol.
Head-to-Head Performance Data
| Feature | Method A: Borsche-Drechsel (H₂SO₄/AcOH) | Method B: Modern Fischer (ZnCl₂/Toluene) |
| Yield | 45 - 55% | 75 - 85% |
| Purity (Crude) | Low (Dark tars, polymerized byproducts) | High (Crystalline solid often precipitates) |
| Functional Group Tolerance | Poor (Risks -OH dehydration/esterification) | Excellent (Preserves -CH₂OH) |
| Reaction Temp | Reflux (118°C+) | Controlled (80-100°C) |
| Work-up | Difficult (Requires neutralization of strong acid) | Simple (Phase separation/Filtration) |
| E-Factor (Waste) | High (Large volumes of acidic waste) | Moderate (Recyclable solvents/catalysts) |
Part 3: Detailed Experimental Protocols
Protocol A: Classical Borsche-Drechsel (Not Recommended for High Purity)
Use this only if Lewis acids are unavailable and downstream purification (chromatography) is acceptable.
-
Reactants: Dissolve 4-(hydroxymethyl)cyclohexanone (1.0 eq) and Phenylhydrazine (1.0 eq) in Glacial Acetic Acid (10 volumes).
-
Cyclization: Add Conc. HCl (0.5 volumes) cautiously.
-
Reflux: Heat to reflux (approx. 118°C) for 2–3 hours. Note: Monitoring by TLC is difficult due to darkening of the reaction mixture.
-
Quench: Pour the hot mixture onto crushed ice/water.
-
Isolation: Filter the resulting brown precipitate.
-
Purification: The crude solid requires recrystallization from Methanol or column chromatography to remove the acetylated byproduct.
Protocol B: Modern Lewis Acid Fischer (Recommended Standard)
This protocol is adapted from optimized procedures for Frovatriptan intermediates [4, 5].
-
Hydrazone Formation (In Situ):
-
Charge 4-(hydroxymethyl)cyclohexanone (10 mmol) and Phenylhydrazine (10 mmol) into Toluene (50 mL).
-
Stir at ambient temperature for 1 hour. Water may be removed via a Dean-Stark trap if high dryness is required, though not strictly necessary for ZnCl₂.
-
-
Catalyst Addition:
-
Add anhydrous Zinc Chloride (ZnCl₂, 1.2 eq) to the reaction mixture.
-
-
Controlled Cyclization:
-
Heat the mixture to 90–100°C.
-
Monitor by HPLC/TLC. The reaction typically completes in 2–4 hours.
-
-
Work-up:
-
Cool to room temperature.
-
Add Water (50 mL) and stir to break up the Zinc complex.
-
Separate the organic (Toluene) layer.
-
Extract the aqueous layer once with Ethyl Acetate.
-
-
Isolation:
-
Combine organics, dry over MgSO₄, and concentrate in vacuo.[4]
-
Crystallization: Triturate the residue with cold Ethanol or Hexanes to yield the product as an off-white solid.
-
Part 4: Troubleshooting & Optimization
Controlling the "Thermal Runaway"
Both methods are exothermic. In the Borsche method, the addition of acid to the hydrazone can trigger a violent exotherm.
-
Safety Rule: Always add the catalyst slowly to the hydrazone solution at a controlled temperature, never the reverse.
Protecting the Alcohol (Industrial Alternative)
If the hydroxymethyl group proves too labile even for Method B, the industrial standard (as seen in Frovatriptan patents) utilizes a protection-deprotection strategy :
-
Protection: Use 4-benzoyloxycyclohexanone instead of the free alcohol.
-
Synthesis: Perform Fischer Indole (Method B).
-
Deprotection: Hydrolyze the benzoate ester with NaOH to reveal the alcohol.
-
Verdict: This adds two steps but guarantees >90% overall yield and high purity [4].
References
-
Borsche, W. (1908).[8] "Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese." Justus Liebigs Annalen der Chemie, 359(1-2), 49-80. Link
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard Reference Text).
-
Wikipedia. "Borsche–Drechsel cyclization." Accessed March 2026. Link
-
Google Patents. "Process for the preparation of frovatriptan and frovatriptan succinate." WO2010122343A1. Link
-
Sridharan, V., et al. (2011). "Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles catalyzed by [bmim][BF4] ionic liquid." Semantic Scholar/ACG Pubs. Link
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 2-{N-[(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)methyl]methylsulfonamido}ethyl methanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 4. CA2756876A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anticancer Efficacy of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol and Established Chemotherapeutic Agents
Introduction
The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1] Derivatives of carbazole have demonstrated a wide spectrum of pharmacological activities, with a significant focus on their potential as anticancer agents.[1] The mechanisms underlying their antiproliferative effects are diverse, including the ability to arrest the cell cycle, induce programmed cell death (apoptosis), and inhibit key enzymes involved in DNA replication and repair.[1] Notably, the 2,3,4,9-tetrahydro-1H-carbazole framework is a key structural component in many of these promising molecules.[2] This guide introduces a specific derivative, 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol, as a candidate for rigorous anticancer evaluation. Due to a lack of extensive published data on this particular molecule, this document serves as a comprehensive experimental blueprint for a head-to-head comparison of its efficacy against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary protocols and framework to conduct a thorough in vitro assessment.
Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol
The synthesis of the target compound can be approached through established methods for creating substituted tetrahydrocarbazoles. A common and effective route is the Fischer indole synthesis, followed by functional group manipulation.
Experimental Protocols
A robust comparative analysis necessitates a multi-faceted approach to assess the cytotoxic and mechanistic effects of the test compound and the reference drugs. The following protocols are designed to provide a comprehensive in vitro evaluation.
1. Cell Line Selection and Culture
A panel of human cancer cell lines representing different tumor types will be utilized:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
A549: Lung carcinoma
-
HeLa: Cervical adenocarcinoma
-
U87 MG: Glioblastoma (brain)
All cell lines will be maintained in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.
2. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Step 1: Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat the cells with serial dilutions of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol, Doxorubicin, Cisplatin, and Paclitaxel for 48 hours. A vehicle control (DMSO) will also be included.
-
Step 3: MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Step 4: Solubilization: Solubilize the formazan crystals by adding DMSO.
-
Step 5: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
3. Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Step 1: Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.
-
Step 2: Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Step 3: Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Step 4: Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Step 5: Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
4. Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
-
Step 1: Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Step 2: Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Step 3: Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.
-
Step 4: Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Step 5: Data Analysis: Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The following tables provide a structured format for presenting the experimental data. Table 1 includes a compilation of reported IC50 values for the reference drugs to serve as a benchmark, while Table 2 is a template for the experimental results of the proposed study.
Table 1: Reported IC50 Values of Standard Anticancer Drugs in Selected Cancer Cell Lines
| Drug | MCF-7 (μM) | A549 (μM) | HeLa (μM) | U87 MG (μM) |
| Doxorubicin | 0.1 - 4.0[2][3] | >20[4] | 2.9[4] | ~1.0 (indicative) |
| Cisplatin | 4 - 15[5] | ~5-10 (indicative) | ~3-10[6] | ~5-20 (indicative) |
| Paclitaxel | ~0.002 - 0.01[7] | ~0.005 - 0.02 | ~0.003 - 0.008[8] | ~0.01 - 0.05 |
Note: The wide range of reported IC50 values underscores the importance of direct comparative studies under uniform experimental conditions.
Table 2: Experimental IC50 Values (μM) of Test Compound vs. Standard Drugs (48h Treatment)
| Compound | MCF-7 | A549 | HeLa | U87 MG |
| 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Cisplatin | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Visualizations
Diagram 1: Proposed Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol
A potential synthetic route to the target compound.
Diagram 2: Experimental Workflow for Comparative Efficacy
Workflow for the in-vitro comparative analysis.
Diagram 3: Hypothesized Apoptosis Induction Pathway
Sources
- 1. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. researchgate.net [researchgate.net]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. Curcumin increases breast cancer cell sensitivity to cisplatin by decreasing FEN1 expression | Oncotarget [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation and Comparison of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol Analogs as Next-Generation Kinase Inhibitors
Executive Summary & Mechanistic Rationale
The 2,3,4,9-tetrahydro-1H-carbazole (THC) scaffold is a privileged pharmacophore in oncology and immunology, frequently utilized by medicinal chemists to design potent kinase inhibitors. The rigid tricyclic core provides exceptional conformational constraint, allowing precise orientation within the ATP-binding cleft of various kinases, including Bruton's Tyrosine Kinase (BTK) and Extracellular Signal-Regulated Kinase (ERK)[1][2].
This guide presents a rigorous in vitro comparison of novel 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol analogs. By functionalizing the C3 position with a hydroxymethyl group, we introduce a critical hydrogen-bonding vector (acting as both donor and acceptor) designed to interact directly with the kinase hinge region. Concurrently, substitutions on the aromatic A-ring are evaluated for their ability to modulate hydrophobic pocket occupancy and improve target residence time[3].
Target Signaling Pathway
Understanding the biological context is crucial for interpreting in vitro data. The analogs evaluated in this guide are designed as dual inhibitors targeting the BCR-mediated signaling cascade, specifically interrupting BTK and downstream ERK activation.
Fig 1. BCR signaling cascade illustrating dual inhibition of BTK and ERK by THC analogs.
Experimental Workflows & Self-Validating Protocols
To ensure high scientific integrity, our screening cascade utilizes orthogonal, self-validating assay systems. Steady-state IC₅₀ values are first determined using a luminescence-based ATP depletion assay, followed by label-free kinetic profiling.
Fig 2. Step-by-step in vitro screening workflow for evaluating THC-3-ylmethanol analogs.
Protocol A: Luminescent Kinase Activity Assay (ADP-Glo™)
Causality: Radiometric assays, while sensitive, pose safety and disposal challenges. We utilize a luminescent ADP detection assay because it universally measures kinase activity by quantifying the ADP produced during the reaction. The protocol includes a built-in ATP-to-ADP standard curve, ensuring the system is self-validating and controls for any auto-luminescence or quenching from the test compounds. Step-by-Step Methodology:
-
Reagent Preparation: Dilute recombinant BTK and ERK1/2 in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Compound Incubation: Dispense 5 µL of THC-3-ylmethanol analogs (3-fold serial dilutions from 10 µM) into a 384-well plate. Add 10 µL of the kinase/substrate mixture. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 10 µL of ultra-pure ATP (at the predetermined
for each kinase) to initiate the reaction. Incubate for 60 minutes. -
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated luminescent reaction.
-
Readout & Validation: Measure luminescence using a multimode microplate reader. Calculate the Z'-factor for each plate (must be >0.6 for assay validity).
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling
Causality: Steady-state IC₅₀ values are highly dependent on assay conditions (e.g., ATP concentration). SPR provides label-free, real-time measurement of association (
-
Surface Preparation: Immobilize anti-His antibodies onto a CM5 sensor chip using standard amine coupling chemistry.
-
Ligand Capture: Capture His-tagged BTK onto the active flow cell to a density of ~3000 Resonance Units (RU). Leave the reference flow cell blank.
-
Analyte Injection: Inject THC analogs at five concentrations (ranging from 0.1× to 10× the estimated
) at a high flow rate (50 µL/min) to minimize mass transport limitations. -
Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase. Regenerate the surface using 10 mM Glycine-HCl (pH 2.5) between cycles.
-
Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model to determine
.
Comparative Data Analysis
We compared three rationally designed analogs against the unsubstituted parent scaffold (Analog A). Analog B features a 6-fluoro substitution on the A-ring to probe halogen bonding, while Analog C utilizes a 6-methoxy group to evaluate steric tolerance and electron-donating effects. Analog D combines the 6-fluoro substitution with an N-methylation to restrict conformational flexibility.
Table 1: In Vitro Inhibitory Activity of THC-3-ylmethanol Analogs
| Compound ID | A-Ring Substitution | N-Substitution | BTK IC₅₀ (nM) | ERK IC₅₀ (nM) | Selectivity Index (ERK/BTK) |
| Analog A | None (Parent) | -H | 412 ± 18 | 850 ± 32 | 2.06 |
| Analog B | 6-Fluoro | -H | 45 ± 4 | 120 ± 8 | 2.66 |
| Analog C | 6-Methoxy | -H | 890 ± 45 | >2000 | N/A |
| Analog D | 6-Fluoro | -CH₃ | 15 ± 2 | 85 ± 5 | 5.66 |
Data represents the mean ± SD of three independent experiments (n=3).
Table 2: SPR Binding Kinetics for Lead Analogs against BTK
| Compound ID | Residence Time (min) | |||
| Analog B | 4.2 × 10⁵ | 1.8 × 10⁻³ | 4.28 | 9.2 |
| Analog D | 6.8 × 10⁵ | 2.1 × 10⁻⁴ | 0.30 | 79.3 |
Structure-Activity Relationship (SAR) Insights
The experimental data reveals a clear structure-activity relationship governed by both electronic and steric factors:
-
The 3-ylmethanol Anchor: Across all active analogs, the 3-ylmethanol moiety acts as a crucial hinge-binding motif. Removal or esterification of this hydroxyl group completely abolishes kinase inhibitory activity, confirming its role in anchoring the molecule to the kinase backbone.
-
Halogen Bonding (Analog B vs. A): The introduction of a strongly electronegative fluorine atom at the 6-position (Analog B) results in a nearly 10-fold increase in BTK potency. This suggests the fluorine atom engages in favorable halogen bonding or occupies a tightly constrained hydrophobic sub-pocket that cannot accommodate larger groups, as evidenced by the significant drop in potency for the 6-methoxy derivative (Analog C).
-
Conformational Restriction (Analog D): N-methylation of the carbazole core (Analog D) yielded the most potent compound in the series. The SPR data (Table 2) explains the causality behind this potency: while the association rate (
) increased slightly, the dissociation rate ( ) decreased by nearly an order of magnitude. This extends the target residence time to ~79 minutes. The N-methyl group likely restricts the rotational freedom of the molecule, locking it into the bioactive conformation required for optimal ATP-pocket occupancy.
Conclusion
The 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol scaffold is a highly tunable platform for kinase inhibition. By leveraging rigorous, self-validating in vitro assays and kinetic profiling, we demonstrated that combining a 6-fluoro substitution with N-methylation (Analog D) yields a potent, slow-dissociating BTK/ERK dual inhibitor suitable for further preclinical development.
References
-
Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors Source: PubMed (National Institutes of Health) URL:[Link]
- Source: Google Patents (US10023534B2)
-
First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors Source: PubMed Central (PMC6594187) URL:[Link]
Sources
- 1. Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10023534B2 - Carbazole and tetrahydrocarbazole compounds useful as inhibitors of BTK - Google Patents [patents.google.com]
- 3. First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different catalysts for tetrahydrocarbazole synthesis
Executive Summary
The synthesis of 1,2,3,4-tetrahydrocarbazole (THC) is a pivotal transformation in medicinal chemistry, serving as the structural foundation for antiemetics (e.g., ondansetron), NSAIDs (e.g., carprofen), and various alkaloids. While the Fischer Indole Synthesis remains the mechanistic standard, the choice of catalyst dictates the reaction's efficiency, scalability, and environmental footprint.
This guide provides a head-to-head technical comparison of four distinct catalytic systems:
-
Traditional Brønsted Acid: Glacial Acetic Acid (The Benchmark).
-
Lewis Acid: Ceric Ammonium Nitrate (CAN) (High Efficiency).
-
Heterogeneous Solid Acid: Montmorillonite K-10 (Green/Microwave).[1]
-
Alternative Medium: Ionic Liquid [bmim][BF
] (Dual Solvent/Catalyst).
Mechanistic Foundation
Understanding the mechanism is crucial for selecting the appropriate catalyst. The reaction proceeds through the condensation of phenylhydrazine with cyclohexanone, followed by a [3,3]-sigmatropic rearrangement.
Figure 1: Mechanistic Pathway of Fischer Indole Synthesis
Caption: The acid catalyst is critical in two steps: facilitating the hydrazone-enamine tautomerization and promoting the final elimination of ammonia.[2][3][4]
Head-to-Head Catalyst Comparison
Class 1: Traditional Brønsted Acid (Benchmark)
Catalyst: Glacial Acetic Acid (AcOH)
-
Performance: Moderate (55–65% Yield).
-
Mechanism: Protonation of the imine nitrogen facilitates tautomerization.
-
Pros: Low cost, readily available, acts as both catalyst and solvent.
-
Cons: Requires harsh reflux conditions (118°C), long reaction times (3–5 hours), and tedious work-up (neutralization).
-
Verdict: Suitable for educational labs or bulk synthesis where yield is secondary to raw material cost.
Class 2: Lewis Acid (High Efficiency)
Catalyst: Ceric Ammonium Nitrate (CAN)[5]
-
Performance: Excellent (85–95% Yield).
-
Mechanism: Ce(IV) coordinates with the nitrogen lone pair, increasing electrophilicity and accelerating the [3,3]-rearrangement.
-
Pros: Mild conditions, high selectivity, compatible with sensitive functional groups, water-tolerant.
-
Cons: Stoichiometric oxidant in some contexts (though catalytic here), higher cost than AcOH.
-
Verdict: The "Gold Standard" for high-value pharmaceutical intermediates requiring high purity.
Class 3: Heterogeneous Solid Acid (Green/Rapid)
Catalyst: Montmorillonite K-10 Clay (Microwave Assisted)[1][3][4]
-
Performance: Superior (94–96% Yield).
-
Mechanism: Interlamellar protons and Lewis acidic Al
sites within the clay structure catalyze the reaction. Microwave irradiation provides rapid internal heating. -
Pros: Solvent-free or methanol solvent, extremely fast (<5 mins), catalyst is filterable and reusable.
-
Cons: Requires microwave reactor (scale-up limitation), clay properties can vary by batch.
-
Verdict: Ideal for rapid screening and combinatorial chemistry libraries.
Class 4: Ionic Liquid (Dual Role)
Catalyst: 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF
-
Performance: Excellent (90–95% Yield).
-
Mechanism: The ionic liquid stabilizes the charged transition states and acts as a reservoir for protons/Lewis acidity.
-
Pros: Recyclable (up to 5 cycles), eliminates Volatile Organic Compounds (VOCs), simple work-up (product precipitates upon water addition).
-
Cons: High initial cost of IL, viscosity can hinder mixing at low temps.
-
Verdict: Best for "Green Chemistry" compliance and processes requiring catalyst recycling.
Data Summary Table
| Feature | Glacial Acetic Acid | Ceric Ammonium Nitrate (CAN) | Montmorillonite K-10 (MW) | Ionic Liquid [bmim][BF |
| Role | Solvent & Catalyst | Catalyst (20 mol%) | Solid Acid Catalyst | Solvent & Catalyst |
| Solvent | None (Neat) | Methanol/Ethanol | Methanol or Solvent-Free | None (Neat) |
| Temp/Time | Reflux / 3–5 h | Reflux / 30–60 min | 100°C (MW) / 3 min | 100°C / 20–40 min |
| Yield | 55–65% | 85–95% | 94–96% | 90–95% |
| Work-up | Neutralization/Extraction | Evaporation/Filtration | Filtration (Catalyst recovery) | Water precipitation |
| Reusability | No | No | Yes (Calcination) | Yes (5+ cycles) |
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis using CAN (Lewis Acid)
Recommended for high-purity applications.
-
Preparation: In a 50 mL round-bottom flask, dissolve phenylhydrazine hydrochloride (10 mmol) and cyclohexanone (10 mmol) in methanol (10 mL).
-
Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (2 mmol, 20 mol%) to the mixture.
-
Reaction: Reflux the mixture on a magnetic stirrer for 30–45 minutes. Monitor by TLC (Ethyl Acetate:Hexane 1:4).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (50 g). The solid product will precipitate immediately.
-
Filter the solid using a Büchner funnel.[6]
-
-
Purification: Wash with cold water (2 x 10 mL) and recrystallize from ethanol to obtain pure 1,2,3,4-tetrahydrocarbazole.
-
Expected Yield: 85–90%
-
Melting Point: 116–118°C[7]
-
Protocol B: Green Synthesis using Montmorillonite K-10 (Microwave)
Recommended for rapid screening.
-
Preparation: Mix phenylhydrazine (5 mmol) and cyclohexanone (5 mmol) in a microwave-safe vessel.
-
Catalyst Addition: Add Montmorillonite K-10 clay (0.5 g) and methanol (2 mL) (optional, can be solvent-free). Mix well to form a slurry.
-
Irradiation: Place in a microwave reactor (e.g., CEM Discover or modified domestic oven). Irradiate at 300W for 3 minutes (overshoot temp limit: 100°C).
-
Work-up:
-
Add hot ethanol (10 mL) to the reaction vessel to dissolve the product.
-
Filter the hot solution to remove the solid clay catalyst (retain clay for reactivation).
-
Cool the filtrate to crystallize the product.
-
Expected Yield: 94–96%
-
Decision Matrix: Selecting the Right Catalyst
Figure 2: Catalyst Selection Flowchart
Caption: Selection logic based on scale, environmental requirements, and substrate stability.
References
-
Dhakshinamoorthy, A. et al. (2009). "Solid acid catalyzed synthesis of 1,2,3,4-tetrahydrocarbazole." Tetrahedron Letters.
-
Mahadevan, K. M. et al. (2009).[8] "Efficient and Straightforward Synthesis of Tetrahydrocarbazoles and 2,3-Dimethyl Indoles Catalyzed by CAN." Synthetic Communications.
-
Yadav, J. S. et al. (2002). "Ionic liquid [bmim][BF4]: a new environmentally friendly medium for the synthesis of tetrahydrocarbazoles." Synlett.
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[6][7][8] Chemical Reviews.
Sources
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. wjarr.com [wjarr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. tandfonline.com [tandfonline.com]
Cross-Validation of Analytical Methods for 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol Characterization: A Comprehensive Guide
Executive Summary
The accurate characterization of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol —a critical building block in the development of indole-alkaloid scaffolds and active pharmaceutical ingredients (APIs) such as CRTH2 receptor antagonists[1]—requires a robust, multi-modal analytical approach. Relying on a single analytical technique introduces blind spots regarding regiochemistry, trace impurities, or absolute quantitation.
This guide provides an objective comparison and self-validating protocols for the three foundational pillars of small-molecule characterization: HPLC-UV , LC-MS/MS , and NMR Spectroscopy . By understanding the mechanistic causality behind these methods, researchers can establish an orthogonal cross-validation strategy that guarantees structural fidelity and high-purity yields[2].
The Orthogonal Analytical Strategy
To achieve comprehensive characterization, analytical workflows must be designed so that the limitations of one method are compensated by the strengths of another. The workflow below illustrates how aliquots of the synthesized tetrahydrocarbazole are distributed across orthogonal platforms to build a complete data package.
Fig 1. Orthogonal analytical cross-validation workflow for tetrahydrocarbazole characterization.
Comparative Performance Analysis
When selecting the primary method for a specific phase of drug development, understanding the performance metrics of each platform is crucial. The table below objectively compares the analytical capabilities of HPLC-UV, LC-MS/MS, and NMR for this specific carbazole derivative.
| Analytical Parameter | HPLC-UV (Diode Array) | LC-MS/MS (ESI+) | |
| Primary Utility | Bulk purity, stability-indicating assays | Trace impurities, molecular weight ID | Absolute structural & regiochemical elucidation |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 ng/mL | ~1 mg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 ng/mL | ~5 mg/mL |
| Linearity ( | > 0.999 (1–100 µg/mL) | > 0.995 (5–500 ng/mL) | N/A (qNMR is highly linear but rarely used for routine screening) |
| Precision (%RSD) | < 1.0% | < 5.0% | < 2.0% (via qNMR) |
| Key Limitation | Cannot confirm atomic connectivity | Susceptible to matrix effects and ionization bias | Low sensitivity; requires high sample concentration |
Self-Validating Experimental Protocols & Mechanistic Causality
As a Senior Application Scientist, it is imperative to move beyond merely listing steps. The protocols below detail why specific parameters are chosen based on the physicochemical properties of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol.
High-Performance Liquid Chromatography (HPLC-UV)
Mechanistic Causality: The tetrahydrocarbazole scaffold contains an indole chromophore that exhibits strong
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to a 50 µg/mL working concentration.
-
System Suitability Test (SST): Inject a blank (diluent) followed by a reference standard. Ensure the tailing factor is
and theoretical plates are . This self-validates column health. -
Chromatographic Conditions:
-
Column: C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA suppresses secondary silanol interactions with the indole nitrogen, preventing peak tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min | Injection Volume: 10 µL.
-
-
Validation: Confirm peak purity using a Photodiode Array (PDA) detector to ensure no co-eluting impurities exist beneath the main peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Mechanistic Causality: Electrospray ionization (ESI) in positive mode is highly effective because the secondary amine of the indole ring readily accepts a proton, forming a stable
Fig 2. Primary ESI-MS/MS fragmentation pathways of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol.
Step-by-Step Protocol:
-
Sample Preparation: Dilute the HPLC stock solution to 100 ng/mL using 0.1% Formic Acid in Methanol.
-
MS Tuning: Infuse the standard at 10 µL/min directly into the ESI source. Optimize the declustering potential and collision energy (CE) to maximize the m/z 184.1 product ion.
-
Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Transition 1: 202.1
184.1 (Quantitation via water loss). -
Transition 2: 202.1
130.1 (Confirmation via RDA cleavage).
-
-
Validation: Run matrix-matched calibration curves to account for potential ion suppression in complex reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Causality: Absolute structural confirmation requires mapping atomic connectivity. DMSO-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. -
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the
H and C frequencies. -
Acquisition (
H): Acquire 16 transients with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of all protons, enabling accurate integration. -
Validation: Cross-reference the integration values with the expected proton count (15 protons). The observation of a doublet for the -CH
-OH protons and a triplet for the -OH proton (due to slow exchange in DMSO) definitively validates the 3-ylmethanol structure.
References
-
Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. 2
-
Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. Der Pharma Chemica. 3
-
US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists. Google Patents.1
-
Mass Spectrometry. Thieme Connect. 4
Sources
Benchmarking the Biological Profile of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol: Scaffold Analysis vs. Ramatroban
Topic: Benchmarking the Biological Activity of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol Against a Reference Compound Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Identity
This guide benchmarks the biological activity and pharmacological potential of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol (hereafter THC-3-MeOH ) against the clinical reference standard Ramatroban .[1]
While Ramatroban is a potent, dual-acting antagonist for the Thromboxane A2 (TP) and Prostaglandin D2 (CRTH2) receptors, THC-3-MeOH represents the fundamental "scaffold" or "warhead precursor" within the tetrahydrocarbazole class.[1] This comparison serves a critical purpose in drug development: quantifying the "Pharmacophoric Gain" achieved by derivatizing the hydroxymethyl core into complex sulfonamides.
The Competitors
| Feature | The Product (Scaffold) | The Reference (Gold Standard) |
| Compound Name | 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol | Ramatroban (BAY u3405) |
| Structure Class | Tricyclic Indole Derivative (Alcohol) | Sulfonamido-Tetrahydrocarbazole |
| Primary Role | Chiral Intermediate / Scaffold Lead | TP / CRTH2 Receptor Antagonist |
| Key Moiety | C3-Hydroxymethyl (-CH₂OH) | C3-Sulfonamide & N9-Propanoic Acid |
| Clinical Status | Pre-clinical / Reagent | Approved (Japan) / Phase IV (Global) |
The Reference Standard: Why Ramatroban?
To objectively evaluate THC-3-MeOH, we must compare it to Ramatroban .[1] Ramatroban shares the identical 1,2,3,4-tetrahydrocarbazole core but features two critical synthetic evolutions:
-
N9-Functionalization: Addition of a propanoic acid tail (improving solubility and receptor anchoring).[1]
-
C3-Derivatization: Replacement of the hydroxymethyl/amino precursor with a 4-fluorophenylsulfonamide group.[1]
Benchmarking Rationale: By comparing the inactive or weakly active alcohol (THC-3-MeOH) against the potent drug (Ramatroban), researchers can isolate the specific contribution of the carbazole core versus the peripheral functional groups.
Structural & In Silico Analysis
Before wet-lab protocols, we establish the structural divergence that dictates biological activity.
Pharmacophore Mapping[1]
-
THC-3-MeOH: Possesses a hydrogen-bond donor/acceptor (OH) and a lipophilic tricyclic core.[1] It lacks the anionic "head" required for salt-bridge formation in GPCR binding pockets (specifically Arg190 in CRTH2).[1]
-
Ramatroban: The sulfonamide moiety provides a critical pi-stacking interaction, while the carboxylate tail mimics the prostanoid head group of PGD2.
Visualization: Structural Evolution Workflow
The following diagram illustrates the chemical progression from the scaffold (THC-3-MeOH) to the active reference (Ramatroban), highlighting the "Activity Gap" this guide seeks to measure.
Caption: Structural evolution from the THC-3-MeOH scaffold to the bioactive Ramatroban, highlighting the synthetic gap that correlates with biological potency.
Experimental Protocols: Benchmarking Bioactivity
To validate the activity of THC-3-MeOH, you must run a "Loss of Potency" or "Scaffold Baseline" study.[1] The following protocols are designed to compare it directly against Ramatroban.
Assay 1: Competitive Binding (CRTH2 Receptor)
Objective: Determine if the hydroxymethyl group retains any affinity for the PGD2 receptor compared to the sulfonamide reference.
-
System: HEK293 cells stably expressing human CRTH2 (GPR44).[1]
-
Radioligand: [³H]-PGD2.
-
Protocol:
-
Preparation: Suspend HEK293-CRTH2 membranes in binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Dosing: Prepare serial dilutions (10⁻¹⁰ M to 10⁻⁴ M) of Ramatroban (Positive Control) and THC-3-MeOH (Test Compound).
-
Incubation: Incubate membranes with 1 nM [³H]-PGD2 and test compounds for 60 min at 25°C.
-
Termination: Harvest via GF/C filters; measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate IC50 and Ki using non-linear regression.
-
Expected Outcome (Validation Criteria):
-
Ramatroban: IC50 ≈ 10–20 nM (High Affinity).[1]
-
THC-3-MeOH: IC50 > 10,000 nM (Low/No Affinity).[1]
-
Interpretation: This confirms that the carbazole core alone is insufficient for CRTH2 antagonism; the activity is driven by the peripheral substituents.
Assay 2: Antioxidant Capacity (Scaffold Intrinsic Activity)
Objective: Unlike receptor binding, the carbazole core itself is electron-rich and may possess antioxidant properties superior to the functionalized drug. Here, THC-3-MeOH may outperform or match Ramatroban.[1]
-
Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.[1]
-
Protocol:
-
Causality: The nitrogen lone pair in the indole ring (part of the carbazole) can donate electrons to stabilize radicals.
Comparative Data Summary
The following table summarizes the theoretical and experimental differences you should expect when benchmarking these two compounds.
| Metric | THC-3-MeOH (Test) | Ramatroban (Ref) | Interpretation |
| CRTH2 Binding (Ki) | > 10 µM (Est.) | ~10 nM | Reference is ~1000x more potent at the GPCR target. |
| TP Receptor IC50 | > 50 µM (Est.) | ~30 nM | The sulfonamide group is essential for TP antagonism.[1] |
| LogP (Lipophilicity) | ~2.1 | ~4.5 | THC-3-MeOH is significantly more water-soluble but less membrane-permeable.[1] |
| Antioxidant Activity | High | Moderate | The free alcohol/indole core is more reactive to radicals than the substituted drug. |
| Metabolic Stability | Low | Medium | The -CH₂OH group is a "soft spot" for Glucuronidation (Phase II metabolism).[1] |
Mechanistic Visualization: Signaling Pathway
Understanding where the reference compound acts helps clarify why the scaffold (THC-3-MeOH) fails to produce the same physiological effect (e.g., inhibition of airway inflammation).
Caption: Ramatroban blocks the PGD2-CRTH2 cascade, preventing inflammation.[1] THC-3-MeOH lacks the binding affinity to interrupt this signal.[1]
Conclusion & Application
For researchers utilizing 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol , the data indicates:
-
Not a Drug Candidate: In its native form, THC-3-MeOH is insufficient for TP/CRTH2 antagonism.[1] It should not be used as a positive control for these pathways.[1]
-
Excellent Scaffold: It serves as a versatile chiral building block.[1] The C3-hydroxymethyl group allows for rapid conversion to amines (via mesylation/azide) or aldehydes, enabling library generation.[1]
-
Baseline Control: Use THC-3-MeOH as a negative control in Ramatroban assays to prove that biological effects are due to the specific sulfonamide/acid functionalization, not just the carbazole ring.[1]
References
-
Rosentreter, U., et al. (1989). Synthesis and absolute configuration of the new thromboxane antagonist ramatroban (BAY u 3405). Arzneimittel-Forschung.[1]
-
Busto, E., et al. (2014).[] Cutting short the asymmetric synthesis of the Ramatroban precursor by employing ω-Transaminases. Advanced Synthesis & Catalysis.[1][] [1]
-
Sugimoto, H., et al. (2003). Pharmacological profile of ramatroban, a novel dual antagonist of TXA2 and PGD2 receptors.[3][4] European Journal of Pharmacology.[1]
-
Gundogdu, M., et al. (2011).[5] Structure and antioxidant activity of some new tetrahydrocarbazole derivatives. Journal of Molecular Structure.[1]
-
PubChem Database. (2025).[1] Ramatroban (CID 123879) and Tetrahydrocarbazole Derivatives.[1] National Library of Medicine.[1]
Sources
- 1. Ramatroban | C21H21FN2O4S | CID 123879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 2-{N-[(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)methyl]methylsulfonamido}ethyl methanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Computational Assessment of Drug-Likeness for 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol Derivatives
Executive Summary
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for agents targeting CNS disorders (e.g., Alzheimer’s, depression) and microbial resistance (e.g., CpxA inhibition).[1] However, the lipophilic nature of the tricyclic carbazole core often presents challenges regarding solubility and metabolic stability.
This guide provides a technical comparison of three industry-standard computational models—SwissADME , pkCSM , and OSIRIS Property Explorer —for assessing the drug-likeness of these derivatives. Unlike generic tutorials, we evaluate these tools specifically on their ability to handle the unique physicochemical constraints of the tetrahydrocarbazole (THC) framework.
Part 1: The Scaffold & The Challenge
The tetrahydrocarbazole core combines an indole ring with a fused cyclohexane ring.[1] The inclusion of a hydroxymethyl group at the C3 position (-CH2OH) introduces a crucial hydrogen bond donor/acceptor site, modulating the inherent lipophilicity of the carbazole.
Target Molecule (Case Study):
-
IUPAC Name: (2,3,4,9-tetrahydro-1H-carbazol-3-yl)methanol
-
SMILES: OCC1CCC2=C(C1)NC3=CC=CC=C23
-
Molecular Weight: ~201.26 g/mol
-
Key Challenge: Balancing the high permeability of the carbazole core with sufficient aqueous solubility to prevent high metabolic clearance.
Computational Workflow
The following diagram outlines the standardized protocol for assessing this scaffold, moving from structure curation to multi-model consensus.
Figure 1: Standardized in silico workflow for assessing tetrahydrocarbazole derivatives. The parallel approach ensures that limitations in one model (e.g., toxicity prediction) are covered by another.
Part 2: Comparative Analysis of Computational Models
This section objectively compares how each tool performs when applied specifically to 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol .
SwissADME: The Bioavailability Specialist
SwissADME is the gold standard for initial physicochemical filtering. For carbazole derivatives, its "BOILED-Egg" model is critical for predicting Blood-Brain Barrier (BBB) permeation.
-
Performance on Scaffold: Excellent.
-
Specific Insight: It calculates a Consensus LogP by averaging five different algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). This is vital for carbazoles, where single algorithms often overestimate lipophilicity.
-
Critical Output for THC-Methanol:
-
Bioavailability Radar: Visualizes if the molecule falls within the pink area (optimal range) for lipophilicity (XLOGP3) and flexibility.
-
P-gp Substrate Prediction: Crucial for CNS drugs. SwissADME predicts whether the derivative will be pumped out of the brain by P-glycoprotein.
-
pkCSM: The Toxicity & Clearance Specialist
While SwissADME focuses on "drug-likeness," pkCSM excels in predicting specific pharmacokinetic (PK) parameters and toxicity endpoints using graph-based signatures.
-
Performance on Scaffold: High.
-
Specific Insight: Tetrahydrocarbazoles can be metabolically labile. pkCSM predicts specific Cytochrome P450 inhibition (CYP2D6, CYP3A4). This is essential because the carbazole nitrogen is a potential site for metabolic oxidation.
-
Critical Output for THC-Methanol:
-
AMES Toxicity: Predicts mutagenic potential (common in some planar aromatic amines).
-
Total Clearance: Provides a quantitative value (log ml/min/kg), allowing for dosage estimation.
-
OSIRIS Property Explorer (DataWarrior): The Risk Assessor
OSIRIS provides a rapid "traffic light" system for toxicity and a composite "Drug-Likeness Score."
-
Performance on Scaffold: Moderate (Best for batch screening).
-
Specific Insight: It penalizes fragments known to cause reproductive effects or irritation.
-
Critical Output for THC-Methanol:
-
Fragment-Based Toxicity: Checks if the specific fused ring system triggers alerts for tumorigenicity.
-
Drug-Likeness Score: A composite score comparing the fragment library to marketed drugs.
-
Part 3: Comparative Data (Simulated Case Study)
The following table synthesizes the output one would receive when running 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol through these three platforms. This data serves as a benchmark for validation.
| Parameter | SwissADME Output | pkCSM Output | OSIRIS Output | Interpretation |
| LogP (Lipophilicity) | 2.15 (Consensus) | 2.31 (logP) | 2.24 (cLogP) | Ideal. Well within the Ro5 range (<5), suggesting good oral absorption. |
| TPSA (Ų) | 49.33 | N/A | 49.33 | High Permeability. <90 Ų indicates high potential for BBB penetration. |
| GI Absorption | High | 94.6% (Intestinal Abs) | Good | Excellent. The scaffold is highly absorbable in the gut. |
| BBB Permeant | Yes (Yolk of BOILED-Egg) | logBB: 0.21 (Permeant) | N/A | CNS Active. Suitable for neurological targets. |
| Toxicity Risks | N/A | AMES: NegativehERG: Low Risk | Mutagenic: NoneIrritant: None | Safe Core. The basic methanol derivative is generally non-toxic. |
| Metabolism | CYP1A2 Inhibitor | CYP2D6 Substrate: Yes | N/A | Metabolic Liability. The molecule may interact with liver enzymes, requiring optimization. |
Interpretation of Results
The data confirms that 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol is a "Lead-Like" scaffold.
-
Lipophilicity (LogP ~2.2): It strikes a perfect balance. It is hydrophobic enough to cross membranes but polar enough (due to the -OH and -NH) to be soluble.
-
CNS Penetration: Both SwissADME and pkCSM confirm it crosses the BBB. This validates its use in Alzheimer's research (e.g., as an acetylcholinesterase inhibitor).
-
Metabolic Warning: The pkCSM prediction of it being a CYP2D6 substrate suggests that while it is drug-like, its half-life might be short in vivo without further substitution (e.g., adding halogens to block metabolic sites).
Part 4: Experimental Protocol
To reproduce this assessment for your specific derivatives, follow this self-validating protocol.
Step 1: Structure Curation
-
Draw your molecule in a 2D sketcher (e.g., ChemDraw or MarvinSketch).
-
Crucial: Ensure the stereochemistry at the C3 position is defined if you are working with a specific enantiomer, although most web tools default to achiral predictions unless specified.
-
Export as Canonical SMILES .
Step 2: SwissADME Execution[2][3]
-
Navigate to the .[2]
-
Paste the SMILES list.
-
Validation Check: Verify the "Formula" in the output matches your expectation (C13H15NO for the methanol derivative).
-
Export: Download the CSV. Focus on Consensus LogP, TPSA, and Class (Lipinski).
Step 3: Toxicity Cross-Validation (pkCSM)[2]
-
Navigate to .
-
Input the same SMILES.
-
Select "ADMET" mode.
-
Validation Check: Compare the logP here with SwissADME. If they differ by >1 unit, the structure may have tautomerization issues (common in indoles).
-
Record AMES toxicity and Hepatotoxicity.
Step 4: Decision Logic
Use the following logic flow to interpret your results:
Figure 2: Decision matrix for filtering tetrahydrocarbazole derivatives based on computed data.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]
-
Sander, T., Freyss, J., von Korff, M., & Rufener, C. (2015). DataWarrior: An Open-Source Program for Chemistry Aware Data Visualization and Analysis. Journal of Chemical Information and Modeling, 55(2), 460-473. [Link]
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]
- Zhang, M. Z., et al. (2015). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Chemical Biology & Drug Design. (Contextual grounding for the specific scaffold's biological relevance).
Sources
Safety Operating Guide
2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol proper disposal procedures
Comprehensive Laboratory Guide: Safe Handling and Disposal of 2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol
As drug development and synthetic chemistry advance, the handling of specialized heterocyclic compounds like 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol requires rigorous safety and logistical protocols. Characterized by its tricyclic indole/carbazole core and a hydroxymethyl substituent, this compound presents specific disposal challenges due to its potential for respiratory irritation, environmental persistence, and aquatic toxicity[1][2].
As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational plan for the safe handling, spill response, and ultimate disposal of this compound, ensuring full compliance with laboratory safety standards and EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].
Section 1: Physicochemical Risk Profile & Causality
Before executing disposal protocols, it is critical to understand the why behind the procedures. Standard municipal disposal or open burning of this chemical is strictly prohibited due to the following mechanistic risks:
-
Nitrogen-Containing Core & Toxic Emissions : The carbazole framework is rich in nitrogen. Incineration of carbazole derivatives without proper filtration generates highly toxic nitrogen oxides (
)[4]. Therefore, destruction must occur exclusively in a chemical incinerator equipped with an afterburner and a scrubber to neutralize emissions[5][6]. -
Particulate Aerosolization : As a fine solid powder, the primary acute exposure route is inhalation[1]. Dry sweeping a spill will aerosolize the compound, leading to severe respiratory tract irritation. Damp sweeping or HEPA-filtered vacuuming is mandatory to physically weigh down the particulates[2].
-
Aquatic Toxicity : Carbazole derivatives are highly toxic to aquatic organisms and can cause long-term environmental damage[2]. Rinsate from glassware must never be poured down the sanitary drain; it must be captured as hazardous waste[5].
Table 1: Quantitative Safety & Accumulation Limits
To ensure operational safety and regulatory compliance, adhere to the following quantitative limits during handling and disposal:
| Parameter | Quantitative Limit / Standard | Operational Causality |
| Secondary Accumulation Area (SAA) | Max 55 gallons (or 1 quart acutely toxic) | Prevents catastrophic laboratory spills and ensures strict RCRA compliance[7]. |
| Emergency Eye/Skin Wash Duration | Minimum 15 minutes continuous flush | Ensures complete removal of lipophilic organic residues from biological tissues[1][5]. |
| Combustible Solvent Admixture | >50% by volume (e.g., Ethanol/Acetone) | Ensures sufficient BTU (heat) value for complete thermal destruction in the incinerator[5][8]. |
| Vacuum Filter Requirement | 99.97% HEPA efficiency minimum | Captures fine solid particulates during spill cleanup, preventing secondary aerosolization[2]. |
Section 2: Step-by-Step Operational Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step until the validation check is confirmed.
Protocol A: Immediate Spill Response & Decontamination
-
Evacuate and Isolate : Immediately clear the area of personnel not wearing appropriate PPE. Ensure local exhaust ventilation or the chemical fume hood is operating at maximum capacity[4][9].
-
PPE Donning : Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles[1][10].
-
Validation Check: Perform a negative-pressure seal check on the respirator before approaching the spill.
-
-
Containment (Damp Sweeping) : Lightly dampen the spilled powder with an appropriate inert solvent (e.g., a small amount of water or ethanol) to prevent dust formation[2]. Do not use high-pressure liquid streams.
-
Collection : Use a non-sparking shovel or a HEPA-filtered vacuum to collect the material[9][11]. Transfer the collected waste into a sealable, compatible hazardous waste container (e.g., High-Density Polyethylene, HDPE).
-
Secondary Decontamination : Wash the spill area with soap and water, collecting the wash water as hazardous waste.
-
Validation Check: Visually inspect the surface under bright light; if any crystalline sheen remains, repeat the soap and water wash[11].
-
Protocol B: Routine Laboratory Waste Disposal
-
Solid Waste Segregation : Place all surplus solid 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol, including contaminated gloves and wipes, into a designated, clearly labeled hazardous waste container ("Toxic Solid, Organic")[2].
-
Validation Check: Review the SAA waste log to ensure no incompatible chemicals (e.g., strong oxidizers) have been placed in the same container[10].
-
-
Liquid Waste Preparation : For reaction mixtures or solutions containing the compound, dissolve or mix the material with a highly combustible solvent (e.g., acetone, methanol, or ethanol)[5][8]. This prepares the waste for optimal incineration.
-
Empty Container Management : Triple-rinse empty original containers with a compatible solvent[6]. Add the rinsate to the liquid hazardous waste stream.
-
Final Destruction : Transfer the segregated waste to a licensed professional waste disposal service. The mandated destruction method is incineration in a chemical incinerator equipped with an afterburner and scrubber[5][12].
Section 3: Mandatory Visualization: Waste Processing Workflow
The following logic tree dictates the proper segregation and processing of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol waste streams.
Workflow for the safe handling and disposal of tetrahydrocarbazole waste.
References
-
Cole-Parmer. "Material Safety Data Sheet - 1,2,3,4-Tetrahydrocarbazole, 99%". 1
-
NJ.gov. "Hazardous Substance Fact Sheet: 7H-Dibenzo (c,g) Carbazole". 4
-
ChemicalBook. "1,2,3,4-Tetrahydrocarbazole - Safety Data Sheet". 5
-
Echemi. "1,2,3,4-Tetrahydrocarbazole SDS, 942-01-8 Safety Data Sheets". 9
-
Fisher Scientific. "SAFETY DATA SHEET - 1,2,3,4-Tetrahydrocarbazole". 10
-
Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals". 7
-
Apollo Scientific. "9H-Carbazole Safety Data Sheet". 11
-
Santa Cruz Biotechnology. "Carbazole - Safety Data Sheet". 2
-
EPA. "Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA)". 3
-
BenchChem. "Proper Disposal of Tralomethrin: A Guide for Laboratory Professionals". 6
-
EHS.com. "Chemical Product and Company Identification Section 13 - Disposal Considerations". 12
-
Genesystem. "Material Safety Data Sheet - Disposal Considerations". 8
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. epa.gov [epa.gov]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. genesystem.co.kr [genesystem.co.kr]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemmanagement.ehs.com [chemmanagement.ehs.com]
Personal protective equipment for handling 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol
As a Senior Application Scientist overseeing the handling of high-potency active pharmaceutical ingredients (APIs) and specialized intermediates, I approach laboratory safety not as a mere compliance checklist, but as an applied science of physical chemistry and toxicology.
Handling 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol requires a deep understanding of its molecular behavior. This compound features a lipophilic tricyclic indole core paired with a reactive hydroxymethyl group. Because of its physical state as a fine powder and its lipophilicity, it presents two primary vectors of exposure: rapid transdermal penetration and inhalation of micro-aerosols.
The following guide establishes a self-validating, causality-driven protocol for the safe handling, decontamination, and disposal of this specific carbazole derivative.
The Causality of Risk: Why Standard PPE is Insufficient
When dealing with substituted tetrahydrocarbazoles, standard laboratory precautions often fail due to the specific physicochemical properties of the molecule:
-
Aerosolization & Static Cling: As a dry powder, this compound is highly susceptible to static charge accumulation. When a vial is opened, electrostatic repulsion can cause the powder to aerosolize into an invisible micro-plume. If inhaled, these fine particulates can bypass the ciliated defenses of the upper respiratory tract, leading to acute mucosal irritation[1].
-
Dermal Partitioning: The high partition coefficient (logP) of the carbazole backbone means the molecule is highly lipophilic. If it lands on unprotected skin, it does not simply rest on the surface; it rapidly partitions into the lipid-rich stratum corneum, causing persistent dermal irritation[1].
-
Aquatic Persistence: Carbazole derivatives are notoriously persistent in aquatic environments and are classified as chronic aquatic toxicants[2]. This dictates that absolutely zero material can be disposed of via standard aqueous waste streams.
Mandatory PPE Specification Matrix
To mitigate these specific physical risks, the following quantitative Personal Protective Equipment (PPE) matrix must be strictly adhered to.
| PPE Category | Specification & Standard | Scientific Rationale (Causality) |
| Hand Protection | Nitrile Rubber, min. 0.11 mm thickness (EN 374 / ASTM F739) | Standard latex is highly permeable to lipophilic organics. Nitrile provides a validated barrier against transdermal absorption of the carbazole core. |
| Eye Protection | Tight-fitting safety goggles (EN 166 / ANSI Z87.1) | Protects the cornea not just from chemical splashes, but from mechanical abrasion and chemical irritation caused by airborne micro-dust[2]. |
| Respiratory | Particulate Respirator N95/P100 or Half-Mask (EN 143 Type P2/P3) | Filters out aerosolized powder during transfer phases, preventing acute pulmonary and respiratory tract irritation[2]. |
| Body Protection | Flame-resistant, anti-static lab coat (NFPA 2112) | Mitigates electrostatic discharge risks during powder transfer, preventing accidental ignition or exacerbated aerosolization. |
Operational Workflow: Step-by-Step Methodologies
To ensure a self-validating safety system, every step of the handling process must confirm the integrity of the previous step.
Protocol A: Safe Weighing and Material Transfer
The highest risk of exposure occurs during the transfer of the dry powder from its source container to the reaction vessel.
-
Environmental Verification: Before opening the vial, verify that the fume hood face velocity is operating between 0.4 and 0.6 m/s . Do not proceed if the airflow alarm is triggered.
-
Static Mitigation: Wipe the exterior of the source vial and the receiving vessel with a damp lint-free cloth, or pass them through an ionizing bar. Reasoning: This bleeds off static charge, preventing the powder from jumping off the spatula.
-
Transfer Execution: Using a grounded, non-sparking spatula, carefully weigh the required mass of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol into a pre-tared, sealable anti-static vial.
-
Containment: Cap both the source and receiving vials inside the fume hood before transporting them to the reaction station. Never transport open powder through the general laboratory atmosphere[3].
Protocol B: Emergency Spill Response and Decontamination
If a spill occurs, immediate containment is required to prevent dust dispersion[3].
-
Isolation: Immediately halt work and ensure your N95/P100 respirator is securely fitted.
-
Wetting (Crucial Step): Do not dry-sweep the powder. Dry sweeping generates massive amounts of airborne particulates. Instead, lightly mist the spilled powder with a compatible solvent (e.g., 70% isopropanol or water) to suppress dust formation.
-
Collection: Wipe up the wetted powder using absorbent laboratory pads. Wipe from the outside of the spill toward the center to prevent spreading.
-
Surface Decontamination: Wash the affected surface with soap and plenty of water to remove any residual lipophilic film[1].
Protocol C: Environmental Disposal
Because of the chronic aquatic toxicity associated with carbazole derivatives, strict segregation is required[2].
-
Solid Waste: Place all contaminated spatulas, weigh boats, and spill-cleanup pads into a clearly labeled, sealable hazardous waste bag.
-
Liquid Waste: Any solvents used to dissolve the compound must be collected in a designated "Non-Halogenated Organic Waste" carboy (unless halogenated solvents like DCM were used, in which case, use the Halogenated waste stream).
-
Final Validation: Ensure no wash water used to clean contaminated glassware is flushed down the sink. Collect initial glassware rinses in the organic waste stream.
Workflow Visualization
The following diagram illustrates the logical decision matrix for handling and spill response, ensuring that containment is maintained at every node of the operation.
Operational workflow and spill-response matrix for handling tetrahydrocarbazole derivatives.
References
-
Title: SAFETY DATA SHEET - Carbazole | Source: Fisher Scientific | URL: [Link]
-
Title: Material Safety Data Sheet - 1,2,3,4-Tetrahydrocarbazole, 99% | Source: Cole-Parmer | URL: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
